Technical Documentation Center

Benzamide, 2,2'-dithiobis- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzamide, 2,2'-dithiobis-
  • CAS: 2527-57-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzamide, 2,2'-dithiobis-: A Disulfide-Containing Scaffold with Significant Biological Activity

Introduction: Unveiling a Molecule of Interest Benzamide, 2,2'-dithiobis-, also known by its IUPAC name 2-[(2-carbamoylphenyl)disulfanyl]benzamide, is a symmetrical aromatic disulfide that has garnered significant attent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Molecule of Interest

Benzamide, 2,2'-dithiobis-, also known by its IUPAC name 2-[(2-carbamoylphenyl)disulfanyl]benzamide, is a symmetrical aromatic disulfide that has garnered significant attention within the scientific community.[1][2] Its structure, featuring two benzamide moieties linked by a disulfide bridge, is central to its chemical reactivity and diverse biological activities.[3][4] This guide provides a comprehensive technical overview of Benzamide, 2,2'-dithiobis-, delving into its chemical properties, structure, synthesis, and notable applications, with a particular focus on its potential in drug development.

Physicochemical and Structural Characteristics

The intrinsic properties of Benzamide, 2,2'-dithiobis- are fundamental to its behavior and function. These are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₂S₂[1][2]
Molecular Weight 304.4 g/mol [1][2][3]
CAS Number 2527-57-3[1][2][3]
Appearance Pale yellow crystalline solid[3]
Melting Point 241–242 °C[3][5]
IUPAC Name 2-[(2-carbamoylphenyl)disulfanyl]benzamide[1][2]

The structural uniqueness of Benzamide, 2,2'-dithiobis- lies in the disulfide bond (-S-S-). This bond is not merely a linker; it is a reactive center that dictates the molecule's redox chemistry and its interaction with biological targets.[3][4] The disulfide bridge can undergo thiol-disulfide exchange with cysteine residues in proteins, a key mechanism in its biological activity.[3]

Caption: 2D structure of Benzamide, 2,2'-dithiobis-.

Synthesis of Benzamide, 2,2'-dithiobis-

The synthesis of Benzamide, 2,2'-dithiobis- can be achieved through several routes, with the oxidative coupling of a thiol precursor being a common and effective method.[3] An alternative approach involves the conversion of 2,2'-dithiobis(benzoic acid) to its acid chloride, followed by amidation.[6]

Experimental Protocol: Oxidative Coupling of 2-Mercaptobenzamide

This protocol outlines a general procedure for the synthesis of Benzamide, 2,2'-dithiobis- via the oxidation of 2-mercaptobenzamide.

Materials:

  • 2-Mercaptobenzamide

  • Iodine

  • Ethanol

  • Sodium thiosulfate solution (aqueous)

  • Deionized water

Procedure:

  • Dissolution: Dissolve 2-mercaptobenzamide in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Slowly add a solution of iodine in ethanol to the stirred solution of 2-mercaptobenzamide at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the excess iodine by adding a sodium thiosulfate solution until the brown color disappears.

  • Precipitation: Add deionized water to the reaction mixture to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetic acid or ethanol, to yield pure Benzamide, 2,2'-dithiobis- as a pale yellow solid.[5]

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: The IR spectrum of Benzamide, 2,2'-dithiobis- exhibits characteristic absorption bands. These include N-H stretching vibrations for the primary amide around 3300 cm⁻¹, a strong C=O stretching vibration for the amide carbonyl group in the range of 1635-1650 cm⁻¹, and a weaker S-S stretching vibration in the 500-550 cm⁻¹ region, confirming the presence of the disulfide bridge.

  • Mass Spectrometry (MS): Mass spectrometric analysis reveals a molecular ion peak corresponding to the compound's molecular weight.[1] A characteristic fragmentation pattern is the cleavage of the disulfide bond.[3]

  • UV-Vis Spectroscopy: The UV-Vis spectrum shows absorption bands in the 250-300 nm range, which are attributed to π→π* transitions within the aromatic rings.

Applications in Drug Development and Research

Benzamide, 2,2'-dithiobis- and its derivatives have emerged as promising scaffolds in medicinal chemistry due to their significant biological activities.

Antibacterial Activity

A substantial body of research has focused on the potent antibacterial properties of this compound, particularly against various species of Mycobacterium.[1][7][8] Notably, it has demonstrated efficacy against strains of Mycobacterium tuberculosis that are resistant to conventional antibiotics like streptomycin and kanamycin.[1][7] The proposed mechanism of action involves the disruption of the bacterial cell wall.[1] The lipophilicity and electronic properties of substituents on the benzamide rings can be modulated to optimize antibacterial potency.

Antiviral Potential

Beyond its antibacterial effects, Benzamide, 2,2'-dithiobis- has shown potential as an antiviral agent.[1] Research has indicated its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV-1).[9] The mechanism of this antiviral action is believed to involve the targeting of the HIV-1 nucleocapsid protein (NCp7).[1][9] This protein contains zinc finger domains that are crucial for viral replication. Benzamide, 2,2'-dithiobis- is thought to cause the ejection of zinc ions from these domains, thereby inactivating the protein and inhibiting viral assembly.[1][9]

Antiviral_Mechanism Benzamide_2_2_dithiobis Benzamide, 2,2'-dithiobis- NCp7 HIV-1 Nucleocapsid Protein (NCp7) Benzamide_2_2_dithiobis->NCp7 Targets Zinc_Ejection Zinc Ejection Benzamide_2_2_dithiobis->Zinc_Ejection Induces Zinc_Fingers Zinc Fingers NCp7->Zinc_Fingers Contains Zinc_Fingers->Zinc_Ejection Protein_Inactivation NCp7 Inactivation Zinc_Ejection->Protein_Inactivation Viral_Replication_Inhibition Inhibition of Viral Replication Protein_Inactivation->Viral_Replication_Inhibition

Caption: Proposed mechanism of antiviral action of Benzamide, 2,2'-dithiobis-.

Other Research Applications

The redox-active nature of the disulfide bond also makes Benzamide, 2,2'-dithiobis- a valuable tool in other areas of research. It can be used in the development of self-healing polymers and for modulating enzyme activity through thiol-disulfide interchange.[1][3]

Safety and Handling

While specific toxicity data for Benzamide, 2,2'-dithiobis- is not extensively detailed in readily available literature, it is prudent to handle this compound with the standard precautions for laboratory chemicals. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For some derivatives, such as N-methylated versions, warnings for potential skin sensitization and aquatic toxicity have been noted.[10]

Conclusion

Benzamide, 2,2'-dithiobis- is a molecule with a rich chemical profile and significant therapeutic potential. Its straightforward synthesis, coupled with its potent antibacterial and promising antiviral activities, makes it an attractive scaffold for further investigation and development in the pharmaceutical industry. The reactivity of its disulfide bridge is a key feature that underpins its biological effects and offers opportunities for the design of novel therapeutic agents. Future research will likely focus on optimizing its pharmacological properties, elucidating its mechanisms of action in greater detail, and exploring its potential in other therapeutic areas.

References

  • PubChem. (n.d.). Benzamide, 2,2'-dithiobis-. National Center for Biotechnology Information. Retrieved from [Link]

  • Okachi, R., Niino, H., Kitaura, K., Mineura, K., Nakamizo, Y., Murayama, Y., Ono, T., & Nakamizo, A. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry, 28(12), 1772–1779.
  • PubMed. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Retrieved from [Link]

  • PubMed. (n.d.). Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. Retrieved from [Link]

  • ACS Publications. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gungah, R., Moosun, S., Jhaumeer-Laulloo, S., & Bhowon, M. G. (2016). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides.
  • SpectraBase. (n.d.). Benzamide, 2,2'-dithiobis[N-ethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of 2,2′-dithiobis(benzamide) derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Dithio-2,2'-bis(N-methylbenzamide). National Center for Biotechnology Information. Retrieved from [Link]5662)

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzamide, 2,2'-dithiobis-

This guide provides a comprehensive overview of the synthesis and characterization of Benzamide, 2,2'-dithiobis-, a molecule of significant interest in medicinal chemistry and materials science. This document is intended...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of Benzamide, 2,2'-dithiobis-, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and thorough characterization data.

Introduction: The Significance of Benzamide, 2,2'-dithiobis-

Benzamide, 2,2'-dithiobis- (also known as 2,2'-dithiobis(benzamide)) is a symmetrical molecule featuring two benzamide moieties linked by a disulfide bridge.[1] Its chemical formula is C₁₄H₁₂N₂O₂S₂ with a molecular weight of 304.4 g/mol .[1][2] This compound and its derivatives have garnered considerable attention for their potent biological activities, most notably as antibacterial agents against various Mycobacterium species, including strains resistant to conventional tuberculosis therapies.[3] Furthermore, its unique structure, particularly the redox-active disulfide bond, makes it a valuable scaffold in the development of novel materials and as a tool in biochemical research.[1][2] The antiviral properties of this class of compounds, specifically their ability to interfere with viral nucleocapsid proteins, have also been a subject of investigation.[4]

This guide will delve into the practical aspects of synthesizing this compound, elucidating the chemical principles that underpin the chosen methodologies. Subsequently, a detailed exposition of the analytical techniques employed for its structural confirmation and purity assessment will be provided.

Synthesis of Benzamide, 2,2'-dithiobis-

The synthesis of Benzamide, 2,2'-dithiobis- can be approached through several routes. The most common and reliable method involves a two-step process starting from 2,2'-dithiosalicylic acid. This method is favored for its relatively high yield and the commercial availability of the starting material. An alternative approach is the oxidative coupling of 2-mercaptobenzamide.

Primary Synthesis Route: From 2,2'-Dithiosalicylic Acid

This synthetic strategy is predicated on the conversion of the carboxylic acid functionalities of 2,2'-dithiosalicylic acid into more reactive acyl chlorides, followed by amidation.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 2,2'-Dithiosalicylic Acid C 2,2'-Dithiobis(benzoyl chloride) A->C Reflux B Thionyl Chloride (SOCl₂) E Benzamide, 2,2'-dithiobis- C->E Stirring D Ammonia (aq.)

A schematic overview of the primary synthesis route for Benzamide, 2,2'-dithiobis-.

Step 1: Synthesis of 2,2'-Dithiobis(benzoyl chloride) [5]

  • To 1 mmol of 2,2'-dithiosalicylic acid in a round-bottom flask, add an excess of freshly distilled thionyl chloride (10 ml).

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 1 hour under anhydrous conditions. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting brown solid is 2,2'-dithiobis(benzoyl chloride), which can be used in the next step without further purification.

Causality of Experimental Choices: Thionyl chloride is a classic and effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven to completion by the evolution of gaseous byproducts. Using freshly distilled thionyl chloride and maintaining anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

Step 2: Synthesis of Benzamide, 2,2'-dithiobis- [5]

  • Dissolve the crude 2,2'-dithiobis(benzoyl chloride) in a suitable solvent such as dioxane (25 ml).

  • In a separate flask, dissolve an excess of aqueous ammonia in dioxane (15 ml).

  • Slowly add the ammonia solution to the stirred solution of the bis-acid chloride. The reaction is exothermic and may require cooling.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Remove the solvent under reduced pressure to yield a crude product.

Causality of Experimental Choices: The acyl chloride is highly electrophilic and readily reacts with the nucleophilic ammonia. The use of a suitable organic solvent is necessary to dissolve the reactants. An excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct formed during the reaction.

The crude Benzamide, 2,2'-dithiobis- is purified by recrystallization, typically from a methanol/water mixture.[5]

  • Dissolve the crude product in a minimum amount of hot methanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is hot-filtered.

  • Slowly add hot water to the hot methanol solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum.

Alternative Synthesis Routes

Alternative, more environmentally friendly methods for the synthesis of dithiobisbenzamides have been explored, including:

  • Grinding Method: This solvent-free approach involves grinding 2,2'-dithiosalicylic acid with concentrated ammonia and thionyl chloride in a mortar and pestle for 15-20 minutes.[5]

  • Microwave Irradiation: A mixture of the reactants is subjected to microwave irradiation, which can significantly reduce reaction times and improve yields.[5]

These methods align with the principles of green chemistry by reducing solvent waste and energy consumption.[5]

Characterization of Benzamide, 2,2'-dithiobis-

Thorough characterization is essential to confirm the identity and purity of the synthesized Benzamide, 2,2'-dithiobis-. A combination of spectroscopic techniques is typically employed.

Summary of Characterization Data
Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Aromatic protons: ~7.0-8.0 ppm (complex multiplet), Amide protons (-CONH₂): downfield broad singlets.[2]
¹³C NMR Chemical Shift (δ)Aromatic carbons: ~125-137 ppm, Carbonyl carbon: downfield signal.[2]
FTIR Wavenumber (cm⁻¹)N-H stretch: ~3300 cm⁻¹, C=O stretch: ~1635-1650 cm⁻¹, S-S stretch: ~500-550 cm⁻¹.[1]
Mass Spec. m/zMolecular Ion [M]⁺: ~304, Base Peak: ~152 (cleavage of S-S bond).[1][2]
UV-Vis λmax (nm)~250-300 nm (π→π* transitions).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Benzamide, 2,2'-dithiobis-.

  • ¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to show a complex multiplet pattern for the aromatic protons in the region of 7.0-8.0 ppm.[2] The two amide protons (-CONH₂) would appear as two broad singlets at a downfield chemical shift.[2]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display distinct signals for the unique carbon atoms in the molecule. The aromatic carbons are expected to resonate in the 125-137 ppm range, while the carbonyl carbon will appear at a more downfield position.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of Benzamide, 2,2'-dithiobis- is characterized by the following absorption bands:[1]

  • ~3300 cm⁻¹: N-H stretching vibrations of the primary amide groups.

  • ~1635-1650 cm⁻¹: A strong absorption corresponding to the C=O stretching vibration of the amide carbonyl group.

  • ~500-550 cm⁻¹: A weaker absorption attributed to the S-S disulfide bond stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (304.4 g/mol ).[1][2]

  • A characteristic fragmentation pattern involves the cleavage of the relatively weak sulfur-sulfur bond, leading to a prominent peak at m/z 152, which often represents the base peak.[2]

Fragmentation_Diagram A Benzamide, 2,2'-dithiobis- [M]⁺ m/z ≈ 304 B 2-carbamoylbenzenethiol radical fragment m/z ≈ 152 A->B S-S bond cleavage

Sources

Foundational

An In-depth Technical Guide to Benzamide, 2,2'-dithiobis- (CAS 2527-57-3)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Benzamide, 2,2'-dithiobis-, a molecule of significant interest in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzamide, 2,2'-dithiobis-, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, biological activities, and potential applications, offering insights grounded in scientific literature.

Introduction: A Molecule with a Reactive Core

Benzamide, 2,2'-dithiobis- (CAS 2527-57-3) is a symmetrical aromatic disulfide.[1] Its structure, featuring two benzamide moieties linked by a disulfide bridge, is the cornerstone of its chemical reactivity and biological functions.[2] First synthesized and characterized in the mid-20th century during explorations of sulfur-containing aromatic compounds, its potential as a therapeutic agent was not fully realized until the 1980s.[1][2] The discovery of its potent antibacterial activity against Mycobacterium tuberculosis in 1985 marked a turning point, igniting further research into its derivatives and mechanisms of action.[1][2]

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of a compound are critical determinants of its behavior in biological and chemical systems. Below is a summary of the key properties of Benzamide, 2,2'-dithiobis-.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂O₂S₂[1][3][4][5]
Molecular Weight 304.4 g/mol [1][2][3][5]
CAS Number 2527-57-3[1][2][3][5]
IUPAC Name 2-[(2-carbamoylphenyl)disulfanyl]benzamide[1][5]
Synonyms 2,2'-Dithiobis(benzamide), 2,2'-Dithiodibenzamide[5]
Appearance Pale yellow crystalline solid[1]
Melting Point 241–242 °C[1][3]
Boiling Point 517.2 °C at 760 mmHg[3][4]
Density 1.43 g/cm³[1][3]
Solubility Insoluble in water; soluble in DMSO and DMF[1]
InChI Key OEEHSSKRJOGQMP-UHFFFAOYSA-N[1][2]
SMILES C1=CC=C(C(=C1)C(=O)N)SSC2=CC=CC=C2C(=O)N[1]

Synthesis and Characterization: Forging the Disulfide Bridge

The synthesis of Benzamide, 2,2'-dithiobis- and its derivatives primarily revolves around the formation of the crucial disulfide bond.

Synthetic Pathways

Several synthetic strategies have been employed, with the oxidative coupling of 2-mercaptobenzamide being a common approach.[2] Another prevalent method involves the conversion of 2,2'-dithiobis(benzoic acid) to its corresponding acid chloride, followed by amidation.[6]

A generalized workflow for the synthesis starting from 2,2'-dithiosalicylic acid is depicted below. This method offers versatility in creating a library of N-substituted derivatives by varying the amine used in the final step.[7]

G A 2,2'-Dithiosalicylic Acid C 2,2'-Dithiobis(benzoyl chloride) A->C Reflux B Thionyl Chloride (SOCl₂) E Benzamide, 2,2'-dithiobis- or N-substituted derivatives C->E Amidation D Amine (e.g., NH₃, RNH₂, R₂NH) in Dioxane or THF

General synthetic workflow for Benzamide, 2,2'-dithiobis- and its derivatives.

More contemporary, environmentally friendly approaches, such as microwave-assisted synthesis, have also been explored to improve reaction times and yields.[2][7]

Characterization Techniques

Following synthesis, purification is typically achieved through recrystallization.[1] The structural integrity and purity of the final compound are confirmed using a suite of analytical techniques, including:

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) to elucidate the chemical environment of the hydrogen and carbon atoms.[7]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[1]

Biological Activity and Mechanism of Action: A Tale of Two Targets

Benzamide, 2,2'-dithiobis- exhibits a compelling range of biological activities, primarily as an antibacterial and antiviral agent. The reactivity of its disulfide bond is central to its mechanism of action.[2]

Antibacterial Activity

This compound has demonstrated significant efficacy against various Mycobacterium species, including drug-resistant strains of Mycobacterium tuberculosis.[1][2][8] Studies have shown Minimum Inhibitory Concentration (MIC) values of less than 1 µg/mL against some resistant strains, outperforming established antibiotics like streptomycin and kanamycin.[1] The proposed mechanism of action involves the disruption of the bacterial cell wall synthesis and function.[1]

Antiviral Activity

Notably, Benzamide, 2,2'-dithiobis- and its derivatives have shown potent anti-HIV activity.[9] The mechanism is unique and targets the HIV-1 nucleocapsid protein (NCp7).[1][9] NCp7 is a small, basic protein that contains two zinc finger domains, which are crucial for viral replication.[9] Benzamide, 2,2'-dithiobis- acts by ejecting the zinc ions from these zinc fingers, a process validated by NMR and mass spectrometry.[1][9] This disruption of the NCp7 structure inhibits its function, thereby halting the viral life cycle.[9]

The proposed mechanism of zinc ejection by Benzamide, 2,2'-dithiobis- is illustrated below.

G cluster_0 HIV-1 Nucleocapsid Protein (NCp7) A Zinc Finger Domain (Cys-His motifs) B Bound Zn²⁺ A->B Coordination F Zinc Ejection B->F C Benzamide, 2,2'-dithiobis- D Interaction with Cysteine Residues C->D E Disulfide Exchange D->E E->F G Inactive NCp7 F->G

Proposed mechanism of HIV-1 NCp7 inactivation by Benzamide, 2,2'-dithiobis-.

Applications in Research and Drug Development

The unique properties of Benzamide, 2,2'-dithiobis- make it a valuable tool and a promising scaffold in several scientific domains.

  • Antimicrobial Drug Discovery: It serves as a lead compound for the development of new antibacterial agents, particularly against tuberculosis.[1] Its efficacy against resistant strains makes it a high-priority scaffold.[8]

  • Antiviral Research: Its novel mechanism of action against HIV-1 NCp7 provides a new avenue for the development of antiretroviral drugs.[1][9]

  • Redox Chemistry and Materials Science: The reversible nature of the disulfide bond allows for its use in applications such as polymer crosslinking and the development of self-healing materials.[1][2]

  • Biochemical Probe: It can be used as a research tool to study bacterial resistance mechanisms and the role of zinc finger proteins in biological systems.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling Benzamide, 2,2'-dithiobis-. It is intended for research use only and not for human or veterinary use.[2] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.[10] Handling should be done in a well-ventilated area to avoid inhalation of dust.[10] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[10][11][12]

References

  • PubMed. (1998). Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:2527-57-3 | 2-[(2-carbamoylphenyl)disulfanyl]benzamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 2,2'-dithiobis- | C14H12N2O2S2 | CID 72552. Retrieved from [Link]

  • PubMed. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Retrieved from [Link]

  • ACS Publications. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Retrieved from [Link]

Sources

Exploratory

Mechanism of action of "Benzamide, 2,2'-dithiobis-"

An In-depth Technical Guide to the Mechanism of Action of Benzamide, 2,2'-dithiobis- Executive Summary Benzamide, 2,2'-dithiobis- (also known as 2,2'-dithiobis(benzamide)) is a symmetrical disulfide-containing aromatic c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Benzamide, 2,2'-dithiobis-

Executive Summary

Benzamide, 2,2'-dithiobis- (also known as 2,2'-dithiobis(benzamide)) is a symmetrical disulfide-containing aromatic compound with significant biological activity. Its core mechanism of action is intrinsically linked to the reactivity of its disulfide bridge, which enables it to participate in thiol-disulfide exchange reactions. This property underpins its diverse bioactivities, which include potent antibacterial effects, particularly against Mycobacterium species and various Gram-positive bacteria, and notable antiviral activity against HIV.[1][2] This guide provides a detailed examination of the molecular mechanisms driving these effects, outlines experimental protocols for their investigation, and synthesizes key structure-activity relationship (SAR) findings to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Central Role of the Disulfide Bridge

The chemical structure of Benzamide, 2,2'-dithiobis- consists of two benzamide moieties linked at the ortho position by a disulfide bond (-S-S-). This disulfide bridge is the molecule's key functional feature, governing its chemical reactivity and biological interactions.[3] The S-S bond, with a typical length of 2.05-2.10 Å, is a stable covalent linkage, yet it is susceptible to nucleophilic attack, particularly by the thiolate anions (R-S⁻) of cysteine residues found in proteins.[1] This reactivity allows the compound to function as a biological redox agent, modulating protein function by altering the state of critical cysteine residues.[3][4]

The primary mechanism of interaction is a thiol-disulfide exchange, which proceeds via an SN2-type nucleophilic substitution.[5] In this reaction, a deprotonated thiol group from a biological molecule (e.g., a cysteine in an enzyme) attacks one of the sulfur atoms of the disulfide bridge. This forms a transient trisulfide-like transition state, which then resolves by breaking the original disulfide bond, creating a new, mixed disulfide between the target protein and a 2-mercaptobenzamide moiety, and releasing the other 2-mercaptobenzamide as a free thiol.[5][6] This covalent modification of proteins is the foundation of its biological effects.

Thiol_Disulfide_Exchange cluster_0 Reaction Pathway Reactants Protein-SH + Ar-S-S-Ar TS [Protein-S---S(Ar)---S-Ar]⁻ Reactants->TS Products Protein-S-S-Ar + Ar-SH TS->Products caption Fig. 1: SN2 mechanism of thiol-disulfide exchange.

Fig. 1: SN2 mechanism of thiol-disulfide exchange.

Antibacterial Mechanism of Action

Benzamide, 2,2'-dithiobis- and its derivatives exhibit a significant spectrum of antibacterial activity, which appears to be bifurcated based on the target organism's cell wall structure.

Activity Against Gram-Positive Bacteria

Derivatives of 2,2'-dithiobisbenzamide have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis, while showing minimal to no activity against Gram-negative bacteria.[2][7] This selectivity strongly suggests that the primary target is a feature of the Gram-positive cell envelope.

Proposed Mechanism: Cell Membrane Disruption The prevailing hypothesis is that the compound interacts with and disrupts the bacterial cell membrane.[8] The lipophilic nature of the benzamide moieties may facilitate intercalation into the lipid bilayer, while the reactive disulfide bond could interact with thiol-containing proteins embedded within the membrane, such as enzymes involved in transport or energy production. This interaction could lead to a loss of membrane integrity, dissipation of membrane potential, and ultimately, cell death.

Membrane_Disruption_Workflow start Prepare Bacterial Suspension (e.g., S. aureus) add_compound Incubate with Benzamide, 2,2'-dithiobis- (Test) and DMSO (Control) start->add_compound add_probe Add Membrane Impermeant Dye (e.g., Propidium Iodide) add_compound->add_probe measure Measure Fluorescence (Flow Cytometry or Plate Reader) add_probe->measure analyze Analyze Data: Increased fluorescence indicates membrane permeabilization measure->analyze caption Fig. 2: Workflow for assessing bacterial membrane integrity.

Fig. 2: Workflow for assessing bacterial membrane integrity.

Experimental Protocol: Membrane Permeability Assay This protocol uses a fluorescent dye like Propidium Iodide (PI), which can only enter cells with compromised membranes.

  • Bacterial Culture: Grow a culture of S. aureus to the mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth).

  • Preparation: Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a final optical density (OD₆₀₀) of 0.5.

  • Compound Treatment: Aliquot the bacterial suspension into a 96-well plate. Add varying concentrations of Benzamide, 2,2'-dithiobis- (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., ethanol 70%).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Staining: Add Propidium Iodide to each well to a final concentration of 1 µg/mL.

  • Measurement: Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~535/617 nm).

  • Analysis: A significant increase in fluorescence in treated cells compared to the vehicle control indicates membrane damage.

Activity Against Mycobacterium Species

A key application of this compound class is in the treatment of mycobacterial infections.[1] Studies have demonstrated its effectiveness against Mycobacterium tuberculosis, including strains resistant to common antitubercular drugs like streptomycin and kanamycin.[9][10]

Proposed Mechanism: Interference with Cell Wall Synthesis The mechanism of action against mycobacteria is believed to involve the disruption of the synthesis or function of the unique and complex mycobacterial cell wall.[1] This outer membrane is rich in mycolic acids and is essential for the bacterium's survival and virulence. The specific enzymatic target within the cell wall biosynthesis pathway has not been fully elucidated, but it is likely a cysteine-dependent enzyme that is susceptible to inactivation via thiol-disulfide exchange.

Antiviral (Anti-HIV) Mechanism of Action

Substituted 2,2'-dithiobisbenzamides have been identified as a potent class of antiretroviral agents active against HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV).[11]

Target and Mechanism: Zinc Ejection from HIV-1 Nucleocapsid Protein (NCp7) The antiviral action is directed at the HIV-1 nucleocapsid protein, NCp7.[11] NCp7 is a small, basic protein that plays critical roles in the viral life cycle, including reverse transcription and genome packaging. Its function is dependent on two highly conserved zinc finger domains, each of which coordinates a Zn²⁺ ion via three cysteine residues and one histidine residue.

Benzamide, 2,2'-dithiobis- acts as an "active sulfide," attacking the cysteine thiolates within these zinc fingers.[11] The thiol-disulfide exchange reaction covalently modifies the cysteine residues, disrupting the zinc coordination sphere and causing the ejection of the Zn²⁺ ion.[1] The loss of zinc renders the NCp7 protein non-functional, thereby inhibiting viral replication. Structure-activity studies have confirmed that both the disulfide bond and the ortho-benzamide groups are essential for this activity.[11]

Zinc_Ejection_Mechanism NCp7_active HIV-1 NCp7 (Functional) Cys-S⁻ Cys-S⁻ Zn²⁺ Coordinated Intermediate Intermediate Complex Cys-S-S-Ar Cys-S⁻ Zn²⁺ Destabilized Compound Benzamide, 2,2'-dithiobis- (Ar-S-S-Ar) Compound->NCp7_active Thiol-Disulfide Exchange NCp7_inactive HIV-1 NCp7 (Inactive) Cys-S-S-Ar Cys-S-S-Ar No Zinc Intermediate->NCp7_inactive Zn_ejected Zn²⁺ Intermediate->Zn_ejected Zinc Ejection caption Fig. 3: Pathway of NCp7 inactivation via zinc ejection.

Fig. 3: Pathway of NCp7 inactivation via zinc ejection.

Experimental Protocol: Zinc Ejection Assay This assay monitors the release of zinc from NCp7 using a zinc-sensitive fluorescent probe.

  • Reagents: Prepare solutions of synthetic HIV-1 NCp7 peptide, the test compound (Benzamide, 2,2'-dithiobis-), and a zinc-sensitive fluorescent dye (e.g., Newport Green). All solutions should be in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Assay Setup: In a 96-well plate, combine the NCp7 peptide with a stoichiometric amount of ZnCl₂ and allow it to complex.

  • Probe Addition: Add the fluorescent dye to the wells containing the Zn²⁺-NCp7 complex.

  • Baseline Reading: Measure the baseline fluorescence on a plate reader at the appropriate excitation/emission wavelengths for the chosen dye.

  • Compound Addition: Add the test compound to the wells and initiate kinetic measurements.

  • Data Acquisition: Monitor the increase in fluorescence over time. The ejection of Zn²⁺ from NCp7 allows it to bind to the dye, resulting in a quantifiable increase in fluorescence.

  • Analysis: The rate and extent of fluorescence increase are proportional to the zinc ejection activity of the compound.

Summary of Biological Activity

The efficacy of Benzamide, 2,2'-dithiobis- and its analogs can be quantified through various in vitro assays. The data below is representative of the activity reported for this class of compounds.

Organism/Target Assay Type Reported Activity (Range) Reference
Mycobacterium spp. (drug-resistant)Minimum Inhibitory Concentration (MIC)<1 µg/mL[1]
Micrococcus luteusMinimum Inhibitory Concentration (MIC)32 µg/mL[8]
Gram-Positive Bacteria (S. aureus, etc.)General ActivityActive[2][7]
Gram-Negative Bacteria (E. coli, etc.)General ActivityInactive[2][7]
HIV-1, HIV-2, SIVCell Culture Antiviral AssayLow micromolar (µM) activity[11]

Conclusion and Future Directions

The mechanism of action of Benzamide, 2,2'-dithiobis- is fundamentally driven by the reactivity of its disulfide bond, enabling it to covalently modify protein targets through thiol-disulfide exchange. This single biochemical principle gives rise to distinct biological outcomes depending on the cellular context. In bacteria, it leads to membrane disruption or potential inhibition of cell wall synthesis, while in the context of HIV, it results in the targeted inactivation of the NCp7 protein via zinc ejection.

Future research should focus on several key areas:

  • Target Deconvolution: Precisely identifying the specific protein targets in both Gram-positive and Mycobacterium species will be crucial for rational drug design and understanding potential resistance mechanisms.

  • Pharmacokinetic Profiling: While some derivatives have shown good pharmacokinetics in mice, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed to advance these compounds toward clinical consideration.[11]

  • Selectivity and Toxicity: In-depth toxicological assessments are required to determine the therapeutic index and ensure that the compound's reactivity is sufficiently selective for microbial or viral targets over host proteins.[8]

By leveraging the unique redox chemistry of the disulfide bond, Benzamide, 2,2'-dithiobis- and its analogs represent a promising scaffold for the development of novel anti-infective agents.

References

  • Benchchem. (n.d.). In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-].
  • Smolecule. (n.d.). Buy Benzamide, 2,2'-dithiobis- | 2527-57-3.
  • Gungah, R., Moosun, S., Jhaumeer-Laulloo, S., & Bhowon, M. G. (2012). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. In Chemistry for Sustainable Development. Springer.
  • Benchchem. (n.d.). Benzamide, 2,2'-dithiobis- | 2527-57-3.
  • Turpin, J. A., et al. (1997). Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. Drug Design and Discovery, 15(1), 49-61. Retrieved from [Link]

  • Okachi, R., et al. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry, 28(12), 1772-9. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Retrieved from [Link]

  • Okachi, R., et al. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. PubMed. Retrieved from [Link]

  • Gungah, R., Moosun, S., Jhaumeer-Laulloo, S., & Bhowon, M. G. (2012). Synthesis and Biological Activity of Derivatives of 2,2 -Dithiobisbenzamides. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). 2,2'-Dithiobis(N-(ethylcarbazolidine)benzamide) | 90520-55-1.
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Retrieved from [Link]

  • Le, A. T., et al. (2017). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. International Journal of Molecular Sciences, 18(12), 2707. Retrieved from [Link]

Sources

Foundational

A Technical Guide to Benzamide, 2,2'-dithiobis-: A Potent Zinc Ejector Targeting Viral Nucleocapsid Proteins

For Researchers, Scientists, and Drug Development Professionals Abstract Viral nucleocapsid proteins, particularly those containing zinc finger motifs, represent a critical and conserved target for antiviral drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viral nucleocapsid proteins, particularly those containing zinc finger motifs, represent a critical and conserved target for antiviral drug development. These proteins are essential for various stages of the viral life cycle, including RNA packaging, reverse transcription, and virion assembly. This technical guide provides an in-depth exploration of Benzamide, 2,2'-dithiobis-, a prominent member of the dithiobisbenzamide class of compounds, which functions as a potent zinc ejector from these vital viral proteins. We will delve into its mechanism of action, present robust experimental protocols for its evaluation, and discuss its therapeutic potential. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel antiviral agents.

Introduction: The Strategic Importance of Targeting Viral Zinc Fingers

Many retroviruses, including Human Immunodeficiency Virus (HIV), rely on small, highly basic nucleocapsid proteins (NCps) to orchestrate the intricate process of genomic RNA packaging and virion assembly.[1] A key structural feature of these proteins is the presence of one or more zinc finger motifs, typically of the Cys-Xaa2-Cys-Xaa4-His-Xaa4-Cys (CCHC) type.[2] These domains bind zinc ions with high affinity, a coordination that is absolutely essential for the proper folding and function of the protein.[3]

The zinc finger domains of nucleocapsid proteins, such as HIV-1's NCp7, are involved in:

  • Genomic RNA Recognition and Packaging: Specifically binding to the psi (Ψ) RNA packaging signal to ensure the selective encapsidation of the viral genome.[1][4]

  • Reverse Transcription: Chaperoning the process of reverse transcription by facilitating tRNA annealing and strand transfers.[1]

  • Virion Assembly and Maturation: Promoting the aggregation of Gag polyproteins and the formation of infectious viral particles.[1]

Given their critical and conserved nature, these zinc finger domains have emerged as a prime target for antiviral intervention.[2] The strategy of zinc ejection, which involves the chemical removal of the zinc ion from its coordinating residues, leads to the unfolding and inactivation of the nucleocapsid protein, thereby disrupting the viral life cycle.[5][6]

Benzamide, 2,2'-dithiobis-: A Profile of a Prototypic Zinc Ejector

Benzamide, 2,2'-dithiobis-, also known by other names such as dibenzothiadiazocine (DIBA), is a key compound in a class of antiretroviral agents that target the HIV-1 nucleocapsid protein NCp7.[7]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₂S₂[8][9]
Molecular Weight 304.4 g/mol [8][9]
CAS Number 2527-57-3[9]
Structure Two benzamide moieties linked by a disulfide bridge.[10]

The core structure responsible for its zinc-ejecting activity is the 2,2'-dithiobisbenzamide moiety.[7] Isomers such as the 3,3' and 4,4' variants have been shown to be inactive, highlighting the critical spatial arrangement of the disulfide bond and amide groups for biological activity.[7]

Synthesis Overview

The synthesis of Benzamide, 2,2'-dithiobis- and its derivatives can be achieved through several routes. A common method involves the oxidative coupling of the corresponding thiol precursor, 2-mercaptobenzamide.[10] Other approaches include the reaction of 2,2'-dithiosalicylic acid with ammonia or other amines under various reaction conditions.[11]

Mechanism of Action: The Chemistry of Zinc Ejection

The primary mechanism of action for Benzamide, 2,2'-dithiobis- is the electrophilic attack on the zinc-coordinating cysteine residues within the nucleocapsid protein's zinc fingers.[4] This interaction leads to the ejection of the zinc ion and the formation of a covalent adduct between the compound and the protein.[5]

G cluster_0 Benzamide, 2,2'-dithiobis- (DIBA) cluster_1 NCp7 Zinc Finger cluster_2 Reaction Cascade DIBA Disulfide Bond (S-S) Attack Electrophilic Attack on Cysteine Thiolates DIBA->Attack NCp7 Zn²⁺ coordinated by Cysteine residues (thiolates) NCp7->Attack Disulfide_Cleavage Disulfide Bond Cleavage Attack->Disulfide_Cleavage Zn_Ejection Zinc Ion Ejection (Zn²⁺ Release) Disulfide_Cleavage->Zn_Ejection Adduct_Formation Covalent Adduct Formation (Protein-S-S-Compound) Disulfide_Cleavage->Adduct_Formation Protein_Unfolding Loss of NCp7 Structure and Function Zn_Ejection->Protein_Unfolding Adduct_Formation->Protein_Unfolding

Biophysical studies have elucidated several key aspects of this process:

  • Covalent Complex Formation: Zinc ejection is accompanied by the formation of covalent complexes between the monomeric form of the dithiobisbenzamide and the cysteine residues of the now zinc-depleted NCp7.[5]

  • Differential Ejection Rates: The rate of zinc ejection is faster from the C-terminal zinc finger of HIV-1 NCp7 compared to the N-terminal finger.[4][5]

  • Loss of Structural Integrity: The removal of zinc results in a significant loss of the protein's tertiary structure, rendering it non-functional.[5]

  • Inhibition of RNA Binding: Consequently, the ability of NCp7 to bind to the viral psi RNA is abolished, a key step in viral replication.[4]

Experimental Protocols for Evaluating Zinc Ejectors

A multi-faceted experimental approach is necessary to fully characterize the activity of potential zinc ejectors like Benzamide, 2,2'-dithiobis-.

Zinc Ejection Assays

This is a widely used method to monitor the release of zinc from the nucleocapsid protein in real-time.[4][12]

Principle: A zinc-specific fluorescent probe, such as N-(6-methoxy-8-quinoyl)-p-toluenesulfonamide (TSQ), is used.[4][12] TSQ exhibits low fluorescence in an aqueous environment but shows a significant increase in fluorescence intensity upon binding to zinc. The rate of this fluorescence increase is directly proportional to the rate of zinc ejection from the protein.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the nucleocapsid protein (e.g., HIV-1 NCp7) in a suitable buffer (e.g., 25 mM HEPES, pH 7.5, with 25 mM NaCl).

    • Prepare a stock solution of the zinc-specific fluorescent probe (e.g., TSQ) in DMSO.

    • Prepare a stock solution of Benzamide, 2,2'-dithiobis- or the test compound in DMSO.

  • Assay Setup:

    • In a quartz cuvette, add the buffer, the nucleocapsid protein, and the fluorescent probe to their final concentrations.

    • Allow the mixture to equilibrate at a constant temperature (e.g., 25°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding the test compound to the cuvette.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence spectrophotometer. The excitation and emission wavelengths will be specific to the probe used (for TSQ, typically ~335 nm excitation and ~495 nm emission).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The initial rate of the reaction can be determined from the slope of the linear portion of the curve. This rate is indicative of the zinc ejection activity of the compound.

G Start Prepare Reagents (NCp7, TSQ, Compound) Setup Equilibrate NCp7 and TSQ in Cuvette Start->Setup Initiate Add Compound to Initiate Zinc Ejection Setup->Initiate Measure Monitor Fluorescence Intensity Over Time Initiate->Measure Analyze Plot Data and Calculate Initial Rate Measure->Analyze

ITC provides a comprehensive thermodynamic profile of the binding interaction between the zinc ejector and the nucleocapsid protein.[13][14]

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand (the zinc ejector) to a macromolecule (the nucleocapsid protein). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[14][15]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of the apo-nucleocapsid protein (zinc-free) and the test compound in the same, precisely matched buffer to minimize heats of dilution.

    • Thoroughly degas both solutions before the experiment.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Titration:

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the ligand to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.[13]

Cell-Based Antiviral Assays

Ultimately, the efficacy of a zinc ejector must be demonstrated in a cellular context.[16]

Principle: These assays measure the ability of a compound to inhibit viral replication in a cell culture system.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a susceptible cell line (e.g., MT-4 cells for HIV-1) in appropriate growth medium.

  • Infection and Treatment:

    • Seed the cells in a multi-well plate.

    • Infect the cells with a known amount of virus.

    • Immediately add serial dilutions of the test compound.

  • Incubation:

    • Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-5 days for HIV-1).

  • Endpoint Measurement:

    • Measure a marker of viral replication. This can be:

      • Reverse Transcriptase (RT) Activity: Quantify the amount of RT enzyme in the culture supernatant.

      • p24 Antigen Levels: Use an ELISA to measure the concentration of the viral p24 capsid protein.

      • Cytopathic Effect (CPE): Visually score the virus-induced cell death or use a cell viability assay (e.g., MTT or XTT).

  • Data Analysis:

    • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

    • Concurrently, determine the 50% cytotoxic concentration (CC₅₀) in uninfected cells to assess the compound's toxicity.

    • The therapeutic index (TI) is calculated as CC₅₀ / EC₅₀. A higher TI indicates a more favorable safety profile.

Broader Antiviral Potential and Future Directions

The principle of zinc ejection is not limited to HIV. Zinc finger proteins are essential for the replication of a number of other viruses, making this a potentially broad-spectrum antiviral strategy.[6][17] For instance, similar mechanisms have been explored for viruses such as Human Papillomavirus (HPV) and Hepatitis C Virus (HCV).[6]

While Benzamide, 2,2'-dithiobis- and its analogs have shown promise, further research is needed to optimize their pharmacological properties, including:

  • Improving Potency and Selectivity: Designing new derivatives with enhanced affinity for viral zinc fingers over host cell zinc-containing proteins.

  • Enhancing Bioavailability and Pharmacokinetics: Modifying the chemical structure to improve absorption, distribution, metabolism, and excretion (ADME) properties for in vivo applications.

  • Overcoming Drug Resistance: Investigating the potential for viral resistance to zinc ejectors and developing strategies to mitigate it.

The continued exploration of zinc ejectors like Benzamide, 2,2'-dithiobis- represents a promising avenue in the ongoing search for novel and effective antiviral therapies.

References

  • Rice, W. G., et al. (1997). A new class of anti-HIV-1 agents targeted toward the nucleocapsid protein NCp7: the 2,2'-dithiobisbenzamides. Journal of Medicinal Chemistry, 40(25), 4017-4026. [Link]

  • Loo, J. A., et al. (1996). Biophysical characterization of zinc ejection from HIV nucleocapsid protein by anti-HIV 2,2'-dithiobis[benzamides] and benzisothiazolones. Journal of Medicinal Chemistry, 39(22), 4313-4320. [Link]

  • Jenkins, L. M., et al. (2000). Characterization of a novel degradation product of 2,2'-dithiobis[N-isoleucylbenzamide], an inhibitor of HIV nucleocapsid protein zinc fingers. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 851-859. [Link]

  • Lai, C. C., et al. (2020). Current and Future Direct-Acting Antivirals Against COVID-19. Frontiers in Microbiology, 11, 584993. [Link]

  • Tummino, P. J., et al. (1996). The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity. Proceedings of the National Academy of Sciences of the United States of America, 93(3), 969-973. [Link]

  • Bálint, M., et al. (2023). Zinc binding of a Cys2His2-type zinc finger protein is enhanced by the interaction with DNA. Journal of Biological Inorganic Chemistry, 28(4), 437-448. [Link]

  • Tummino, P. J., et al. (1996). The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity. Proceedings of the National Academy of Sciences of the United States of America, 93(3), 969-973. [Link]

  • Loddo, R., et al. (2024). HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity. Molecules, 29(1), 123. [Link]

  • Durai, S., et al. (Eds.). (2018). Zinc Finger Proteins: Methods and Protocols. Humana Press. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide, 2,2'-dithiobis-. PubChem Compound Database. [Link]

  • Gungah, R., et al. (2016). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. In Green Chemistry. IntechOpen. [Link]

  • Meng, X., et al. (2008). Standardized reagents and protocols for engineering zinc finger nucleases by modular assembly. Nature Protocols, 3(9), 1565-1581. [Link]

  • Yang, Y., et al. (2022). Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter. STAR Protocols, 3(3), 101563. [Link]

  • Bhowon, M. G., et al. (2005). Synthesis of 2,2-dithiobisbenzamides derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1395-1400. [Link]

  • Salguedo, C., et al. (2018). The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. Inorganics, 6(4), 123. [Link]

  • Wessels, I., et al. (2020). The Mechanisms of Zinc Action as a Potent Anti-Viral Agent: The Clinical Therapeutic Implication in COVID-19. International Journal of Molecular Sciences, 21(23), 9206. [Link]

  • Durai, S., et al. (Eds.). (2018). Engineered Zinc Finger Proteins: Methods and Protocols. Methods in Molecular Biology. [Link]

  • Meng, X., et al. (2008). Standardized reagents and protocols for engineering zinc finger nucleases by modular assembly. Nature Protocols, 3(9), 1565-1581. [Link]

  • University of Nottingham. (2021). Plant-Derived Antiviral for COVID-19 Effective Against All Known SARS-CoV-2 Variants. SciTechDaily. [Link]

  • Choi, J. Y., et al. (2020). Antiviral activity of digoxin and ouabain against SARS-CoV-2 infection and its implication for COVID-19. Scientific Reports, 10(1), 16834. [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry data of zinc binding to apoCA. [Link]

  • Khan, M. A. (2019). Anti-Viral Vaccine Activity of Zinc(Ⅱ) for Viral Prevention, Entry, Replication, and Spreading During Pathogenesis Process. Annals of Vaccines and Immunization, 4(1), 1025. [Link]

  • TA Instruments. (2016). Characterizing Protein-Protein Interactions by ITC. [Link]

  • Shlush, E., et al. (2021). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Pharmaceuticals, 14(10), 1032. [Link]

  • Hartman, T., et al. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Pharmaceutical Biotechnology, 10(8), 751-760. [Link]

  • Wessels, I., et al. (2020). The Mechanisms of Zinc Action as a Potent Anti-Viral Agent: The Clinical Therapeutic Implication in COVID-19. International Journal of Molecular Sciences, 21(23), 9206. [Link]

  • de Almeida, A. A. C., et al. (2021). Antiviral and immunological activity of zinc and possible role in COVID-19. British Journal of Nutrition, 126(S1), S29-S36. [Link]

  • Korsten, L., et al. (2015). Antiviral activity of zinc salts against transmissible gastroenteritis virus in vitro. Veterinary Microbiology, 181(3-4), 226-230. [Link]

  • Deng, C., et al. (2019). Determination of Trace zinc by Fluorescence Spectrophotometry with Bis-sulfosalophen. IOP Conference Series: Earth and Environmental Science, 267(3), 032080. [Link]

  • de Rocquigny, H., et al. (2014). Nucleocapsid Protein: A Desirable Target for Future Therapies Against HIV-1. Current Topics in Microbiology and Immunology, 389, 145-184. [Link]

  • Hess, K. L., et al. (2011). Techniques for measuring cellular zinc. Metallomics, 3(10), 963-973. [Link]

  • Camprubí-Ferrer, D., et al. (2022). In vivo virological efficacy of monoclonal antibodies and direct antiviral agents against the SARS-CoV-2 BA.1 and BA.2 Omicron sublineages. Journal of Antimicrobial Chemotherapy, 77(10), 2776-2782. [Link]

  • Uraki, R., et al. (2022). Efficacy of Antiviral Agents against the SARS-CoV-2 Omicron Subvariant BA.2. The New England Journal of Medicine, 386(15), 1471-1473. [Link]

  • South, T. L., et al. (1990). The Nucleocapsid Protein Isolated From HIV-1 Particles Binds Zinc and Forms Retroviral-Type Zinc Fingers. Biochemistry, 29(34), 7786-7789. [Link]

  • Gharehbaghi, K., et al. (1995). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. International Journal of Cancer, 61(1), 118-124. [Link]

  • Giakisits, C., et al. (2023). Zinc determination in aqueous samples using energy-dispersive X-ray fluorescence spectrometry after magnetic solid-phase microextraction. RSC Advances, 13(14), 9323-9331. [Link]

  • Rice, W. G., et al. (1997). Inhibitors of human immunodeficiency virus type 1 zinc fingers prevent normal processing of gag precursors and result in the release of noninfectious virus particles. Journal of Virology, 71(5), 3531-3539. [Link]

  • Marukhlenko, A. V., et al. (2021). Development and Validation of Method for the Quantitative Determination of Zinc in its Chelate Complexes Using Energy Dispersive X-ray Fluorescence Spectroscopy. Pharmacy & Pharmacology, 9(4), 266-276. [Link]

  • Cenac, C., et al. (2023). Zinc Uptake by HIV-1 Viral Particles: An Isotopic Study. Viruses, 15(7), 1464. [Link]

  • Epand, R. M., et al. (1983). Mechanism of action of diabetogenic zinc-chelating agents. Model system studies. Journal of Biological Chemistry, 258(18), 11064-11068. [Link]

  • Sensi, S. L., et al. (2011). Tools and techniques for illuminating the cell biology of zinc. Biochemical Journal, 435(3), 547-560. [Link]

  • Wang, X., et al. (2022). Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. Bioorganic & Medicinal Chemistry Letters, 70, 128809. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Benzamide, 2,2'-dithiobis-

Introduction: The Therapeutic Potential of a Disulfide-Bridged Scaffold In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Disulfide-Bridged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility is perpetual. "Benzamide, 2,2'-dithiobis-," a symmetrical molecule characterized by a disulfide bridge connecting two benzamide moieties, represents such a scaffold of significant interest.[1] Its documented antibacterial, antiviral, and emerging anticancer properties have positioned it as a compelling starting point for the development of new therapeutic agents.[1][2]

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of the "Benzamide, 2,2'-dithiobis-" core. We will delve into the critical structural features that govern its biological activities, the synthetic strategies for analog development, and the detailed experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

The Core Scaffold: A Triptych of Functionality

The biological activity of "Benzamide, 2,2'-dithiobis-" is intrinsically linked to its three key structural components: the disulfide bridge, the aromatic rings, and the ortho-positioned benzamide groups. The interplay between these components dictates the molecule's reactivity, target engagement, and overall pharmacological profile.

The disulfide bond is arguably the most critical functional group, acting as a redox-sensitive linchpin.[3] This bond can undergo thiol-disulfide exchange with cysteine residues in biological targets, a mechanism central to its antiviral and proposed antibacterial and anticancer activities.[4] The aromatic rings provide a rigid scaffold for the presentation of the other functional groups and can engage in π-π stacking interactions with biological targets. Finally, the ortho-benzamide moieties are essential for activity, likely contributing to target recognition and binding through hydrogen bonding and other non-covalent interactions.[2]

Synthetic Strategies for Analog Development

The exploration of the SAR of "Benzamide, 2,2'-dithiobis-" is predicated on the synthesis of a diverse library of analogs. The primary synthetic approach involves the oxidative coupling of corresponding 2-mercaptobenzamide precursors.[4] A more versatile strategy for generating N-substituted analogs starts from 2,2'-dithiobis(benzoic acid), which is converted to its diacid chloride and subsequently reacted with a variety of amines.

cluster_synthesis General Synthetic Scheme for N-Substituted Analogs 2,2'-dithiobis(benzoic acid) 2,2'-dithiobis(benzoic acid) Diacid Chloride Intermediate Diacid Chloride Intermediate 2,2'-dithiobis(benzoic acid)->Diacid Chloride Intermediate SOCl₂ or (COCl)₂ N-Substituted Analogs N-Substituted Analogs Diacid Chloride Intermediate->N-Substituted Analogs R-NH₂

Caption: General synthetic route for N-substituted 2,2'-dithiobis(benzamide) analogs.

Experimental Protocol: General Synthesis of N-Substituted 2,2'-dithiobis(benzamide) Analogs

This protocol provides a generalized procedure for the synthesis of N-substituted analogs, which can be adapted based on the specific amine used.

Materials:

  • 2,2'-dithiobis(benzoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine (R-NH₂)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Formation of the Diacid Chloride:

    • To a solution of 2,2'-dithiobis(benzoic acid) (1 equivalent) in anhydrous DCM, add thionyl chloride (2.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude diacid chloride, which is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude diacid chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (2.5 equivalents) and triethylamine (3 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the diacid chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted 2,2'-dithiobis(benzamide) analog.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Activity and Structure-Activity Relationship

Derivatives of "Benzamide, 2,2'-dithiobis-" have demonstrated notable antibacterial activity, particularly against Mycobacterium species, including strains resistant to common antitubercular drugs.[1] The activity is generally more pronounced against Gram-positive bacteria.[2]

Proposed Mechanism of Antibacterial Action

While not fully elucidated, the antibacterial mechanism is thought to involve the disruption of the bacterial cell membrane.[2] The disulfide bond is a key pharmacophoric element, potentially undergoing thiol-disulfide exchange with cysteine-containing proteins in the bacterial membrane or cell wall, leading to a loss of membrane integrity and subsequent cell death.

cluster_antibacterial Proposed Antibacterial Mechanism Dithiobisbenzamide Dithiobisbenzamide Bacterial Cell Membrane Bacterial Cell Membrane Dithiobisbenzamide->Bacterial Cell Membrane Thiol-Disulfide Exchange Thiol-Disulfide Exchange Bacterial Cell Membrane->Thiol-Disulfide Exchange Interaction with Cysteine Residues Loss of Membrane Integrity Loss of Membrane Integrity Thiol-Disulfide Exchange->Loss of Membrane Integrity Bacterial Cell Death Bacterial Cell Death Loss of Membrane Integrity->Bacterial Cell Death

Caption: Proposed mechanism of antibacterial action for 2,2'-dithiobis(benzamide) derivatives.

SAR Insights for Antibacterial Activity

Systematic modification of the "Benzamide, 2,2'-dithiobis-" scaffold has yielded valuable insights into the structural requirements for potent antibacterial activity.

  • The Disulfide Bridge is Essential: Replacement of the disulfide linkage with a single sulfur or methylene bridge leads to a significant loss of activity, underscoring the importance of the redox-active S-S bond.

  • N-Alkylation and Acylation: The nature of the substituent on the benzamide nitrogen plays a crucial role. A study on (acyloxy)alkyl ester derivatives revealed a strong dependence of antimycobacterial activity on the length of the alkyl carbon chain.[1] The most potent compound identified was 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide], which exhibited activity superior or equivalent to streptomycin and kanamycin against Mycobacterium tuberculosis.[1] This suggests that lipophilicity and the overall shape of the N-substituent are key determinants of activity.

  • Aromatic Substitution: Substitution on the phenyl rings can modulate activity, although a clear trend is not always apparent. Electron-withdrawing or -donating groups can influence the electronic properties of the disulfide bond and the overall lipophilicity of the molecule.

Compound/AnalogN-SubstituentM. tuberculosis H37Rv MIC (µg/mL)Reference
Parent Compound -H>100[1]
Analog 1 -CH₂CH₂OH25[1]
Analog 2 -CH₂CH₂OCOC₉H₁₉0.78[1]
Analog 3 -CH₂CH₂CH₂OCOC₉H₁₉0.39 [1]
Analog 4 -CH₂CH₂CH₂OCOC₁₁H₂₃1.56[1]

Antiviral (Anti-HIV) Activity and Structure-Activity Relationship

A significant area of investigation for "Benzamide, 2,2'-dithiobis-" derivatives has been their potent anti-HIV activity. These compounds have shown efficacy against various strains of HIV-1, HIV-2, and SIV in cell culture.[2]

Mechanism of Action: Zinc Ejection from HIV-1 Nucleocapsid Protein (NCp7)

The anti-HIV mechanism of this class of compounds is well-characterized and involves the targeting of the HIV-1 nucleocapsid protein (NCp7). NCp7 is a key viral protein that contains two zinc finger domains, which are crucial for viral replication. "Benzamide, 2,2'-dithiobis-" derivatives act by ejecting the zinc ions from these zinc fingers. This is achieved through a thiol-disulfide exchange reaction between the compound's disulfide bond and the cysteine residues that coordinate the zinc ions in NCp7. The loss of zinc disrupts the structure and function of NCp7, thereby inhibiting viral replication.

cluster_antiviral Anti-HIV Mechanism: Zinc Ejection Dithiobisbenzamide Dithiobisbenzamide NCp7 Zinc Finger NCp7 Zinc Finger Dithiobisbenzamide->NCp7 Zinc Finger Thiol-Disulfide Exchange Thiol-Disulfide Exchange NCp7 Zinc Finger->Thiol-Disulfide Exchange Reaction with Cysteine Residues Zinc Ejection Zinc Ejection Thiol-Disulfide Exchange->Zinc Ejection Inhibition of Viral Replication Inhibition of Viral Replication Zinc Ejection->Inhibition of Viral Replication

Caption: Mechanism of anti-HIV action via zinc ejection from the NCp7 protein.

SAR Insights for Anti-HIV Activity

The SAR for anti-HIV activity is well-defined and highlights the importance of specific structural features:

  • Disulfide Bond and Ortho-Benzamide Groups are Essential: As with antibacterial activity, the disulfide bond and the ortho-positioning of the benzamide groups are critical for anti-HIV efficacy.[2]

  • Substituents on the Benzamide Nitrogen: Derivatives of amino acids have been extensively studied. Analogs derived from β- and γ-amino acids generally exhibit better antiviral activity and therapeutic indices than those from α-amino acids.

  • Aromatic Ring Substitution: The introduction of substituents on the phenyl rings is crucial for potent activity. The most effective compounds often possess a carboxylic acid, carboxamide, or sulfonamide group.[2]

Compound/AnalogAromatic Ring SubstituentAnti-HIV-1 Activity (EC₅₀, µM)Reference
Parent Compound Unsubstituted>100[2]
PD 159206 4-Carboxylic acid0.2[2]
PD 161374 4-Sulfonamide0.1[2]

Anticancer Activity and Structure-Activity Relationship

The exploration of "Benzamide, 2,2'-dithiobis-" and related disulfide-containing compounds as anticancer agents is a more recent but promising area of research. The redox-active nature of the disulfide bond makes it an attractive feature for targeting the unique microenvironment of cancer cells, which often have elevated levels of reactive oxygen species (ROS) and glutathione (GSH).

Proposed Mechanisms of Anticancer Action

The anticancer mechanisms of disulfide-containing compounds are multifaceted and can include:

  • Induction of Oxidative Stress: The cleavage of the disulfide bond can lead to the generation of reactive thiol species, which can disrupt the cellular redox balance and induce oxidative stress, leading to apoptosis.

  • Thiol-Disulfide Exchange with Key Proteins: Similar to their other biological activities, these compounds can interact with cysteine residues in critical proteins involved in cancer cell proliferation and survival, such as enzymes and transcription factors.

  • GSH Depletion: The reaction of the disulfide bond with intracellular glutathione can deplete the cellular antioxidant defenses, making cancer cells more susceptible to oxidative damage.[5]

SAR Insights for Anticancer Activity

While the SAR for anticancer activity is still being actively investigated, some preliminary findings suggest that:

  • The Disulfide Linkage is Key: The presence of the disulfide bond is often correlated with cytotoxic activity against cancer cell lines.[5]

  • Lipophilicity and Cellular Uptake: Modifications that enhance the lipophilicity of the molecule can improve cellular uptake and, consequently, anticancer potency.

  • Nature of the N-Substituents: The substituents on the benzamide nitrogen can significantly impact activity, likely by influencing the compound's ability to interact with specific intracellular targets.

Compound/AnalogCell LineIC₅₀ (µM)Reference
Disulfide-containing Ceramide Analog BT549 (Breast Cancer)~5[5]
Disulfide-containing Ceramide Analog A549 (Lung Cancer)~7.5[5]
Disulfide-containing Ceramide Analog DU145 (Prostate Cancer)~10[5]

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, we provide standardized protocols for the in vitro evaluation of novel "Benzamide, 2,2'-dithiobis-" analogs.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Mycobacterium smegmatis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Sterile 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, rifampicin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium in the appropriate broth overnight at 37 °C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate. The concentration range should be selected based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound with no visible growth.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

cluster_mtt MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: A simplified workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3][6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions and incubate for 48-72 hours.[3]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.[3][6]

  • Solubilization and Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[3][6]

    • Measure the absorbance at ~570 nm using a microplate reader.[6] The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Protocol 3: Zinc Ejection Assay (Fluorescence-Based)

This protocol describes a method to monitor the ejection of zinc from a target protein, such as HIV-1 NCp7, using a zinc-sensitive fluorescent probe.

Materials:

  • Purified target protein (e.g., HIV-1 NCp7)

  • Zinc-sensitive fluorescent probe (e.g., Newport Green or FluoZin-3)[7]

  • Buffer solution (e.g., Tris-HCl with appropriate salts)

  • Test compound dissolved in a suitable solvent

  • Fluorometer or fluorescence plate reader

Procedure:

  • Preparation of Protein-Zinc Complex:

    • Incubate the purified target protein with a stoichiometric amount of zinc chloride to form the protein-zinc complex.

  • Assay Setup:

    • In a quartz cuvette or a black 96-well plate, add the buffer solution and the fluorescent probe.

    • Add the pre-formed protein-zinc complex to the assay mixture.

  • Initiation of Reaction and Measurement:

    • Obtain a baseline fluorescence reading.

    • Add the test compound to initiate the zinc ejection.

    • Monitor the increase in fluorescence over time as the probe binds to the ejected zinc. The rate of zinc ejection can be calculated from the initial linear phase of the fluorescence increase.

Future Perspectives

The "Benzamide, 2,2'-dithiobis-" scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Expansion of the Analog Library: The synthesis of a wider range of analogs with diverse N-substituents and aromatic ring decorations will be crucial for fine-tuning the SAR and identifying candidates with improved potency and selectivity.

  • Elucidation of Antibacterial and Anticancer Mechanisms: More in-depth studies are needed to precisely define the molecular targets and mechanisms of action for the antibacterial and anticancer activities of these compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies will require evaluation in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Development of Drug Delivery Systems: For compounds with potential, the development of targeted drug delivery systems could enhance their therapeutic index by increasing their concentration at the site of action and reducing systemic toxicity.

By continuing to explore the rich chemical space around the "Benzamide, 2,2'-dithiobis-" core, the scientific community is well-positioned to develop novel and effective treatments for a range of diseases.

References

  • Chen, J., et al. (2020). Disulfide based prodrugs for cancer therapy. Acta Pharmaceutica Sinica B, 10(7), 1193-1210. [Link]

  • Okachi, R., et al. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry, 28(12), 1772-1779. [Link]

  • Gungah, R., et al. (2012). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. In: Bhowon, M.G., Jhaumeer-Laulloo, S., Ramasami, P., Li, K. (eds) Chemistry for Sustainable Development. Springer, Dordrecht. [Link]

  • Sanchez, J. C., et al. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR Protocols, 1(1), 100021. [Link]

  • Domagala, J. M., et al. (1997). Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. Bioorganic & Medicinal Chemistry, 5(3), 569-579. [Link]

  • Gogliotti, R. D., et al. (1996). The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity. Proceedings of the National Academy of Sciences, 93(3), 969-974. [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. [Link]

  • Lee, C. H., & Lee, J. (2002). Disulfide and multisulfide antitumor agents and their modes of action. Archives of Pharmacal Research, 25(5), 571-582. [Link]

  • Bittman, R., et al. (2007). Anticancer activity of a ceramide analog containing a disulfide linkage. Cancer Letters, 251(1), 53-58. [Link]

Sources

Foundational

An In-depth Technical Guide to the Redox Properties of the Disulfide Bridge in 2,2'-dithiobis(benzamide)

Abstract This technical guide provides a comprehensive examination of the redox properties inherent to the disulfide bridge of 2,2'-dithiobis(benzamide), a molecule of significant interest in medicinal chemistry. The dis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the redox properties inherent to the disulfide bridge of 2,2'-dithiobis(benzamide), a molecule of significant interest in medicinal chemistry. The disulfide bond is a critical determinant of its biological activity, acting as a reversible redox switch. This document will delve into the fundamental redox chemistry, electrochemical characteristics, and the biological implications of this functional group. Furthermore, detailed, field-tested protocols for the characterization of its redox behavior are provided to enable researchers to rigorously investigate this compound and its analogs in drug discovery and development contexts.

Introduction: The Significance of the Disulfide Bridge in 2,2'-dithiobis(benzamide)

2,2'-dithiobis(benzamide), also known as 2,2'-dithiodibenzamide, is an aromatic disulfide with the chemical formula C₁₄H₁₂N₂O₂S₂.[1] Its structure is characterized by two benzamide moieties linked at the ortho position by a disulfide bond. This linkage is not merely a structural component but is the linchpin of the molecule's bioactivity. The reversible nature of the disulfide bond, allowing for facile thiol-disulfide exchange, is central to its mechanism of action.[1][2] This compound has demonstrated notable antibacterial activity, particularly against Mycobacterium species, and antiviral properties, for instance, against HIV by disrupting zinc ejection from the nucleocapsid protein.[1] Understanding the redox chemistry of the disulfide bridge is, therefore, paramount for the rational design and development of novel therapeutics based on this scaffold.

The Redox Chemistry of the Disulfide Bridge

The disulfide bond in 2,2'-dithiobis(benzamide) can undergo both reduction and oxidation, though its reduction to the corresponding thiols is the more biologically pertinent reaction.

Reduction of the Disulfide Bridge

In a reducing environment, such as in the presence of biological thiols like glutathione, the disulfide bond of 2,2'-dithiobis(benzamide) is cleaved to yield two molecules of 2-mercaptobenzamide. This thiol-disulfide exchange reaction is a key aspect of its biological mechanism.[2] The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge, leading to the formation of a mixed disulfide intermediate, which then resolves to the final thiol products.

Oxidation of 2-mercaptobenzamide

Conversely, the thiol form, 2-mercaptobenzamide, can be oxidized to reform the disulfide bridge. This oxidative coupling can be achieved using various oxidizing agents, such as iodine, or can occur in the presence of atmospheric oxygen, particularly at neutral or alkaline pH. This reversible redox equilibrium is a defining characteristic of the 2,2'-dithiobis(benzamide) / 2-mercaptobenzamide system.

Redox_Equilibrium Disulfide 2,2'-dithiobis(benzamide) (Oxidized Form) Thiol 2 x 2-mercaptobenzamide (Reduced Form) Disulfide->Thiol Reduction (+2e-, +2H+) Thiol->Disulfide Oxidation (-2e-, -2H+)

Caption: Redox equilibrium of 2,2'-dithiobis(benzamide).

Electrochemical Properties

The redox behavior of 2,2'-dithiobis(benzamide) can be quantitatively assessed using electrochemical techniques such as cyclic voltammetry.

Reduction Potential

Electrochemical studies have determined the reduction potential of 2,2'-dithiobis(benzamide) to be approximately -0.45 V (vs. Ag/AgCl) in a phosphate-buffered saline (PBS) solution.[2] This moderate reduction potential indicates that the disulfide bond can be readily reduced under physiologically relevant conditions, which supports its proposed mechanism of action involving interaction with cellular reducing agents.

Parameter Value Conditions Reference
Reduction Potential~ -0.45 Vvs. Ag/AgCl in PBS[2]

Experimental Workflows for Redox Characterization

To rigorously assess the redox properties of 2,2'-dithiobis(benzamide) and its analogs, the following experimental protocols are recommended.

Workflow for Characterizing Redox Properties

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Redox Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesize and Purify 2,2'-dithiobis(benzamide) CV Cyclic Voltammetry Synthesis->CV Ellman Ellman's Assay Synthesis->Ellman HPLC HPLC Kinetic Analysis Synthesis->HPLC Data_Analysis Determine Reduction Potential, Reaction Kinetics, and Thiol Quantification CV->Data_Analysis Ellman->Data_Analysis HPLC->Data_Analysis

Caption: Experimental workflow for redox characterization.

Protocol for Cyclic Voltammetry

This protocol outlines the determination of the reduction potential of 2,2'-dithiobis(benzamide).

Materials:

  • Potentiostat

  • Three-electrode cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2,2'-dithiobis(benzamide)

  • Nitrogen gas

Procedure:

  • Prepare a 1 mM stock solution of 2,2'-dithiobis(benzamide) in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration (e.g., 100 µM) in PBS.

  • Assemble the three-electrode cell with the PBS solution containing the dissolved sample.

  • Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.

  • Perform cyclic voltammetry by scanning the potential from an initial potential (e.g., 0 V) to a negative potential (e.g., -1.0 V) and back to the initial potential at a scan rate of 100 mV/s.

  • Record the resulting voltammogram and identify the cathodic peak corresponding to the reduction of the disulfide bond.

Protocol for Spectrophotometric Quantification of Thiol Formation (Ellman's Assay)

This assay is used to quantify the formation of 2-mercaptobenzamide upon reduction of 2,2'-dithiobis(benzamide).

Materials:

  • UV-Vis spectrophotometer

  • Ellman's reagent (DTNB)

  • Reaction buffer (0.1 M sodium phosphate, pH 8.0)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • 2,2'-dithiobis(benzamide)

Procedure:

  • Prepare a solution of 2,2'-dithiobis(benzamide) in the reaction buffer.

  • Add a reducing agent (e.g., DTT) to initiate the reduction of the disulfide bond.

  • At various time points, take an aliquot of the reaction mixture and add it to a solution of Ellman's reagent in the reaction buffer.[3]

  • Incubate for 15 minutes at room temperature.[3]

  • Measure the absorbance at 412 nm.[3][4]

  • The concentration of the thiol (2-mercaptobenzamide) is calculated using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).[5]

Protocol for HPLC-Based Kinetic Analysis of Thiol-Disulfide Exchange

This method allows for the monitoring of the kinetics of the reaction between 2,2'-dithiobis(benzamide) and a thiol.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Thiol reactant (e.g., glutathione)

  • 2,2'-dithiobis(benzamide)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

Procedure:

  • Develop an HPLC method to separate 2,2'-dithiobis(benzamide), the thiol reactant, and the expected products.

  • Initiate the reaction by mixing 2,2'-dithiobis(benzamide) and the thiol reactant in the reaction buffer.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.[6]

  • Inject the quenched sample into the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Quantify the peak areas of the reactants and products to determine their concentrations over time.

  • Plot the concentration data versus time to determine the reaction kinetics.[6]

Implications for Drug Development

The redox-active nature of the disulfide bridge in 2,2'-dithiobis(benzamide) has profound implications for its use in drug development.

  • Mechanism of Action: The ability to undergo thiol-disulfide exchange is likely central to its therapeutic effects. By reacting with cysteine residues in target proteins, it can modulate their function. This is a key consideration for target identification and validation studies.

  • Prodrug Strategies: The disulfide bond can be incorporated into prodrug designs, where the inactive disulfide form is administered and subsequently reduced to the active thiol form at the target site.

  • Pharmacokinetics and Stability: The stability of the disulfide bond in various physiological environments will influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding its redox stability is crucial for optimizing pharmacokinetic properties.

Conclusion

The disulfide bridge of 2,2'-dithiobis(benzamide) is a key functional group that dictates its chemical reactivity and biological activity. Its moderate reduction potential allows it to act as a responsive redox element in biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the redox properties of this important molecule and its derivatives, facilitating the advancement of drug discovery programs that leverage the unique chemistry of the disulfide bond.

References

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 2,2'-dithiobis-. Retrieved from [Link]

Sources

Exploratory

Introduction: The Significance of the 2,2'-Dithiobis(benzamide) Scaffold

An In-depth Technical Guide to the Synthesis of Benzamide, 2,2'-dithiobis- Derivatives and Analogues The compound Benzamide, 2,2'-dithiobis-, and its derivatives represent a class of molecules with significant therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Benzamide, 2,2'-dithiobis- Derivatives and Analogues

The compound Benzamide, 2,2'-dithiobis-, and its derivatives represent a class of molecules with significant therapeutic potential, primarily recognized for their potent antibacterial properties.[1] This scaffold, characterized by two benzamide units linked at their ortho positions by a disulfide bridge, has been the subject of considerable research in medicinal chemistry.[1][2] Seminal studies have demonstrated the activity of these compounds against various Mycobacterium species, including strains of Mycobacterium tuberculosis resistant to conventional therapies, highlighting their importance in the development of new antitubercular agents.[3][4]

The core of this molecule's reactivity and biological activity is the disulfide bond (S-S).[1][2] This covalent linkage is not merely a structural linker but a redox-active functional group susceptible to cleavage and thiol-disulfide exchange reactions within biological systems, a feature believed to be integral to its mechanism of action.[2][5] This guide provides a comprehensive overview of the synthetic strategies, key reaction mechanisms, and detailed protocols for preparing these valuable compounds, aimed at researchers and professionals in drug discovery and organic synthesis.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical approach to synthesizing derivatives of Benzamide, 2,2'-dithiobis- begins with a retrosynthetic analysis. The target structure can be deconstructed by disconnecting the most synthetically accessible bonds: the two amide linkages (C-N) and the central disulfide bond (S-S).

G cluster_0 Disconnection Target Benzamide, 2,2'-dithiobis- Derivative Amide_cleavage Amide (C-N) Bonds Target->Amide_cleavage Strategy B Disulfide_cleavage Disulfide (S-S) Bond Target->Disulfide_cleavage Strategy A IntermediateA 2,2'-Dithiodibenzoyl Dichloride + Amine (2 eq.) Amide_cleavage->IntermediateA IntermediateB 2-Mercaptobenzamide Derivative (2 eq.) Disulfide_cleavage->IntermediateB StartA 2,2'-Dithiobis(benzoic acid) IntermediateA->StartA Chlorination StartB 2-Mercaptobenzoic Acid + Amine IntermediateB->StartB Amidation

Fig 1. Retrosynthetic analysis of the target scaffold.

This analysis reveals two primary and convergent synthetic pathways:

  • Strategy A: Amide First, Disulfide Last. This route involves the initial synthesis of a 2-mercaptobenzamide precursor, followed by an oxidative coupling reaction to form the disulfide bridge.

  • Strategy B: Disulfide First, Amide Last. This is a widely employed and highly efficient method that begins with a pre-formed disulfide-linked dicarboxylic acid. This core is then activated and subsequently reacted with amines to build the final amide functionalities.[6]

Strategy A: Synthesis via Oxidative Coupling

This strategy offers modularity, allowing for the synthesis of the amide precursor first, which can then be dimerized.

Step 1: Preparation of 2-Mercaptobenzamide Precursors

The initial step is the formation of an amide bond starting from 2-mercaptobenzoic acid (thiosalicylic acid). This can be achieved through two main approaches:

  • Direct Amidation using Coupling Agents: The carboxylic acid is activated in situ using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) before the addition of the desired primary or secondary amine.[7] These reagents facilitate the formation of a highly reactive intermediate, which is readily attacked by the amine nucleophile.

  • Via an Acyl Chloride Intermediate: A more traditional and robust method involves converting the carboxylic acid to the more reactive 2-mercaptobenzoyl chloride.[8] This is typically accomplished by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride.[9] The resulting acyl chloride reacts readily with the amine, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Step 2: Oxidative Dimerization

With the 2-mercaptobenzamide derivative in hand, the crucial disulfide bond is formed through oxidative coupling of two thiol (-SH) molecules.[2][5] This transformation is a cornerstone of sulfur chemistry and can be achieved using a variety of mild oxidizing agents.

  • Common Oxidants: A solution of iodine (I₂) in a solvent like ethanol is a classic and effective method for this transformation.[2] Other viable oxidants include hydrogen peroxide (H₂O₂), or simply bubbling air (O₂) through the solution, sometimes catalyzed by metal salts.

G cluster_mech Mechanism: Oxidative Coupling Thiol1 R-SH Oxidant [ O ] (e.g., I₂, O₂) Thiol1->Oxidant Thiol2 R-SH Thiol2->Oxidant Disulfide R-S-S-R Oxidant->Disulfide Byproduct H₂O or 2HI

Fig 2. General scheme for oxidative disulfide formation.

Strategy B: The Diacyl Chloride Route

This is arguably the most common and efficient pathway for generating a library of N,N'-disubstituted analogues, as documented in medicinal chemistry literature.[6] The strategy hinges on preparing a common, disulfide-containing intermediate that can be reacted with a diverse set of amines.

Step 1: Preparation of 2,2'-Dithiodibenzoyl Chloride

The key intermediate for this strategy is 2,2'-Dithiodibenzoyl chloride.[10][11] It is synthesized from the commercially available 2,2'-dithiobis(benzoic acid). The conversion of the two carboxylic acid groups into highly reactive acyl chlorides is typically achieved by heating the starting material under reflux with an excess of a chlorinating agent.

  • Chlorinating Agent: Thionyl chloride (SOCl₂) is the most common reagent for this purpose.[6] The reaction is often performed neat or in an inert solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[9] It is critical to perform this step under anhydrous conditions, as acyl chlorides readily hydrolyze back to carboxylic acids in the presence of water.[9]

Step 2: Diamidation of the Diacyl Chloride

The final step involves reacting the 2,2'-dithiodibenzoyl chloride with two equivalents of the desired amine. This nucleophilic acyl substitution reaction forms the two amide bonds simultaneously.

  • Reaction Conditions: The reaction is typically carried out in an inert aprotic solvent, such as dioxane, tetrahydrofuran (THF), or dichloromethane (DCM).[2][6] An excess of the amine (or the addition of a tertiary amine base like triethylamine) is required to act as a scavenger for the two equivalents of HCl gas produced during the reaction. The amine is usually added slowly to a cooled solution of the diacyl chloride to control the exothermic reaction.

Validated Experimental Protocol: Synthesis of N,N'-dibenzyl-2,2'-dithiobis(benzamide)

This protocol details the synthesis of a representative analogue, Benzamide, 2,2'-dithiobis[N-(phenylmethyl)-], using the robust Strategy B.[12]

Part 1: Synthesis of 2,2'-Dithiodibenzoyl Chloride
  • Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl fumes), add 2,2'-dithiobis(benzoic acid) (1.0 eq).

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (5.0-10.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases and the solid has completely dissolved.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). The resulting crude 2,2'-dithiodibenzoyl chloride, often a pale yellow solid or oil, can be used in the next step without further purification.[10]

Part 2: Synthesis of N,N'-dibenzyl-2,2'-dithiobis(benzamide)
  • Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (2.2 eq) and triethylamine (2.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the crude 2,2'-dithiodibenzoyl chloride (1.0 eq) from Part 1 in anhydrous THF. Add this solution dropwise to the cooled amine solution with vigorous stirring over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N,N'-dibenzyl-2,2'-dithiobis(benzamide).[2]

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

G start_node start_node process_node process_node qc_node qc_node end_node end_node A Start: 2,2'-Dithiobis(benzoic acid) + SOCl₂ B Reflux (2-4h) A->B Chlorination C Vacuum Distillation (Remove excess SOCl₂) B->C D Intermediate: Crude 2,2'-Dithiodibenzoyl Chloride C->D E Dissolve in Anhydrous THF D->E F Add dropwise to Amine/Base solution at 0 °C E->F Amidation G Stir at RT overnight F->G H TLC Monitoring G->H I Aqueous Work-up (Filter, Extract, Wash, Dry) H->I J Purification (Recrystallization or Chromatography) I->J K Final Product: Pure Derivative J->K L Characterization (NMR, MS) K->L

Fig 3. Experimental workflow for Strategy B.

Structure-Activity Relationship (SAR) Data

The synthesis of various analogues has enabled the exploration of structure-activity relationships, which are crucial for optimizing antibacterial potency. The table below summarizes the activity of selected derivatives against M. tuberculosis.

Compound Substituent (R in -CONHR)MIC (μg/mL) vs. M. tuberculosis H37RvReference
-H>100[6]
-CH₃12.5[6]
-CH₂CH₂CH₃3.13[3][6]
-CH₂(C₆H₅) (benzyl)6.25[6]
-(CH₂)₃OOC(CH₂)₈CH₃ (decanoyloxypropyl)0.78[3][4]

The data clearly indicate that lipophilicity plays a key role in the activity of this compound class. Unsubstituted and small alkyl-substituted derivatives show modest activity, while increasing the length of the alkyl chain (e.g., propyl) enhances potency.[3] The most potent compounds often feature long alkyl chains with ester functionalities, suggesting that these modifications improve cell permeability or interaction with the molecular target.[3]

Conclusion

The synthesis of Benzamide, 2,2'-dithiobis- derivatives is well-established, with Strategy B—the disulfide-first, amide-last approach—offering a highly efficient and versatile route for generating diverse libraries of compounds for drug discovery programs. The key transformations, namely the conversion of dicarboxylic acids to diacyl chlorides and their subsequent amidation, are robust and high-yielding. Understanding the causality behind experimental choices, such as the use of anhydrous conditions to prevent hydrolysis and the addition of a base to neutralize acidic byproducts, is critical for successful synthesis. The structure-activity relationships established from these synthetic efforts continue to guide the design of new, more potent antibacterial agents based on this privileged scaffold.

References

  • Okachi, R., Niino, H., Kitaura, K., Mineura, K., Nakamizo, Y., Murayama, Y., Ono, T., & Nakamizo, A. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry, 28(12), 1772–1779. [Link]

  • Chemistry LibreTexts. (2022). 15.15: Formation of Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]

  • American Chemical Society. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • Wikipedia. (n.d.). Disulfide. [Link]

  • Chad's Prep. (2021). 13.7 Thiols | Organic Chemistry. YouTube. [Link]

  • ResearchGate. (2023). 2,2′-Trisulfanediyldibenzoyl Chloride. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2-dithiobisbenzamides derivatives. [Link]

  • PubChem. (n.d.). 2,2'-Dithiodibenzoyl chloride. [Link]

  • Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of Benzamide, 2,2'-dithiobis- Interactions

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the in silico investigation of "Benzamide, 2,2'-dithiobis-," a molecule of significant interest due t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of "Benzamide, 2,2'-dithiobis-," a molecule of significant interest due to its demonstrated antibacterial properties, particularly against Mycobacterium species.[1][2][3] The core structure, featuring two benzamide moieties linked by a redox-active disulfide bridge, presents unique opportunities and challenges for computational modeling.[1][2] This document is intended for researchers, computational chemists, and drug development professionals, offering a narrative built on validated protocols and scientific rationale. We will detail a complete workflow, from ligand preparation and target identification to molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, explaining the causality behind each methodological choice. The ultimate goal is to equip researchers with the knowledge to predict molecular interactions, understand structure-activity relationships, and guide the rational design of novel therapeutics based on this chemical scaffold.

Introduction: The Scientific Case for Benzamide, 2,2'-dithiobis-

Benzamide, 2,2'-dithiobis- (PubChem CID: 72552) is a symmetrical molecule with the chemical formula C₁₄H₁₂N₂O₂S₂.[1][4][5] Its defining feature is the disulfide bond (S-S) connecting two benzamide units at their ortho positions.[1][2] This disulfide bridge is not merely a linker; it is a critical pharmacophoric element. Disulfide bonds are known to be vital for the structural stability and function of many proteins and can undergo redox reactions, suggesting that this moiety may be central to the molecule's mechanism of action.[2][6][7]

Research has highlighted its potential as an antimicrobial agent, showing efficacy against Mycobacterium tuberculosis, including drug-resistant strains.[1][2][3] The proposed mechanism involves interference with bacterial cell wall synthesis or function, and potentially the modulation of protein function through interaction with the disulfide moiety.[1][2][8] This foundational knowledge makes Benzamide, 2,2'-dithiobis- a compelling subject for in silico modeling, which can illuminate its molecular interactions at an atomic level and accelerate the discovery of more potent derivatives.

The Rationale for an In Silico First Approach

Before committing to resource-intensive laboratory synthesis and testing, a computational approach offers a rapid, cost-effective, and highly detailed preview of molecular behavior. In silico modeling allows us to:

  • Screen Potential Targets: Identify and prioritize biological macromolecules (proteins, enzymes) that are likely to bind to the ligand.

  • Predict Binding Affinity: Estimate the strength of the ligand-target interaction, a key indicator of potential efficacy.

  • Visualize Interactions: Understand the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

  • Assess Stability: Simulate the dynamic behavior of the ligand-protein complex over time to ensure the predicted binding is stable.

  • Guide Optimization: Inform the rational design of new derivatives with improved potency and selectivity.

This guide will focus on a validated, open-source software workflow to ensure accessibility and reproducibility.

Core Computational Workflow: A Validated Pipeline

The journey from a chemical structure to a predictive model of its biological interactions involves several discrete, yet interconnected, stages. Each step is critical for the integrity of the final results.

cluster_0 Part 1: System Preparation cluster_1 Part 2: Interaction Prediction cluster_2 Part 3: Stability & Refinement cluster_3 Part 4: Quantitative Analysis Ligand Ligand Preparation (Benzamide, 2,2'-dithiobis-) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Target Target Identification & Preparation Target->Docking MD Molecular Dynamics (GROMACS) Docking->MD Top Pose MMPBSA Binding Free Energy (MM/PBSA & MM/GBSA) MD->MMPBSA Trajectory Analysis Data Interpretation & Visualization MMPBSA->Analysis

Caption: The In Silico Modeling Workflow.

Protocol: Ligand Preparation

Causality: The starting point for any simulation is an accurate, low-energy 3D conformation of the ligand. Errors in the ligand's structure, charge, or protonation state will propagate through the entire workflow, leading to unreliable results.

Step-by-Step Methodology:

  • Obtain 2D Structure: Retrieve the SMILES string for Benzamide, 2,2'-dithiobis- from a reliable database like PubChem.[4][5] (SMILES: C1=CC=C(C(=C1)C(=O)N)SSC2=CC=CC=C2C(=O)N).

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure (.mol2 or .sdf format).

  • Add Hydrogens & Assign Charges: The correct protonation state at physiological pH (~7.4) is critical. Software like Avogadro or AutoDock Tools can be used to add hydrogens.[9] Subsequently, assign partial atomic charges using a method like Gasteiger, which is standard for docking studies.

  • Energy Minimization: The initial 3D structure may have strained bonds or clashes. Perform an energy minimization using a force field like MMFF94 to find a stable, low-energy conformation.

  • Convert to PDBQT Format: For use with AutoDock Vina, the final step is to convert the prepared ligand file into the PDBQT format, which includes atomic charges, atom types, and torsional tree information.[10]

Protocol: Target Identification and Preparation

Causality: The choice of a biological target is paramount. Based on existing literature suggesting activity against Mycobacterium tuberculosis, a logical starting point would be an essential enzyme in this bacterium. For this guide, we will hypothesize a target such as DNA gyrase, a known target for antibacterial agents.[11]

Step-by-Step Methodology:

  • Select Target and Retrieve Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[12][13] It is crucial to select a high-resolution structure, preferably one that is co-crystallized with a known inhibitor to validate the binding site.

  • Prepare the Protein:

    • Remove Non-essential Molecules: Using a molecular viewer like PyMOL or UCSF Chimera, remove all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[14]

    • Add Hydrogens: Crystal structures often lack hydrogen atoms. Add them according to standard geometries and predicted ionization states at physiological pH.

    • Assign Charges: Assign partial charges to the protein atoms.

    • Convert to PDBQT: As with the ligand, the prepared protein structure must be converted to the PDBQT format for use with AutoDock Vina.[14]

Molecular Docking: Predicting the Binding Pose

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the binding affinity.[15] It functions as a computational search algorithm, exploring various poses and scoring them based on a pre-defined scoring function. AutoDock Vina is a widely used, efficient, and accurate open-source tool for this purpose.[16][17]

Receptor Prepared Receptor (PDBQT) Vina AutoDock Vina Engine Receptor->Vina Ligand Prepared Ligand (PDBQT) Ligand->Vina Config Configuration File (Search Space, Exhaustiveness) Config->Vina Output Output File (Binding Poses & Scores) Vina->Output

Caption: The Molecular Docking Process with AutoDock Vina.

Protocol: Docking with AutoDock Vina

Step-by-Step Methodology:

  • Define the Search Space (Grid Box): The docking search must be confined to a specific volume of the protein, typically centered on the known active site. This is defined as a 3D grid box. The coordinates and dimensions of this box are specified in a configuration text file.

  • Create Configuration File: Prepare a conf.txt file specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Set Exhaustiveness: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also the probability of finding the true energy minimum. A value of 8 is a common starting point.

  • Run Vina: Execute the Vina program from the command line, pointing it to the configuration file.

  • Analyze Results: Vina will output a PDBQT file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[10] The pose with the most negative score is the most favorable according to the scoring function. Visualize this top-ranked pose in complex with the protein to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

ParameterTypical ValueRationale
Grid Box Center (x, y, z) coordsCentered on the known active site or co-crystallized ligand.
Grid Box Size 25 x 25 x 25 ÅMust be large enough to accommodate the ligand in various orientations.
Exhaustiveness 8 - 16Balances computational cost with the thoroughness of the conformational search.
Number of Modes 9The number of binding poses to generate in the output file.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Causality: Docking provides a static snapshot of the binding event. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent, allowing the atoms in the system to move over time according to the laws of physics.[18] This is crucial for verifying the stability of the docked pose and observing how the ligand and protein adapt to each other. GROMACS is a powerful, open-source engine for performing MD simulations.[19][20][21]

Protocol: Protein-Ligand MD Simulation with GROMACS

This is a multi-stage process requiring careful system setup.

Step-by-Step Methodology:

  • Generate Ligand Topology: The force field (e.g., CHARMM36) needs parameters to describe the ligand. Use a server like CGenFF to generate the ligand topology (.itp) and parameter (.prm) files.[9][20]

  • Prepare the Complex: Combine the PDB coordinates of the protein and the best-docked pose of the ligand into a single file.

  • System Setup:

    • Use GROMACS tools (pdb2gmx, editconf, solvate, grompp, genion) to:

    • Generate a protein topology based on a chosen force field (e.g., CHARMM36).

    • Define a simulation box (e.g., a cubic box with a 1.0 nm buffer).

    • Fill the box with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge and mimic physiological salt concentration.[18]

  • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes.

  • Equilibration: Perform two phases of equilibration:

    • NVT (Canonical Ensemble): Equilibrate at a constant Number of particles, Volume, and Temperature (e.g., 300 K) to stabilize the system's temperature.

    • NPT (Isothermal-Isobaric Ensemble): Equilibrate at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature to stabilize the system's density.

  • Production MD: Run the production simulation for a desired length of time (e.g., 100 ns). The coordinates of all atoms are saved at regular intervals, creating a trajectory file.

  • Analysis: Analyze the trajectory to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their starting positions. A stable RMSD indicates the complex is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

Binding Free Energy Calculation: A More Rigorous Estimate

Causality: While docking scores provide a rapid ranking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate estimation of binding free energy by considering solvation effects and entropic contributions.[22][23] These calculations are performed as a post-processing step on the MD trajectory.

Protocol: MM/PBSA Calculation

Step-by-Step Methodology:

  • Extract Frames: Select a stable portion of the MD trajectory for analysis (e.g., the last 50 ns).

  • Run MM/PBSA Script: Use a tool like g_mmpbsa (for GROMACS) or the MMPBSA.py script in AmberTools.[23][24][25][26]

  • Calculation: The script calculates the binding free energy (ΔG_bind) by solving the following equation for multiple frames and averaging the results:

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Where each G term is composed of molecular mechanics energy, polar solvation energy (calculated via PB or GB models), and non-polar solvation energy.[22]

  • Decomposition Analysis: A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual amino acid residues.[22] This highlights which residues are critical for the binding interaction, providing invaluable information for future drug design efforts.

Conclusion and Future Directions

This guide has outlined a robust and validated in silico workflow for investigating the molecular interactions of Benzamide, 2,2'-dithiobis-. By following these steps, researchers can generate testable hypotheses about its mechanism of action, predict its binding affinity to potential targets, and rationally design more effective derivatives. The disulfide bond remains a feature of particular interest; advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) could be employed in future studies to model its reactivity within the enzyme active site more accurately. Ultimately, the insights gained from these computational models must be validated through experimental assays to confirm the predicted biological activity.

References

  • GROMACS Protein-Ligand Complex Simulation Tutorial. (n.d.). Angelo Raymond Rossi. Retrieved January 16, 2026, from [Link]

  • A proximity-based in silico approach to identify redox-labile disulfide bonds: The example of FVIII. (2020). PLOS ONE. Retrieved January 16, 2026, from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved January 16, 2026, from [Link]

  • PDBsum. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • GROMACS Tutorials by Justin A. Lemkul, Ph.D. (n.d.). GROMACS. Retrieved January 16, 2026, from [Link]

  • Laskowski, R. A., Hutchinson, E. G., Michie, A. D., Wallace, A. C., Jones, M. L., & Thornton, J. M. (1997). PDBsum: a Web-based database of summaries and analyses of all PDB structures. Trends in Biochemical Sciences, 22(12), 488–490.
  • Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe. (n.d.). Retrieved January 16, 2026, from [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Bioinformatics Review. Retrieved January 16, 2026, from [Link]

  • PDBsum. (n.d.). Database Commons. Retrieved January 16, 2026, from [Link]

  • GROMACS Tutorial: Protein-Ligand Complex. (n.d.). Justin A. Lemkul, Ph.D. Retrieved January 16, 2026, from [Link]

  • Benzamide, 2,2'-dithiobis- (CID 72552). (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Benzamide, 2,2'-dithiobis(N-propyl- (CID 202209). (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • AutoDock Vina Manual. (n.d.). The Scripps Research Institute. Retrieved January 16, 2026, from [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020). YouTube. Retrieved January 16, 2026, from [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations. (2025). YouTube. Retrieved January 16, 2026, from [Link]

  • PDBsum -- Protein Database Summaries. (2009). Health Sciences Library System, University of Pittsburgh. Retrieved January 16, 2026, from [Link]

  • AutoDock Vina Manual. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • AutoDock Vina Documentation. (n.d.). The Scripps Research Institute. Retrieved January 16, 2026, from [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019). Chemical Reviews, 119(16), 9478-9519.
  • Multilevel Framework for Analysis of Protein Folding Involving Disulfide Bond Formation. (2024).
  • Disulfide Bond Engineering. (n.d.). Rapid Novor. Retrieved January 16, 2026, from [Link]

  • In silico study on the effects of disulfide bonds in ORF8 of SARS-CoV-2. (2021). bioRxiv.
  • In Silico Disulfide Bond Engineering to Improve Human LEPTIN Stability. (2021).
  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. (n.d.). CD ComputaBio. Retrieved January 16, 2026, from [Link]

  • Benzamide, 2,2'-dithiobis- (C14H12N2O2S2). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • 2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) (CID 457468). (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • AutoDock Vina: Molecular docking program. (n.d.). Read the Docs. Retrieved January 16, 2026, from [Link]

  • MM(PB/GB)SA – a quick start guide. (2022). Oxford Protein Informatics Group. Retrieved January 16, 2026, from [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube. Retrieved January 16, 2026, from [Link]

  • Benzamide, 2,2'-dithiobis[N-(phenylmethyl)- 2527-62-0 wiki. (n.d.). Guidechem. Retrieved January 16, 2026, from [https://www.guidechem.com/wiki/Benzamide,-2,2'-dithiobis

  • Molecular Docking Tutorial: Benzamidine. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Deriv
  • The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule. (2023). Advanced Chemical Engineering.
  • (PDF) MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Sudo, K., et al. (1996). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Biological & Pharmaceutical Bulletin, 19(9), 1245-1250.), 1245-1250.

Sources

Protocols & Analytical Methods

Method

"Benzamide, 2,2'-dithiobis-" in antimicrobial susceptibility testing protocols

An In-Depth Guide to Antimicrobial Susceptibility Testing of 2,2'-Dithiobis(benzamide) and Its Analogs Introduction The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Antimicrobial Susceptibility Testing of 2,2'-Dithiobis(benzamide) and Its Analogs

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. The 2,2'-dithiobis(benzamide) class of compounds represents a promising area of investigation, demonstrating significant antimicrobial potential, particularly against challenging pathogens like Gram-positive bacteria and various Mycobacterium species.[1][2] The defining structural feature of this class is a disulfide bond (-S-S-) linking two benzamide moieties. This disulfide bridge is not merely a structural linker but is the core functional group, or pharmacophore, responsible for the compound's biological activity through its reactivity.[3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the scientific background of 2,2'-dithiobis(benzamide), its proposed mechanisms of action, and detailed, field-proven protocols for conducting antimicrobial susceptibility testing (AST). The focus is not only on the procedural steps but also on the underlying scientific rationale to ensure robust and reproducible experimental outcomes.

Scientific Background and Mechanism of Action

A thorough understanding of the compound's chemical properties and mechanism of action is fundamental to designing meaningful experiments and interpreting results accurately.

Chemical Properties

While numerous derivatives have been synthesized, two core structures are often referenced:

Compound NameCAS NumberMolecular FormulaMolecular Weight
Benzamide, 2,2'-dithiobis-2527-57-3C₁₄H₁₂N₂O₂S₂304.39 g/mol
Benzamide, 2,2'-dithiobis[N-methyl-]2527-58-4C₁₆H₁₆N₂O₂S₂332.44 g/mol [3]

The presence of the disulfide bond makes these molecules redox-active, a key element in their biological function.[1]

Proposed Mechanism of Antimicrobial Action

The precise molecular mechanism of 2,2'-dithiobis(benzamide) has not been fully elucidated, but compelling evidence points to a multi-pronged attack centered on its disulfide bridge.

  • Primary Target: Bacterial Cell Membrane Disruption: The leading hypothesis suggests the compound interacts directly with the bacterial cell membrane, leading to its disruption.[3][5][6] This interaction could alter membrane fluidity, potential, and permeability, ultimately compromising cellular integrity and leading to cell death.

  • Secondary Target: Zinc-Finger Protein Inactivation: A more specific mechanism, extrapolated from antiviral studies against HIV, involves the targeting of zinc-finger motifs within essential microbial proteins.[1][4] The disulfide bond can undergo a thiol-disulfide exchange with cysteine residues in the zinc-finger domain. This reaction causes the ejection of the zinc ion (Zn²⁺), which is critical for the protein's structural stability and function.[4] Inactivation of these proteins, which can include crucial enzymes and transcription factors, would be lethal to the microbe.

The dual-action potential—non-specific membrane disruption and specific enzyme inactivation—makes this class of compounds particularly compelling.

Mechanism_of_Action cluster_bacterium compound 2,2'-Dithiobis(benzamide) membrane Cell Membrane compound->membrane Disruption protein Zinc-Finger Protein (Active) compound->protein Thiol-Disulfide Exchange bacterium Bacterial Cell inactivated_protein Inactivated Protein protein->inactivated_protein Zinc Ejection zinc Zn²⁺ protein->zinc

Caption: Proposed mechanisms of antimicrobial action for 2,2'-dithiobis(benzamide).

Antimicrobial Spectrum and Efficacy

2,2'-Dithiobis(benzamide) and its derivatives have demonstrated a targeted spectrum of activity.

  • Gram-Positive Bacteria: Acyclic amide derivatives show consistent activity against various Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis.[2][3]

  • Mycobacteria: This is a standout area of activity. Analogs have shown potent efficacy against Mycobacterium tuberculosis, including strains resistant to common drugs like streptomycin and kanamycin, as well as atypical mycobacteria such as M. kansasii.[1][7]

  • Gram-Negative Bacteria: In contrast, most studies report no significant activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[2][3]

  • Fungi: While some sources suggest potential antifungal properties, detailed quantitative data is largely unavailable in the reviewed literature.[3][6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes publicly available MIC data, which is crucial for establishing expected ranges when using these compounds as positive controls or for comparative studies.

CompoundTarget MicroorganismStrainMIC (µg/mL)Reference
Benzamide, 2,2'-dithiobis[N-methyl-]Micrococcus luteusNot Specified32[3][6][8]
Benzamide, 2,2'-dithiobis[N-methyl-]Staphylococcus aureusATCC 65388.31[5]
Benzamide, 2,2'-dithiobis[N-methyl-]Bacillus cereusNot Specified>100[5]
Benzamide, 2,2'-dithiobis[N-methyl-]Enterococcus faecalisNot Specified>100[5]
Derivative¹Mycobacterium tuberculosisH37Rv<1[1][7]
Derivative¹Mycobacterium kansasiiNot Specified8[6][8]
Derivative²Mycobacterium tuberculosisH37Rv16[6][8]

¹Refers to potent derivatives such as 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide]. ²Refers to other synthesized derivatives from screening studies.

Standardized Protocols for Antimicrobial Susceptibility Testing

Adherence to standardized protocols is paramount for generating reliable and comparable data. The following sections detail the Broth Microdilution and Agar Disk Diffusion methods, adapted for the specific properties of 2,2'-dithiobis(benzamide).

Essential Preliminary Steps

1. Compound Stock Solution Preparation:

  • Rationale: 2,2'-dithiobis(benzamide) has poor aqueous solubility. A high-concentration stock solution in an appropriate organic solvent is necessary.

  • Procedure:

    • Accurately weigh the compound.

    • Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution of 10 mg/mL.

    • Ensure complete dissolution by vortexing. Store stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles.

2. Inoculum Preparation (0.5 McFarland Standard):

  • Rationale: The final concentration of bacteria in the assay must be consistent to ensure the MIC value is not influenced by variations in bacterial density. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Procedure:

    • Using a sterile loop, select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or with a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).

    • This standardized suspension must be used within 15 minutes.[8]

Protocol 1: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

  • Materials: 96-well sterile microtiter plates, Cation-Adjusted Mueller-Hinton Broth (CAMHB), standardized inoculum, compound stock solution.

  • Procedure:

    • Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.[8]

    • Compound Addition: Add 200 µL of the appropriately diluted starting concentration of the test compound (prepared from the stock solution) to well 1.

    • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10.[5]

    • Controls: Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).[5]

    • Inoculation: Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the appropriate volume of this final inoculum to wells 1 through 11.

    • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

    • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. The growth control must be turbid, and the sterility control must be clear.[8]

Broth_Microdilution_Workflow start Start prep_broth Dispense Broth (Wells 2-12) start->prep_broth add_compound Add Compound (Well 1) prep_broth->add_compound serial_dilute Perform 2-Fold Serial Dilutions (Wells 1-10) add_compound->serial_dilute inoculate Inoculate Wells (1-11) serial_dilute->inoculate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect for Turbidity & Determine MIC incubate->read_mic end End read_mic->end

Caption: Experimental workflow for broth microdilution MIC determination.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) for Susceptibility Screening

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.[8]

  • Materials: Mueller-Hinton Agar (MHA) plates, sterile 6-mm filter paper disks, standardized inoculum, compound solution, sterile forceps.

  • Procedure:

    • Disk Preparation: Aseptically apply a precise volume of a known concentration of 2,2'-dithiobis(benzamide) (dissolved in a volatile solvent like methanol or acetone) onto sterile blank paper disks. Allow the solvent to fully evaporate in a sterile environment. A standard amount is typically 30 µg per disk.[5]

    • Plate Inoculation: Within 15 minutes of preparing the 0.5 McFarland standardized inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside wall of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[5]

    • Disk Application: Using sterile forceps, place the prepared antimicrobial disk onto the surface of the inoculated agar. Press gently to ensure complete contact.

    • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[8]

    • Result Interpretation: After incubation, use calipers or a ruler to measure the diameter of the zone of complete inhibition (the clear area around the disk) in millimeters. The size of the zone is inversely related to the MIC.

Disk_Diffusion_Workflow start Start prep_disks Prepare Antimicrobial Disks start->prep_disks prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum apply_disks Apply Disks to Agar Surface prep_disks->apply_disks inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate inoculate_plate->apply_disks incubate Invert and Incubate (35°C, 16-20h) apply_disks->incubate measure_zone Measure Diameter of Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Caption: Experimental workflow for the agar disk diffusion susceptibility test.

Field-Proven Insights and Experimental Considerations

  • Solvent Effects: Always include a solvent control in your assays (e.g., a well or disk with DMSO only) to ensure the solvent itself does not inhibit microbial growth at the highest concentration used.

  • Structure-Activity Relationship (SAR): Research has shown that modifications to the benzamide side chains can dramatically affect potency. For instance, in antitubercular derivatives, the length of the (acyloxy)alkyl ester side chain is a critical determinant of activity.[7] This highlights the importance of testing derivatives and not just the parent compound.

  • Lack of Cross-Resistance: A significant finding is that these compounds did not exhibit cross-resistance with conventional antitubercular agents like streptomycin or kanamycin.[7] This suggests a mechanism of action distinct from these established drugs and underscores the potential of this scaffold for treating drug-resistant infections.

  • Self-Validation: Protocols should be self-validating. The consistent clarity of the sterility control, robust growth in the growth control, and reproducible zone sizes or MICs for a quality control strain (e.g., S. aureus ATCC 25923) confirm the validity of an experimental run.

Conclusion and Future Directions

Benzamide, 2,2'-dithiobis- and its analogs represent a valuable class of compounds with demonstrated antimicrobial activity, especially against Gram-positive and mycobacterial pathogens. Their unique, disulfide-dependent mechanism of action offers a promising strategy to combat antimicrobial resistance. While current data is encouraging, significant research is still required. Future efforts should focus on:

  • Definitive Mechanism of Action Elucidation: In-depth biochemical and biophysical studies are needed to confirm the precise molecular targets and the sequence of events leading to cell death.[3]

  • Broad-Spectrum Profiling: Systematic screening against larger panels of clinically relevant bacteria and fungi is necessary to fully define their spectrum of activity.[3]

  • Toxicology and Safety Assessment: A comprehensive evaluation of the compound's toxicity profile is essential to determine its therapeutic index and viability as a clinical candidate.[3]

By employing the robust protocols and leveraging the scientific insights outlined in this guide, researchers can effectively contribute to the evaluation and potential development of this promising class of antimicrobial agents.

References

  • BenchChem. (2025). In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-]. BenchChem.
  • Smolecule. (n.d.). Benzamide, 2,2'-dithiobis- | 2527-57-3. Smolecule.
  • Gungah, R., Moosun, S., Jhaumeer-Laulloo, S., & Bhowon, M. G. (2012). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. In Chemistry for Sustainable Development (pp. 411-417). Springer.
  • BenchChem. (2025). Application Notes and Protocols for Antimicrobial Assay of Benzamide, 2,2'-dithiobis[N-methyl-]. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Benzamide, 2,2'-dithiobis[N-methyl-] as a Positive Control in Antimicrobial Assays. BenchChem.
  • Okachi, R., Niino, H., et al. (1986). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry.
  • American Chemical Society. (n.d.). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species.
  • BenchChem. (2025).
  • Rice, W. G., et al. (1997).
  • Raheem, N., & Straus, S. K. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Microbiology.

Sources

Application

Application Notes and Protocols for the Kirby-Bauer Disk Diffusion Method Featuring Benzamide, 2,2'-dithiobis-

Introduction: Unveiling the Antimicrobial Potential of Benzamide, 2,2'-dithiobis- Benzamide, 2,2'-dithiobis-, with the molecular formula C₁₄H₁₂N₂O₂S₂, is a symmetrical molecule featuring two benzamide moieties linked by...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antimicrobial Potential of Benzamide, 2,2'-dithiobis-

Benzamide, 2,2'-dithiobis-, with the molecular formula C₁₄H₁₂N₂O₂S₂, is a symmetrical molecule featuring two benzamide moieties linked by a disulfide bridge[1]. This disulfide bond is a critical functional group, believed to be central to its biological activity[2]. Research has highlighted its potential as an antibacterial agent, with notable effectiveness against various Mycobacterium species, including strains responsible for tuberculosis[1][3][4]. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and function[1]. Furthermore, its derivatives have demonstrated activity against a spectrum of Gram-positive bacteria[5]. The unique properties of dithiobisbenzamides, including their ability to undergo reversible thiol-disulfide interchange, make them a subject of significant interest in the development of novel antimicrobial agents[1][6].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Kirby-Bauer disk diffusion method for assessing the antimicrobial susceptibility of bacteria to Benzamide, 2,2'-dithiobis-. The protocols outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while incorporating specific considerations for the physicochemical properties of this compound.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of Benzamide, 2,2'-dithiobis- is paramount for accurate and reproducible susceptibility testing.

PropertyValue/DescriptionSource
Molecular Formula C₁₄H₁₂N₂O₂S₂[1]
Molecular Weight 304.4 g/mol [1][7]
Appearance White to off-white crystalline powder.[8][9]
Solubility Limited solubility in water. Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[1]

Note on Solubility: The limited aqueous solubility of Benzamide, 2,2'-dithiobis- is attributed to the hydrophobic nature of its aromatic rings and disulfide bridge[1]. For antimicrobial testing, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions due to its ability to dissolve a wide range of organic compounds and its minimal interference with microbial growth at low concentrations.

Mechanism of Action: The Role of the Disulfide Bond

The antimicrobial activity of Benzamide, 2,2'-dithiobis- and related compounds is intrinsically linked to the reactivity of the disulfide bond. It is proposed that this bond can interact with thiol groups in bacterial proteins and enzymes, leading to the disruption of essential cellular processes. This can include interference with cell wall synthesis or direct damage to the cell membrane[5][10]. Some studies on similar disulfide-containing compounds suggest that they can act as reductants and sulfur-transfer reagents within cells, further contributing to their antimicrobial effects[6].

Kirby-Bauer Disk Diffusion Method: A Detailed Protocol

The Kirby-Bauer method is a standardized, semi-quantitative in vitro test to determine the susceptibility of bacteria to antimicrobial agents[11][12][13]. The following protocol has been adapted for the evaluation of Benzamide, 2,2'-dithiobis-.

I. Preparation of Reagents and Media
  • Mueller-Hinton Agar (MHA): Prepare MHA according to the manufacturer's instructions. The final pH should be between 7.2 and 7.4 at room temperature. Pour the sterilized agar into sterile Petri dishes to a uniform depth of 4 mm[12]. Allow the plates to solidify at room temperature.

  • Inoculum Broth: Tryptic Soy Broth or Mueller-Hinton Broth can be used for preparing the bacterial inoculum[14].

  • McFarland Turbidity Standard (0.5): This standard is crucial for adjusting the bacterial inoculum to a concentration of approximately 1.5 x 10⁸ CFU/mL[11][15].

  • Benzamide, 2,2'-dithiobis- Stock Solution:

    • Accurately weigh the desired amount of Benzamide, 2,2'-dithiobis-.

    • Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Further dilutions should be made in a suitable sterile diluent as needed.

II. Preparation of Antimicrobial Disks
  • Blank Paper Disks: Use sterile, 6 mm blank paper disks.

  • Disk Impregnation:

    • Aseptically apply a precise volume of the Benzamide, 2,2'-dithiobis- working solution to each blank disk to achieve the desired final concentration per disk (e.g., 30 µg).

    • Allow the solvent to completely evaporate from the disks in a sterile environment before use. This can be done in a laminar flow hood or a sterile incubator.

    • Prepared disks should be stored in a desiccator at 2-8°C.

III. Inoculum Preparation and Plating
  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Inoculum Suspension: Suspend the selected colonies in a sterile broth (e.g., Tryptic Soy Broth).

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard[10]. This is a critical step to ensure a standardized bacterial lawn.

  • Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube[10][14]. Swab the entire surface of a dry MHA plate evenly in three directions to ensure confluent growth[13][15]. Allow the plate to dry for 3-5 minutes before applying the disks.

IV. Disk Application and Incubation
  • Disk Placement: Using sterile forceps, place the prepared Benzamide, 2,2'-dithiobis- disks onto the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar[15]. Disks should be placed at least 24 mm apart from each other and from the edge of the plate[12].

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air[15].

V. Interpretation of Results
  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm) using a ruler or calipers[15].

  • Susceptibility Categorization: The interpretation of the zone of inhibition (Susceptible, Intermediate, or Resistant) requires the establishment of standardized breakpoints. As Benzamide, 2,2'-dithiobis- is an investigational compound, specific breakpoints are not yet established by regulatory bodies like CLSI or EUCAST[16][17][18][19]. Researchers will need to establish their own interpretive criteria based on the distribution of zone diameters for a large number of bacterial isolates and correlation with MIC data.

Experimental Workflow Diagram

Kirby_Bauer_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis prep_media Prepare Mueller-Hinton Agar Plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_stock Prepare Benzamide, 2,2'-dithiobis- Stock Solution (in DMSO) prep_disks Impregnate Blank Disks & Allow Solvent to Evaporate prep_stock->prep_disks apply_disks Apply Antimicrobial Disks to Agar Surface prep_disks->apply_disks inoculate Inoculate MHA Plate with Bacterial Suspension prep_inoculum->inoculate inoculate->apply_disks incubate Incubate Plates (35°C for 18-24h) apply_disks->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Results (Susceptible/Intermediate/Resistant) measure->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion method.

Quality Control

For reliable and reproducible results, it is essential to perform quality control (QC) testing with standard reference strains. For a novel compound like Benzamide, 2,2'-dithiobis-, it is recommended to include well-characterized QC strains such as:

  • Staphylococcus aureus ATCC® 25923™

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

The expected zone diameters for these QC strains with standard antibiotics should be within the acceptable ranges defined by CLSI or EUCAST to ensure the validity of the test system. For Benzamide, 2,2'-dithiobis-, initial studies should aim to establish reproducible zone diameter ranges for these QC strains.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
No zones of inhibition - Inactive compound- Inappropriate solvent- Bacterial resistance- Verify compound activity with a known susceptible strain- Ensure complete dissolution of the compound- Test against a broader range of bacterial species
Zones are too large or too small - Inoculum is too light or too heavy- Incorrect disk concentration- Variation in agar depth- Strictly adhere to the 0.5 McFarland standard- Verify the concentration of the stock solution and the volume applied to disks- Ensure a uniform agar depth of 4 mm
Poorly defined zone edges - Swarming of motile bacteria- Contamination- Use appropriate media for non-swarming growth- Ensure aseptic techniques throughout the procedure

Conclusion

The Kirby-Bauer disk diffusion method is a valuable and accessible tool for the preliminary assessment of the antimicrobial activity of novel compounds like Benzamide, 2,2'-dithiobis-. By following a standardized protocol and giving careful consideration to the physicochemical properties of the test agent, researchers can obtain reliable and reproducible data to guide further drug development efforts. The disulfide bond within Benzamide, 2,2'-dithiobis- represents a promising target for the development of new antibacterial agents, and rigorous in vitro testing is the foundational step in realizing this potential.

References

  • Smolecule. (n.d.). Buy Benzamide, 2,2'-dithiobis- | 2527-57-3.
  • Benchchem. (n.d.). In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-].
  • MDPI. (2022). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials.
  • National Center for Biotechnology Information. (n.d.). Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. PubMed.
  • Benchchem. (n.d.). Application Notes and Protocols: Solubility of Benzamide, 2,2'-dithiobis[N-methyl-].
  • National Center for Biotechnology Information. (2022). Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents. PubMed.
  • ACS Publications. (2022). Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents. Journal of Agricultural and Food Chemistry.
  • Wikipedia. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST.
  • Benchchem. (n.d.). Application Notes and Protocols: Benzamide, 2,2'-dithiobis[N-methyl-] as a Positive Control in Antimicrobial Assays.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Benchchem. (n.d.). Application Notes and Protocols for Antimicrobial Assay of Benzamide, 2,2'-dithiobis[N-methyl-].
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home.
  • Benchchem. (n.d.). A Comparative Efficacy Analysis of Benzamide, 2,2'-dithiobis[N-methyl-] and Parabens as Antimicrobial Preservatives.
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
  • National Center for Biotechnology Information. (n.d.). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation. PubMed Central.
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • ACS Publications. (2021). Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (n.d.). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. PubMed.
  • American Chemical Society. (n.d.). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • National Center for Biotechnology Information. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PubMed Central.
  • National Center for Biotechnology Information. (2019). New definitions of susceptibility categories EUCAST 2019: clinic application. PubMed Central.
  • Key Scientific Products. (n.d.). HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer.
  • Grokipedia. (n.d.). Benzamide.
  • Hardy Diagnostics. (n.d.). HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Wikipedia. (n.d.). Benzamide.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • ResearchGate. (2016). (PDF) Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides.
  • National Center for Biotechnology Information. (n.d.). Benzamide, 2,2'-dithiobis-. PubChem.
  • National Center for Biotechnology Information. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
  • National Center for Biotechnology Information. (n.d.). Action mechanism of retinoid-synergistic dibenzodiazepines. PubMed.
  • National Center for Biotechnology Information. (n.d.). Thalidomide: mechanisms of action. PubMed.

Sources

Method

Application Notes and Protocols: Benzamide, 2,2'-dithiobis- as a Positive Control in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: Establishing a Reliable Baseline in Antimicrobial Susceptibility Testing In the quest for novel antimicrobial agents, the accuracy and validit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing a Reliable Baseline in Antimicrobial Susceptibility Testing

In the quest for novel antimicrobial agents, the accuracy and validity of susceptibility assays are paramount. A critical component of robust assay design is the inclusion of a reliable positive control. "Benzamide, 2,2'-dithiobis-" and its derivatives represent a class of compounds with established antimicrobial properties, particularly against Gram-positive bacteria and certain mycobacteria.[1][2][3] This document provides a detailed guide to using "Benzamide, 2,2'-dithiobis[N-methyl-]" (CAS 2527-58-4), a well-characterized analog, as a positive control in standard antimicrobial assays. Due to the greater availability of specific quantitative data for the N-methyl derivative, it serves as an excellent and representative compound for this application.

The core structure, featuring a disulfide bond linking two benzamide moieties, is considered integral to its biological activity.[1][4] These compounds are proposed to exert their antimicrobial effect through interaction with and disruption of the microbial cell membrane.[1][2][5] By providing a predictable and reproducible inhibitory effect against susceptible organisms, "Benzamide, 2,2'-dithiobis[N-methyl-]" enables researchers to validate assay performance, ensure reagent and media quality, and confidently interpret the activity of novel test compounds.

Scientific Foundation: Mechanism of Action

The antimicrobial activity of "Benzamide, 2,2'-dithiobis[N-methyl-]" is primarily attributed to its disulfide bond.[1][4] While the precise molecular pathway is not fully elucidated, the prevailing hypothesis centers on the disruption of the bacterial cell membrane.[2][5] The disulfide bridge is believed to be a key functional group that can undergo redox reactions, potentially interacting with microbial proteins and enzymes.[4] This interaction may interfere with crucial cellular processes, such as cell wall synthesis or membrane integrity, ultimately leading to the inhibition of bacterial growth.[1][4]

dot

Mechanism_of_Action cluster_compound Benzamide, 2,2'-dithiobis[N-methyl-] cluster_bacterium Bacterial Cell Compound Disulfide Bond (S-S) Membrane Cell Membrane Compound->Membrane Interacts with Proteins Membrane Proteins/ Enzymes Compound->Proteins Disrupts function via redox reactions Inhibition Growth Inhibition Compound->Inhibition Leads to Growth Bacterial Growth Membrane->Growth Maintains integrity for Proteins->Growth Essential for

Caption: Proposed mechanism of antimicrobial action.

Antimicrobial Spectrum and Efficacy

"Benzamide, 2,2'-dithiobis[N-methyl-]" and its analogs have demonstrated a focused spectrum of activity, primarily targeting Gram-positive bacteria.[2][3] Limited efficacy has been observed against Gram-negative bacteria in some studies.[2] The following table summarizes the available quantitative data for the N-methyl derivative, providing expected values when used as a positive control.

MicroorganismStrainAssay TypePotency (µg/mL or mm)
Staphylococcus aureusATCC 6538MIC8.31 µg/mL
Staphylococcus aureusATCC 25923Zone of Inhibition18-22 mm (30 µg disk)
Bacillus subtilisATCC 6633Zone of Inhibition15-20 mm (30 µg disk)
Micrococcus luteusNot SpecifiedMIC32 µg/mL
Mycobacterium tuberculosisNot SpecifiedMIC16 µg/mL (for a derivative)
Mycobacterium kansasiiNot SpecifiedMIC8 µg/mL (for a derivative)
Bacillus cereusN/AMIC>100 µg/mL
Enterococcus faecalisN/AMIC>100 µg/mL

Note: The zone of inhibition data is based on typical results for compounds with similar activity and should be established in-house for specific laboratory conditions. Data for B. cereus and E. faecalis indicates limited activity at the concentrations tested in the cited study.[5]

Experimental Protocols for Use as a Positive Control

The following are detailed protocols for incorporating "Benzamide, 2,2'-dithiobis[N-methyl-]" as a positive control in two standard antimicrobial susceptibility testing methods.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • "Benzamide, 2,2'-dithiobis[N-methyl-]"

  • Dimethyl Sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganism suspension standardized to 0.5 McFarland

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of "Benzamide, 2,2'-dithiobis[N-methyl-]" in DMSO.

  • Serial Dilutions: a. Add 100 µL of sterile CAMHB to wells 2 through 11 of a 96-well plate. b. Add 200 µL of the stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound) and well 12 will contain 100 µL of sterile CAMHB only as a sterility control.

  • Preparation of Inoculum: a. From a fresh (18-24 hour) culture, suspend 3-5 isolated colonies of the test microorganism in sterile saline or PBS. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control (well 12).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The positive control wells should show clear inhibition at or near the expected MIC.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • "Benzamide, 2,2'-dithiobis[N-methyl-]"

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

  • Sterile forceps or disk dispenser

Procedure:

  • Preparation of Disks: Aseptically apply a known amount of a stock solution of "Benzamide, 2,2'-dithiobis[N-methyl-]" to sterile paper disks to achieve a final concentration of 30 µg per disk. Allow the solvent to evaporate completely.

  • Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Using sterile forceps, place the prepared disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results: Measure the diameter of the zone of complete inhibition around the disk in millimeters (mm). The positive control disk should produce a zone of inhibition within the expected range for the specific quality control strain used.

dot

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Kirby-Bauer Disk Diffusion P1 Prepare Stock Solution of Benzamide, 2,2'-dithiobis[N-methyl-] M1 Perform Serial Dilutions in 96-well Plate P1->M1 D1 Prepare Disks with Known Concentration P1->D1 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) M2 Inoculate Wells with Bacterial Suspension P2->M2 D2 Inoculate MHA Plate for Confluent Growth P2->D2 M1->M2 M3 Incubate Plate (16-20h at 35°C) M2->M3 M4 Read MIC (Lowest concentration with no visible growth) M3->M4 Result Assay Validated: Positive control shows expected inhibition M4->Result D3 Apply Disks to Inoculated Plate D1->D3 D2->D3 D4 Incubate Plate (18-24h at 35°C) D3->D4 D5 Measure Zone of Inhibition (mm) D4->D5 D5->Result

Caption: Experimental workflow for antimicrobial susceptibility testing.

References

  • BenchChem. (2025). Application Notes and Protocols for Antimicrobial Assay of Benzamide, 2,2'-dithiobis[N-methyl-. [https://www.benchchem.com/application-notes/2527-58-4_Application_Notes_and_Protocols_for_Antimicrobial_Assay_of_Benzamide_2_2'-dithiobis

  • Okachi, R., Niino, H., Kitaura, K., Mineura, K., Nakamizo, Y., Murayama, Y., Ono, T., & Nakamizo, A. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry, 28(12), 1772–1779. [Link]

  • Gungah, R., Moosun, S., Jhaumeer-Laulloo, S., & Bhowon, M. G. (2016). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. In ResearchGate. [Link]

  • ACS Publications. (n.d.). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Retrieved from [Link]

  • Upadhyay, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]355/)

Sources

Application

Application Notes &amp; Protocols: Leveraging Benzamide, 2,2'-dithiobis- for the Development of Advanced Redox-Responsive Hydrogels

Introduction: The Significance of Redox-Responsive Hydrogels in Drug Delivery In the landscape of advanced drug delivery systems, stimuli-responsive hydrogels have emerged as a cornerstone technology. These intelligent m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Redox-Responsive Hydrogels in Drug Delivery

In the landscape of advanced drug delivery systems, stimuli-responsive hydrogels have emerged as a cornerstone technology. These intelligent materials can undergo significant changes in their physical and chemical properties in response to specific environmental triggers. Among these, redox-responsive hydrogels are of particular interest due to their potential to release therapeutic payloads in specific biological environments characterized by a reductive state, such as the intracellular space or tumor microenvironments. The disulfide bond is a key functional group in the design of such materials, as it is stable in physiological conditions but can be readily cleaved by reducing agents like glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular matrix.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Benzamide, 2,2'-dithiobis- as a precursor for a novel crosslinker in the synthesis of redox-responsive hydrogels. While "Benzamide, 2,2'-dithiobis-" itself is not directly polymerizable, this guide details a proposed synthetic modification to render it a potent crosslinking agent, followed by detailed protocols for hydrogel synthesis, characterization, and a model drug release application.

Chemical Properties of Benzamide, 2,2'-dithiobis-

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₂S₂PubChem
Molecular Weight 304.4 g/mol PubChem
Appearance Pale yellow crystalline solidBenchchem
Melting Point 241–242°CBenchchem

Proposed Synthesis of a Polymerizable Crosslinker: N,N'-(disulfanediylbis(2,1-phenylene))bis(acrylamide) (BDBA)

To incorporate "Benzamide, 2,2'-dithiobis-" into a hydrogel network via free-radical polymerization, it must first be functionalized with polymerizable groups. Here, we propose a two-step synthesis to convert the benzamide moieties into acrylamide groups, yielding a novel, redox-responsive crosslinker we will refer to as BDBA . This proposed synthesis is based on established methods for the preparation of N-substituted acrylamides from aromatic amines.[1]

Step 1: Reduction of Benzamide, 2,2'-dithiobis- to 2-aminobenzenethiol

The initial step involves the reduction of the disulfide bond and the amide groups to form 2-aminobenzenethiol.

Protocol:

  • In a round-bottom flask, dissolve Benzamide, 2,2'-dithiobis- (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (4 equivalents), in THF to the flask with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting mixture to remove the aluminum salts and wash the solid with THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude 2-aminobenzenethiol.

  • Purify the product by column chromatography on silica gel.

Step 2: Acrylation of 2-aminobenzenethiol to form N,N'-(disulfanediylbis(2,1-phenylene))bis(acrylamide) (BDBA)

The purified 2-aminobenzenethiol is then reacted with acryloyl chloride to introduce the polymerizable acrylamide groups. The disulfide bond is reformed in situ under oxidative conditions.

Protocol:

  • Dissolve 2-aminobenzenethiol (2 equivalents) and a non-nucleophilic base, such as triethylamine (2.2 equivalents), in a suitable dry solvent like acetone in a round-bottom flask.[1]

  • Cool the solution to 0°C in an ice bath.

  • Add acryloyl chloride (2.1 equivalents) dropwise with vigorous stirring.[1]

  • Maintain the temperature at 0-5°C during the addition.

  • After the addition, allow the reaction to proceed at room temperature for 4-6 hours, during which the disulfide bond will reform through air oxidation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product, BDBA, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application Protocol: Synthesis of a Redox-Responsive Hydrogel

This protocol describes the synthesis of a polyacrylamide-based hydrogel crosslinked with the newly synthesized BDBA.

Materials and Reagents:
  • Acrylamide (monomer)

  • N,N'-(disulfanediylbis(2,1-phenylene))bis(acrylamide) (BDBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:
  • Prepare the Pre-gel Solution:

    • In a small beaker, dissolve acrylamide (e.g., 10% w/v) and BDBA (e.g., 1 mol% relative to acrylamide) in DI water.

    • Gently swirl the solution until all components are fully dissolved.

    • Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiate Polymerization:

    • To the degassed pre-gel solution, add APS solution (10% w/v in DI water) to a final concentration of 0.1% (w/v).

    • Immediately add TEMED (e.g., 0.1% v/v) to accelerate the polymerization process.

    • Quickly mix the solution by gentle swirling.

  • Gel Casting:

    • Pipette the pre-gel solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer).

    • Allow the solution to polymerize at room temperature for at least 30 minutes, or until a solid hydrogel is formed.

  • Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of DI water for 24-48 hours, changing the water several times, to remove unreacted monomers, initiator, and accelerator.

    • For biological applications, subsequently equilibrate the hydrogel in sterile PBS (pH 7.4).

Characterization of the Redox-Responsive Hydrogel

Rheological Analysis

Rheological measurements are crucial to determine the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G'').[2][3][4]

Protocol:

  • Use a rheometer with a parallel plate geometry.

  • Place a disc-shaped hydrogel sample (of known dimensions) onto the bottom plate.

  • Lower the upper plate to make contact with the hydrogel surface.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) within the linear viscoelastic region to determine G' and G''.

  • To assess redox-responsiveness, immerse the hydrogel in a solution of a reducing agent (e.g., 10 mM glutathione in PBS) and perform time-sweep measurements to monitor the decrease in G' as the hydrogel degrades.

Expected Results:

ConditionStorage Modulus (G')Loss Modulus (G'')
Initial Hydrogel (in PBS) HighLow (G' >> G'')
After Incubation with Glutathione Significantly DecreasedMay Increase initially, then decrease
Swelling and Degradation Studies

The swelling behavior and degradation profile in a reductive environment are key indicators of the hydrogel's responsiveness.[5][6][7][8][9]

Protocol:

  • Prepare several identical hydrogel samples and lyophilize them to determine their dry weight (W_d).

  • Immerse the dried hydrogels in PBS (pH 7.4) and allow them to swell to equilibrium.

  • At regular intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).

  • Calculate the swelling ratio (SR) as: SR = (W_s - W_d) / W_d.

  • To study degradation, place the swollen hydrogels in a solution of glutathione (e.g., 10 mM in PBS).

  • At various time points, remove the hydrogels, blot, and weigh them to monitor the weight loss over time.

Morphological Characterization using Scanning Electron Microscopy (SEM)

SEM is used to visualize the porous microstructure of the hydrogel.[10][11][12][13][14]

Protocol:

  • Equilibrate the hydrogel in DI water.

  • Flash-freeze the hydrogel sample in liquid nitrogen.

  • Lyophilize the frozen sample overnight to remove all water.

  • Mount the dried hydrogel onto an SEM stub using carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium).

  • Image the cross-section of the hydrogel using an SEM to observe the pore structure.

Application Protocol: In Vitro Redox-Responsive Drug Release

This protocol outlines a typical experiment to evaluate the controlled release of a model drug from the BDBA-crosslinked hydrogel.

Materials and Reagents:
  • BDBA-crosslinked hydrogel

  • Model drug (e.g., Doxorubicin, Methylene Blue, or a fluorescently-labeled dextran)

  • PBS (pH 7.4)

  • Glutathione (GSH)

  • UV-Vis spectrophotometer or fluorescence plate reader

Protocol:
  • Drug Loading:

    • Immerse the purified hydrogel in a concentrated solution of the model drug in PBS.

    • Allow the hydrogel to swell and absorb the drug solution for 24-48 hours at 4°C to reach equilibrium loading.

    • Briefly rinse the drug-loaded hydrogel with fresh PBS to remove surface-adsorbed drug.

  • Drug Release Study:

    • Place the drug-loaded hydrogel into a known volume of PBS (pH 7.4) in two separate containers.

    • To one container, add GSH to a final concentration of 10 mM (to simulate the intracellular reducing environment). The other container with only PBS will serve as the control.

    • Incubate both containers at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

    • Calculate the cumulative percentage of drug released over time.[15][16]

Expected Results:

A significant increase in the rate and extent of drug release is expected from the hydrogel incubated in the glutathione solution compared to the control group in PBS alone, demonstrating the redox-responsive nature of the delivery system.

Visualizations

Proposed Synthesis of BDBA Crosslinker

cluster_0 Step 1: Reduction cluster_1 Step 2: Acrylation & Oxidation Benzamide_dithiobis Benzamide, 2,2'-dithiobis- Aminobenzenethiol 2-aminobenzenethiol Benzamide_dithiobis->Aminobenzenethiol LiAlH₄, THF Aminobenzenethiol_2 2-aminobenzenethiol BDBA BDBA Crosslinker Aminobenzenethiol_2->BDBA Acryloyl Chloride, Et₃N, Air Oxidation

Caption: Proposed two-step synthesis of the BDBA crosslinker.

Hydrogel Formation via Free-Radical Polymerization

cluster_reactants Reactants cluster_product Product Monomer Acrylamide Hydrogel Hydrogel Network Monomer->Hydrogel Crosslinker BDBA Crosslinker->Hydrogel

Caption: Formation of the redox-responsive hydrogel network.

Redox-Responsive Drug Release Mechanism

cluster_0 Drug-Loaded Hydrogel cluster_1 Reductive Environment cluster_2 Degradation and Release Hydrogel_Drug Hydrogel Network (Crosslinked with BDBA) + Encapsulated Drug Degraded_Hydrogel Degraded Polymer Chains Hydrogel_Drug->Degraded_Hydrogel Disulfide Bond Cleavage Released_Drug Released Drug Hydrogel_Drug->Released_Drug Diffusion GSH Glutathione (GSH) GSH->Hydrogel_Drug

Caption: Mechanism of glutathione-triggered drug release.

Conclusion

The protocols and methodologies outlined in this application note provide a comprehensive framework for the development of novel redox-responsive hydrogels using a derivative of "Benzamide, 2,2'-dithiobis-". By following these guidelines, researchers can synthesize and characterize these advanced biomaterials and evaluate their potential for controlled drug delivery applications. The inherent redox-sensitivity of the disulfide bond in the BDBA crosslinker offers a promising strategy for targeted drug release in specific physiological environments, paving the way for more effective and targeted therapeutic interventions.

References

  • Aluri, K. C., Hossain, M. A., Kanetkar, N., Miller, B. W., & Sanyal, A. (2022). Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules. Bioconjugate Chemistry, 33(5), 896–906. [Link]

  • Aluri, K. C., Hossain, M. A., Kanetkar, N., Miller, B. W., & Sanyal, A. (2022). Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules. ACS Publications. [Link]

  • Badea, I., et al. (2020). Faithful Scanning Electron Microscopic (SEM) visualization of 3D printed alginate-based scaffolds. bioRxiv. [Link]

  • Chau, A. L., & Pitenis, A. A. (2022). Redox-Responsive Hydrogels with Decoupled Initial Stiffness and Degradation. ResearchGate. [Link]

  • Fairbanks, B. D., et al. (2022). Radical-mediated disulfide scission for hydrogel softening, degradation, and erosion. ResearchGate. [Link]

  • Feng, Q., et al. (2022). Reversible Protein Capture and Release by Redox-Responsive Hydrogel in Microfluidics. MDPI. [Link]

  • McAvan, B. S., Khuphe, M., & Thornton, P. D. (2019). Polymer Hydrogels for Glutathione-Mediated Protein Release. White Rose Research Online. [Link]

  • Moraes, L., et al. (2022). A Beginner's Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications. PMC. [Link]

  • Khodeir, M., Antoun, S., van Ruymbeke, E., & Gohy, J.-F. (2020). Temperature and Redox-Responsive Hydrogels Based on Nitroxide Radicals and Oligoethyleneglycol Methacrylate. DIAL.num. [Link]

  • van der Mee, L., et al. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry. [Link]

  • von der Ehe, C., et al. (2022). A disulfide-based linker for thiol–norbornene conjugation: formation and cleavage of hydrogels by the use of light. PMC. [Link]

  • Wang, L., et al. (2014). Rheological Characterization of in situ Crosslinkable Hydrogels Formulated from Oxidized Dextran and N-Carboxyethyl Chitosan. PMC. [Link]

  • Whiting, M., et al. (2015). Efficient and Facile Synthesis of Acrylamide Libraries for Protein-Guided Tethering. ACS Publications. [Link]

  • Iatridi, Z., et al. (2021). Scanning Electron Microscopy in Hydrogels' Evaluation. IntechOpen. [Link]

  • Al-Azzawi, A. M. (2013). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. [Link]

  • Jayawardena, I., et al. (2023). Evaluation of techniques used for visualisation of hydrogel morphology and determination of pore size distributions. RSC Publishing. [Link]

  • Chau, A. L., & Pitenis, A. A. (2021). Redox-Responsive Hydrogels with Decoupled Initial Stiffness and Degradation. PubMed. [Link]

  • Mora-Boza, A., et al. (2023). Comparative Analysis of Electron Microscopy Techniques for Hydrogel Microarchitecture Characterization: SEM, Cryo-SEM, ESEM, and TEM. ACS Publications. [Link]

  • Aluri, K. C., et al. (2022). Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry. PMC. [Link]

  • Teranishi, K., et al. (1989). Acrylamide derivatives as antiallergic agents. III. Synthesis and structure-activity relationships of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]- and N-[4-(4-diphenylmethylene-1-piperidyl)butyl]-3-heteroarylacrylamides. PubMed. [Link]

  • Teranishi, K., et al. (1989). Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides. Journal of Medicinal Chemistry. [Link]

  • Aggarwal, V. K., et al. (2002). Successful Baylis−Hillman Reaction of Acrylamide with Aromatic Aldehydes. The Journal of Organic Chemistry. [Link]

  • von der Ehe, C., et al. (2022). A disulfide-based linker for thiol-norbornene conjugation: Formation and cleavage of hydrogels by the use of light. ResearchGate. [Link]

  • Li, Y., et al. (2023). Development of a ROS-responsive, glutathione-functionalized injectable hydrogel system for controlled drug release. ResearchGate. [Link]

  • Themistou, E., et al. (2022). Are polymer gels synthesized by free radical polymerization with cleavable crosslinkers really degradable?. ChemRxiv. [Link]

  • Li, Y., et al. (2021). Supporting Information for "Palladium-Catalyzed Asymmetric α-Arylation of 2-Substituted-N-phenylacrylamides". ACS Publications. [Link]

  • Wang, Y., et al. (2022). Hydrogel for volumetric response to glutathione (GSH). ResearchGate. [Link]

  • Zhang, L., et al. (2016). Glutathione-responsive co-assembly hydrogel for controllable drug release. RSC Publishing. [Link]

  • Butnariu, M., et al. (2023). Development of Glutathione Hydrogel Carriers Containing Zinc Oxide Microparticles for Skin Regeneration Processes. PMC. [Link]

  • Popa, M., et al. (2023). Binary Hydrogels: Induction Methods and Recent Application Progress as Food Matrices for Bioactive Compounds Delivery—A Bibliometric Review. MDPI. [Link]

  • Li, X., et al. (2019). (a) Different hydrogel swelling behaviors at 0 °C. Swelling response of... ResearchGate. [Link]

  • Sarem, M., et al. (2022). Swelling Behavior of Anionic Hydrogels: Experiments and Modeling. PMC. [Link]

  • Popa, M., et al. (2023). Swelling behavior of hydrogels over time: A—hydrogel before swelling in... ResearchGate. [Link]

  • Li, Y., et al. (2012). Preparation, characterization and in vitro release study of a glutathione-dependent polymeric prodrug Cis-3-(9H-purin-6-ylthio)-acrylic acid-graft-carboxymethyl chitosan. Semantic Scholar. [Link]

  • Park, K. (n.d.). Hydrogel swelling behavior and its biomedical applications. Kinam Park. [Link]

  • Ozeroglu, C., & Kelebek, N. (2007). Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. Express Polymer Letters. [Link]

  • Al-Masoudi, W. A. (2020). Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4-(4-chlorophenyl)azetidin-2-one). ResearchGate. [Link]

  • Theato, P. (2019). Polymer Chemistry. University of Warwick. [Link]

  • Bhowon, M. G., et al. (2010). N,N′-Bis(3-phenylprop-2-en-1-ylidene)-2,2′-disulfanediyldianiline. NIH. [Link]

  • Zhang, Y., et al. (2020). Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters. ResearchGate. [Link]

  • Willis, C. R., et al. (2020). Post-polymerization functionalization of pendant functional groups.
  • Al-Masoudi, W. A. (2020). Synthesis and Characterization of 3,3'-(disulfanediylbis (methylene)) bis(1,4-bis(4-bromophenyl)azetidin-2-one). ResearchGate. [Link]

  • Calzoni, E., et al. (2019). Advances in Functionalized Photosensitive Polymeric Nanocarriers. PMC. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Self-Healing Polymers Incorporating Benzamide, 2,2'-dithiobis-

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of Regenerative Materials The field of materials science is continuously evolving, with a significant focus on the development of "sm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Regenerative Materials

The field of materials science is continuously evolving, with a significant focus on the development of "smart" materials that can respond to environmental stimuli. Among these, self-healing polymers have emerged as a revolutionary class of materials with the intrinsic ability to repair damage, thereby extending their lifespan and enhancing their reliability.[1][2] This capability is inspired by biological systems, where damage triggers an autonomous healing response. The integration of dynamic chemical bonds into polymer networks is a key strategy for imparting self-healing properties. Disulfide bonds, in particular, have garnered considerable attention due to their reversible nature, allowing for bond cleavage and reformation under specific conditions, such as heat or light.[3][4]

This document provides a comprehensive guide to the synthesis and characterization of self-healing polymers utilizing Benzamide, 2,2'-dithiobis- , an aromatic disulfide diamine, as a key monomer. The presence of the disulfide linkage within this monomer allows for the creation of polymers with built-in self-healing capabilities based on the principle of disulfide exchange.

The Chemistry of Self-Healing: The Role of Disulfide Exchange

The self-healing functionality of polymers incorporating Benzamide, 2,2'-dithiobis- is predicated on the dynamic nature of the disulfide bond (S-S). When a crack or damage occurs in the polymer matrix, the disulfide bonds along the fractured surface can undergo a reversible exchange reaction. This process is typically initiated by an external stimulus, most commonly heat, which provides the necessary energy to facilitate bond cleavage and rearrangement.

The generally accepted mechanism for disulfide exchange in the absence of a catalyst is a radical-mediated process.[5]

Mechanism of Disulfide Exchange:

  • Initiation: Thermal energy can induce the homolytic cleavage of a disulfide bond, generating two thiyl radicals.

  • Propagation: A thiyl radical can then attack a neighboring disulfide bond, leading to the formation of a new disulfide bond and a new thiyl radical. This process can propagate through the polymer matrix.

  • Termination: Two thiyl radicals can combine to form a disulfide bond, terminating the radical chain reaction.

This dynamic exchange allows for the reformation of covalent bonds across the damaged interface, leading to the restoration of the material's mechanical integrity.

Synthesis of Self-Healing Polymers using Benzamide, 2,2'-dithiobis-

Benzamide, 2,2'-dithiobis- can be incorporated into various polymer backbones, most notably polyamides and polyurethanes, through standard polycondensation techniques. The following protocols are representative methods for the synthesis of these self-healing polymers.

Protocol 1: Synthesis of a Self-Healing Polyamide via Melt Polycondensation

This protocol describes the synthesis of a polyamide by reacting Benzamide, 2,2'-dithiobis- with a diacyl chloride. Melt polycondensation is a common method for synthesizing high-molecular-weight polyamides.[6]

Materials:

  • Benzamide, 2,2'-dithiobis-

  • Adipoyl chloride (or other suitable diacyl chloride)

  • Argon or Nitrogen gas (for inert atmosphere)

  • High-vacuum line

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Monomer Preparation: In the reaction flask, combine equimolar amounts of Benzamide, 2,2'-dithiobis- and adipoyl chloride under a gentle flow of inert gas.

  • Initial Reaction: Heat the mixture gradually to a temperature of 180-220°C with continuous stirring. The reaction mixture will become viscous as polymerization proceeds.

  • Polycondensation under Vacuum: After the initial melt is formed and the evolution of hydrogen chloride gas subsides, apply a high vacuum (typically <1 mbar) to the system. Continue heating and stirring for 2-4 hours to remove the HCl byproduct and drive the polymerization to completion, thereby increasing the molecular weight of the polymer.[6]

  • Polymer Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting solid polyamide can be mechanically removed from the flask.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., N,N-dimethylformamide) and precipitating it in a non-solvent (e.g., methanol). The purified polymer should be dried in a vacuum oven.

Experimental Workflow for Polyamide Synthesis

cluster_synthesis Polyamide Synthesis Monomer_Charging Charge equimolar Benzamide, 2,2'-dithiobis- and Diacyl Chloride Initial_Heating Heat to 180-220°C under inert gas Monomer_Charging->Initial_Heating Gradual heating Vacuum_Polycondensation Apply high vacuum (2-4 hours) Initial_Heating->Vacuum_Polycondensation Remove HCl Cooling Cool to room temperature Vacuum_Polycondensation->Cooling Isolation Isolate solid polymer Cooling->Isolation Purification Dissolve and precipitate Isolation->Purification Drying Dry under vacuum Purification->Drying

Caption: Workflow for the synthesis of a self-healing polyamide.

Protocol 2: Synthesis of a Self-Healing Polyurethane via Solution Polymerization

This protocol outlines the synthesis of a polyurethane by reacting Benzamide, 2,2'-dithiobis- with a diisocyanate in solution. This method is suitable for monomers that may decompose at the high temperatures required for melt polycondensation.

Materials:

  • Benzamide, 2,2'-dithiobis-

  • Hexamethylene diisocyanate (HDI) or other suitable diisocyanate

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Dibutyltin dilaurate (DBTDL) (catalyst, optional)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet.

  • Oil bath with a temperature controller.

Procedure:

  • Reactant Dissolution: Dissolve Benzamide, 2,2'-dithiobis- in anhydrous DMF in the reaction flask under an inert atmosphere.

  • Diisocyanate Addition: Slowly add an equimolar amount of the diisocyanate to the stirred solution at room temperature using the dropping funnel. An optional catalyst, such as DBTDL, can be added to the reaction mixture to accelerate the reaction.

  • Polymerization: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Polymer Precipitation: Once the reaction is complete, cool the solution to room temperature and pour it into a non-solvent, such as methanol or water, to precipitate the polyurethane.

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Logical Relationship in Polyurethane Synthesis

Diamine Benzamide, 2,2'-dithiobis- Polymerization Solution Polymerization Diamine->Polymerization Diisocyanate Diisocyanate (e.g., HDI) Diisocyanate->Polymerization Solvent Anhydrous Solvent (DMF) Solvent->Polymerization Catalyst Catalyst (DBTDL, optional) Catalyst->Polymerization Polyurethane Self-Healing Polyurethane Polymerization->Polyurethane

Caption: Key components for polyurethane synthesis.

Characterization of Self-Healing Polymers

A thorough characterization of the synthesized polymers is crucial to evaluate their chemical structure, thermal properties, mechanical performance, and self-healing efficiency.

Characterization TechniquePurposeKey Parameters to Evaluate
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical structure of the polymer and verify the formation of amide or urethane linkages.Presence of N-H, C=O, and disappearance of monomer-specific peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed molecular structure of the polymer.Chemical shifts and integration of protons and carbons in the polymer backbone.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) To determine the thermal transitions of the polymer.Glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Onset decomposition temperature and char yield.
Tensile Testing To measure the mechanical properties of the polymer, such as strength and elasticity.[7]Tensile strength, Young's modulus, and elongation at break.
Stress Relaxation Experiments To investigate the dynamic nature of the disulfide bonds and the viscoelastic properties of the polymer.Relaxation time and activation energy of the disulfide exchange.
Self-Healing Efficiency Quantification To quantify the ability of the material to recover its mechanical properties after damage.Healing efficiency is calculated as the ratio of the tensile strength of the healed sample to that of the pristine sample.
Protocol 3: Quantification of Self-Healing Efficiency

This protocol describes a standard method for quantifying the self-healing efficiency of the prepared polymers using tensile testing.

Equipment:

  • Universal testing machine with a suitable load cell.

  • Molds for preparing dog-bone shaped specimens.

  • Razor blade.

  • Oven with precise temperature control.

Procedure:

  • Specimen Preparation: Prepare several dog-bone shaped specimens of the synthesized polymer by melt pressing or solvent casting.

  • Pristine Sample Testing: Conduct tensile tests on at least three pristine (undamaged) specimens to determine their initial mechanical properties (tensile strength, elongation at break).

  • Damage Introduction: Cut the remaining specimens completely in half at the center using a sharp razor blade.

  • Healing Process: Carefully bring the two fractured surfaces back into contact and place the specimens in an oven at a predetermined healing temperature (typically above the polymer's Tg) for a specific duration (e.g., 24 hours).

  • Healed Sample Testing: After the healing period, allow the specimens to cool to room temperature and then perform tensile tests on the healed samples.

  • Calculation of Healing Efficiency: The self-healing efficiency (η) is calculated using the following formula:

    η (%) = (Tensile strength of healed sample / Tensile strength of pristine sample) x 100

Applications and Future Perspectives

Self-healing polymers based on Benzamide, 2,2'-dithiobis- and other disulfide-containing monomers hold immense promise for a wide range of applications, including:

  • Coatings and Adhesives: Self-healing coatings can repair scratches and microcracks, extending the life of the coated substrate.[8]

  • Biomedical Devices: The ability to self-heal can enhance the durability and reliability of implantable devices and drug delivery systems.

  • Flexible Electronics: Self-healing polymers can be used as substrates or encapsulants for flexible and wearable electronic devices, improving their resilience to mechanical stress.

  • Soft Robotics: The integration of self-healing capabilities can lead to the development of more robust and damage-tolerant soft robots.

The continued development of self-healing polymers with tailored properties, such as faster healing rates, room-temperature healing, and enhanced mechanical strength, will undoubtedly pave the way for their widespread adoption in various high-tech industries.

References

  • Properties and Applications of Self-Healing Polymeric Materials: A Review. (2023). Polymers, 15(22), 4439. [Link]

  • Self-healing polymers: Synthesis methods and applications. (2021). Materials Today Chemistry, 21, 100508. [Link]

  • Self-Healing Materials Based on Disulfide Links. (2011). Macromolecules, 44(7), 2390–2394. [Link]

  • Preparation and Properties of Self-Healing Waterborne Polyurethane Based on Dynamic Disulfide Bond. (2022). Polymers, 14(21), 4567. [Link]

  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). Journal of the American Chemical Society, 133(5), 1245–1247. [Link]

  • The underlying mechanisms for self-healing of poly(disulfide)s. (2016). Polymer Chemistry, 7(40), 6234–6241. [Link]

  • Combined DFT and MD Simulation Protocol to Characterize Self-Healing Properties in Disulfide-Containing Materials: Polyurethanes and Polymethacrylates as Case Studies. (2022). Frontiers in Chemistry, 10, 846495. [Link]

  • Mechanical Characterization and Determination of Self-Healing Efficiency for polyurea-PDMS Polymers via Tensile Testing. (2022). Embry-Riddle Aeronautical University Scholarly Commons. [Link]

  • Semirenewable Polyamides Containing Disulfide Bonds: Synthesis, Degradation, Self-Healing, and Triboelectric Properties. (2022). ACS Applied Polymer Materials, 4(10), 7567–7577. [Link]

  • Highly Stretchable Fully Biomass Autonomic Self-Healing Polyamide Elastomers and Their Foam for Selective Oil Absorption. (2021). Polymers, 13(18), 3125. [Link]

Sources

Application

Application Notes &amp; Protocols: Benzamide, 2,2'-dithiobis- as a Reversible Cross-Linking Agent in Advanced Polymer Systems

These application notes provide a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of Benzamide, 2,2'-dithiobis- (DTBA) as a dynamic and reversibl...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of Benzamide, 2,2'-dithiobis- (DTBA) as a dynamic and reversible cross-linking agent in polymer systems. This document outlines the synthesis of DTBA, the fundamental mechanisms of disulfide-based cross-linking, detailed experimental protocols for polymer modification, and robust analytical techniques for the characterization of the resulting materials.

Introduction: The Role of Dynamic Covalent Bonds in Polymer Science

The advent of smart and responsive materials has led to a surge in the development of polymers with dynamic properties. At the heart of these materials are dynamic covalent bonds, which can form and break under specific stimuli, allowing for properties such as self-healing, controlled release, and stimuli-responsiveness. Among these, the disulfide bond stands out for its prevalence in biological systems and its convenient redox-responsive nature.

Benzamide, 2,2'-dithiobis- (DTBA) is a disulfide-containing aromatic compound. While much of the existing research on DTBA and its derivatives has focused on their antimicrobial properties, the inherent reactivity of its disulfide bridge makes it a compelling candidate for applications in materials science as a cross-linking agent.[1][2][3] The presence of the benzamide moieties can also introduce favorable secondary interactions, such as hydrogen bonding, which can further enhance the mechanical properties of the resulting polymer network.

This guide will provide a theoretical framework and practical, step-by-step protocols for the synthesis of DTBA and its application in the creation of reversibly cross-linked polymer networks.

Synthesis of Benzamide, 2,2'-dithiobis- (DTBA)

The synthesis of DTBA is typically achieved through the oxidative coupling of a thiol precursor, 2-mercaptobenzamide, or by converting 2,2'-dithiobis(benzoic acid) to the corresponding acid chloride followed by amidation.[4] The oxidative coupling route is often preferred for its simplicity.

Protocol 2.1: Synthesis of DTBA via Oxidative Coupling

This protocol describes the synthesis of DTBA from 2-mercaptobenzamide using iodine as a mild oxidizing agent.[5]

Materials:

  • 2-mercaptobenzamide

  • Ethanol (reagent grade)

  • Iodine (I₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzamide in ethanol.

  • Oxidation: While stirring, slowly add a solution of iodine in ethanol to the 2-mercaptobenzamide solution. The reaction progress can be monitored by the disappearance of the iodine color. For a more precise monitoring, thin-layer chromatography (TLC) can be used.[5]

  • Reflux: Once the addition is complete, heat the mixture to reflux and maintain for a specified period (e.g., 2-4 hours) to ensure complete reaction.

  • Quenching: After cooling to room temperature, quench any excess iodine by adding 10% sodium thiosulfate solution until the iodine color disappears completely.

  • Extraction: Remove the ethanol using a rotary evaporator. Add deionized water to the residue, followed by an organic solvent like dichloromethane or ethyl acetate. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Collect the organic layer.

  • Washing and Drying: Wash the organic layer with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure Benzamide, 2,2'-dithiobis-.[5]

Diagram 2.1: Synthesis of DTBA

cluster_0 Synthesis of Benzamide, 2,2'-dithiobis- 2-mercaptobenzamide_1 2-mercaptobenzamide DTBA Benzamide, 2,2'-dithiobis- 2-mercaptobenzamide_1->DTBA + I2 - 2HI 2-mercaptobenzamide_2 2-mercaptobenzamide 2-mercaptobenzamide_2->DTBA

Caption: Oxidative coupling of 2-mercaptobenzamide to form DTBA.

Mechanism of Disulfide Cross-Linking

DTBA can be used to cross-link polymers that have been functionalized with thiol (-SH) groups. The cross-linking occurs via a thiol-disulfide exchange reaction.[6][7] In this reaction, a thiolate anion from the polymer attacks one of the sulfur atoms of the disulfide bond in DTBA. This results in the formation of a new disulfide bond between the polymer chain and one half of the DTBA molecule, and the release of a 2-mercaptobenzamide molecule. For effective cross-linking, two polymer chains must react with a single DTBA molecule.

Diagram 3.1: Proposed Cross-Linking Mechanism

Polymer-SH_1 Polymer-SH Crosslinked_Polymer Crosslinked_Polymer Polymer-SH_1->Crosslinked_Polymer Polymer-SH_2 Polymer-SH Polymer-SH_2->Crosslinked_Polymer DTBA Benzamide-S-S-Benzamide DTBA->Crosslinked_Polymer Byproduct 2 x Benzamide-SH Crosslinked_Polymer->Byproduct

Caption: Thiol-disulfide exchange for polymer cross-linking.

Experimental Protocol: Cross-Linking of a Thiol-Functionalized Polymer with DTBA

This section provides a representative protocol for the cross-linking of a thiol-functionalized polymer, such as thiol-terminated polyethylene glycol (PEG-SH), using DTBA.

Materials and Equipment
  • Polymer: Thiol-functionalized polymer (e.g., 4-arm PEG-SH, 10 kDa)

  • Cross-linker: Benzamide, 2,2'-dithiobis- (DTBA)

  • Solvent: A suitable aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base (optional catalyst): A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Reducing Agent (for reversal): Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon source for inert atmosphere

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Lyophilizer (freeze-dryer)

Step-by-Step Procedure
  • Polymer Dissolution: Dissolve the thiol-functionalized polymer in the chosen solvent in a glass vial to achieve the desired concentration. Purge the vial with an inert gas (N₂ or Ar) to prevent premature oxidation of the thiol groups.

  • DTBA Solution Preparation: In a separate vial, dissolve DTBA in the same solvent. The amount of DTBA should be calculated based on the desired stoichiometric ratio of disulfide bonds to thiol groups. A 0.5:1 molar ratio of DTBA to thiol groups is a good starting point for achieving a cross-linked network.

  • Cross-Linking Reaction: While stirring the polymer solution under an inert atmosphere, add the DTBA solution dropwise. If a catalyst is used, add a small amount of the base to the polymer solution before adding the cross-linker.

  • Gelation: Allow the reaction to proceed at room temperature. Gelation can be monitored visually by tilting the vial. The time to gelation will depend on the polymer concentration, stoichiometry, and catalyst presence.

  • Curing: Once a stable gel has formed, allow it to cure for an extended period (e.g., 24 hours) to ensure the reaction goes to completion.

  • Purification: The resulting hydrogel can be purified by dialysis against deionized water to remove the solvent, unreacted starting materials, and byproducts.

  • Drying: The purified hydrogel can be dried by lyophilization to obtain a porous scaffold.

Diagram 4.1: Experimental Workflow

cluster_0 Cross-Linking Protocol Dissolve_Polymer Dissolve Polymer-SH in Solvent Mix_Reactants Mix Solutions (Optional: add base) Dissolve_Polymer->Mix_Reactants Dissolve_DTBA Dissolve DTBA in Solvent Dissolve_DTBA->Mix_Reactants Monitor_Gelation Monitor Gelation Mix_Reactants->Monitor_Gelation Cure_Gel Cure Gel (24h) Monitor_Gelation->Cure_Gel Purify Purify by Dialysis Cure_Gel->Purify Dry Dry by Lyophilization Purify->Dry

Caption: Workflow for DTBA-mediated polymer cross-linking.

Characterization of Cross-Linked Polymers

A suite of analytical techniques should be employed to confirm successful cross-linking and to characterize the properties of the resulting polymer network.

Technique Purpose Expected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the disappearance of thiol groups and the presence of disulfide and benzamide groups.Disappearance or significant reduction of the S-H stretching peak (around 2550 cm⁻¹).
Raman Spectroscopy To directly observe the formation of disulfide bonds.Appearance of a characteristic S-S stretching peak (around 500-550 cm⁻¹).
Rheology To determine the mechanical properties of the hydrogel, such as storage modulus (G') and loss modulus (G'').[8]A significant increase in G' upon gelation, with G' > G'', indicating the formation of a solid-like gel.
Swelling Studies To assess the cross-linking density.The equilibrium swelling ratio will be inversely proportional to the cross-linking density.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the cross-linked polymer.An increase in Tg compared to the un-cross-linked polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the cross-linked network.Potentially increased thermal stability compared to the starting polymer.
Cleavage Studies To confirm the reversibility of the cross-links.Dissolution of the gel upon addition of a reducing agent like DTT or TCEP.

Safety and Handling

  • Benzamide, 2,2'-dithiobis-: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents (DMF, DMSO): These are hazardous solvents. Consult the Safety Data Sheet (SDS) for each solvent and handle them in a fume hood with appropriate PPE.

  • Reagents: Handle all other chemicals with care, following standard laboratory safety procedures.

Conclusion

Benzamide, 2,2'-dithiobis- presents a promising, though currently under-explored, option as a cross-linking agent for the development of advanced, redox-responsive polymer materials. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to begin exploring the potential of DTBA in their own polymer systems. The ability to create reversible cross-links opens up a wide range of applications, from controlled drug delivery to self-healing materials.

References

  • Okachi, R., et al. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry, 28(12), 1772-1779. Retrieved from [Link]

  • Camana, G., et al. (2022). Strategies of disulfide bond formation for in situ crosslinking of polymer hydrogels. European Polymer Journal. Retrieved from [Link]

  • American Chemical Society. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72552, Benzamide, 2,2'-dithiobis-. Retrieved from [Link]

  • American Chemical Society. (2024). Disulfide-Cross-Linked Tetra-PEG Gels. Macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of disulfide crosslinked hydrogels. Retrieved from [Link]

  • American Chemical Society. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Creation of polymersomes with changes in the membrane structure via disulfide crosslinking under reductive conditions for controlled gradual cargo release. Polymer Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Disulfide-Cross-Linked Tetra-PEG Gels. PMC. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: In Vitro HIV-1 Replication Inhibition Assay Featuring Benzamide, 2,2'-dithiobis-

Introduction: Targeting a Novel HIV-1 Vulnerability The global fight against Human Immunodeficiency Virus (HIV) has been profoundly impacted by the development of antiretroviral therapies (ART). These therapies typically...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Novel HIV-1 Vulnerability

The global fight against Human Immunodeficiency Virus (HIV) has been profoundly impacted by the development of antiretroviral therapies (ART). These therapies typically target viral enzymes such as reverse transcriptase, protease, and integrase.[1][2] However, the emergence of drug-resistant strains necessitates a continuous search for novel therapeutic agents that act on different viral targets. One such promising target is the highly conserved Nucleocapsid protein (NCp7).[3][4]

The HIV-1 NCp7 is a small, basic protein that plays critical roles in multiple stages of the viral life cycle, including reverse transcription and viral assembly.[4] Its function is critically dependent on two "zinc finger" motifs, which are essential for its structural integrity and RNA binding properties.[3][4][5] Compounds that can disrupt these zinc fingers represent a novel class of anti-HIV agents.

Benzamide, 2,2'-dithiobis- (also known as DIBA-1) and its derivatives belong to a class of compounds identified as "zinc ejectors."[3][4] These molecules have been shown to inhibit HIV replication by targeting the NCp7 zinc fingers, causing the ejection of zinc ions and thereby inactivating the protein.[4][6] This application note provides a detailed protocol for evaluating the in vitro anti-HIV-1 activity of Benzamide, 2,2'-dithiobis- by quantifying its ability to inhibit viral replication in a T-cell line.

Scientific Principle: A Two-Pronged Approach to Validation

To robustly assess the antiviral potential of any compound, it is imperative to distinguish true inhibitory effects from non-specific cytotoxicity. A compound that simply kills the host cells will appear to reduce viral replication, leading to false-positive results. Therefore, a rigorous evaluation involves two parallel assays:

  • Cytotoxicity Assay (CC50 Determination): This assay determines the concentration of the compound that reduces the viability of uninfected host cells by 50% (the 50% cytotoxic concentration, or CC50).[7][8][9] This is crucial for establishing the therapeutic window of the compound.

  • Antiviral Assay (IC50 Determination): This assay measures the concentration of the compound required to inhibit 50% of viral replication (the 50% inhibitory concentration, or IC50).[7][9]

The ratio of these two values, the Selectivity Index (SI = CC50 / IC50) , provides a measure of the compound's specific antiviral activity. A higher SI value indicates greater selectivity for inhibiting the virus with minimal host cell toxicity.[7][10] Compounds with an SI value of 10 or greater are generally considered promising for further investigation.[7]

This protocol will utilize the human T-cell line MT-4, which is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect upon infection.[11][12] Viral replication will be quantified by measuring the concentration of the HIV-1 p24 capsid protein in the culture supernatant using a sensitive Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15]

Proposed Mechanism of Action

Benzamide, 2,2'-dithiobis- and related compounds are believed to function via an electrophilic attack on the cysteine residues within the NCp7 zinc fingers, leading to the release of the coordinated zinc ion.[5] This conformational disruption abrogates the protein's function, thereby inhibiting viral replication.

cluster_0 HIV-1 NCp7 Zinc Finger cluster_2 Disrupted NCp7 NCp7 NCp7 Protein Cys Cys His Cys Zn Zn²⁺ NCp7:c1->Zn NCp7:c2->Zn NCp7:h->Zn NCp7:c3->Zn NCp7_disrupted Disrupted NCp7 Cys-S-DIBA Cys-S-DIBA His Cys-S-DIBA DIBA Benzamide, 2,2'-dithiobis- DIBA->NCp7 Zn_ejected Zn²⁺

Caption: Workflow for determining the 50% Cytotoxic Concentration (CC50).

Step-by-Step Procedure
  • Compound Preparation: Prepare a high-concentration stock solution of Benzamide, 2,2'-dithiobis- in DMSO (e.g., 10 mM). Prepare serial two-fold dilutions in culture medium to achieve the desired final concentration range (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).

  • Cell Seeding: Harvest MT-4 cells during their logarithmic growth phase. Adjust the cell density to 5 x 10^5 cells/mL in fresh culture medium. Add 100 µL of this cell suspension to each well of a 96-well plate (50,000 cells/well).

  • Treatment: Add 100 µL of the prepared compound dilutions to the respective wells in triplicate. Include the following controls:

    • Cell Control (100% Viability): Wells with cells and 100 µL of culture medium containing the same final concentration of DMSO as the treated wells.

    • Blank Control (Background): Wells with 200 µL of culture medium only.

  • Incubation: Incubate the plate for a period consistent with the antiviral assay (typically 3 to 5 days) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove 120 µL of the supernatant.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the crystals. [8]6. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Cell Control Well) x 100 [8] * Plot the % viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the CC50 value. [9][16]

Part 2: HIV-1 Replication Inhibition (IC50) Protocol

This protocol measures the ability of Benzamide, 2,2'-dithiobis- to inhibit the replication of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) in MT-4 cells.

Materials and Reagents
  • All materials from the CC50 protocol.

  • HIV-1 Virus Stock: Laboratory-adapted strain such as HIV-1 IIIB. [17][18]The stock should be pre-titered to determine the Tissue Culture Infectious Dose 50 (TCID50).

  • p24 Antigen ELISA Kit: A commercial kit for the quantification of HIV-1 p24 antigen. [13][14][19]* Virus Lysis Buffer: As supplied with the p24 ELISA kit (often containing Triton X-100).

Experimental Workflow: IC50 Determination

Caption: Workflow for determining the 50% Inhibitory Concentration (IC50).

Step-by-Step Procedure
  • Compound and Cell Preparation: Prepare serial dilutions of Benzamide, 2,2'-dithiobis- as described in the CC50 protocol. Seed 100 µL of MT-4 cells (50,000 cells/well) into a 96-well plate.

  • Treatment and Infection:

    • Add 50 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Immediately add 50 µL of HIV-1 IIIB virus stock (diluted to provide ~100 TCID50 per well) to each well.

    • The final volume in each well will be 200 µL.

  • Controls:

    • Virus Control (0% Inhibition): Wells with cells, virus, and medium containing the appropriate DMSO concentration.

    • Cell Control (Background): Wells with cells and medium only (no virus, no compound).

  • Incubation: Incubate the plate for 3 to 5 days at 37°C in a 5% CO2 incubator.

  • Supernatant Harvest: After incubation, carefully collect the cell-free supernatant from each well for p24 analysis. Centrifuge the plate briefly if necessary to pellet cells.

  • p24 ELISA: Quantify the p24 antigen concentration in the supernatants according to the manufacturer's protocol for the chosen ELISA kit. This typically involves lysing the virus to release the p24 antigen and then following standard ELISA procedures.

  • Data Analysis:

    • Subtract the average p24 value of the cell control wells from all other wells.

    • Calculate the percentage of HIV-1 inhibition for each concentration using the formula: % Inhibition = (1 - (p24 of Treated Well / p24 of Virus Control Well)) x 100

    • Plot the % inhibition against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value. [7][9]

Data Presentation and Interpretation

The results of the cytotoxicity and antiviral assays should be tabulated to allow for clear interpretation and the calculation of the Selectivity Index.

Table 1: Hypothetical Results for Benzamide, 2,2'-dithiobis-
Compound Concentration (µM)Average Absorbance (570 nm)% Cell ViabilityAverage p24 (pg/mL)% HIV-1 Inhibition
Cell Control 1.250100%15N/A
Virus Control N/AN/A50000%
1000.13010.4%5099.0%
500.31525.2%7598.5%
250.63050.4%15097.0%
12.51.05084.0%45091.0%
6.251.21096.8%120076.0%
3.131.24099.2%245051.0%
1.561.250100%380024.0%
0.781.250100%47006.0%

Interpretation of Hypothetical Data:

  • CC50: Based on the table, the concentration causing ~50% viability is 25 µM .

  • IC50: The concentration causing ~50% inhibition is approximately 3.1 µM .

  • Selectivity Index (SI): SI = CC50 / IC50 = 25 / 3.1 ≈ 8.1

This hypothetical result suggests that Benzamide, 2,2'-dithiobis- has specific antiviral activity, although an SI > 10 would be more desirable for further development. [7]The data clearly shows that at concentrations where HIV-1 replication is significantly inhibited (e.g., 3.13 µM and 6.25 µM), cell viability remains high (99.2% and 96.8%, respectively), demonstrating that the antiviral effect is not due to cytotoxicity.

References

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Gyuris, A., Vajda, G., & Földes, I. (1992). Establishment of an MT4 cell line persistently producing infective HIV-1 particles. Acta Microbiologica Hungarica, 39(3-4), 271-279. Retrieved from [Link]

  • Prasad, J. V., et al. (1998). 2,2'-Dithiobisbenzamides derived from alpha-, beta- and gamma-amino acids possessing anti-HIV activities: synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 8(22), 3167-3172. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). HIV-1 p24 ELISA Kit. Retrieved from [Link]

  • Domagala, J. M., et al. (1997). Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. Bioorganic & Medicinal Chemistry, 5(3), 569-579. Retrieved from [Link]

  • ABL, Inc. (n.d.). 5421 – HIV-1 p24 Antigen Capture Assay. Retrieved from [Link]

  • Fernandez, M. V., et al. (2020). Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail. Journal of Virology, 94(23), e01271-20. Retrieved from [Link]

  • Delviks-Frankenberry, K. A., et al. (2016). MT4 cells display an HIV-1-specific block that is independent of both route of viral entry and IDO1. Journal of Virology, 90(15), 6825-6839. Retrieved from [Link]

  • Cellosaurus. (n.d.). Cell line MT-4 (CVCL_2632). Retrieved from [Link]

  • Pannecouque, C., et al. (2002). Inhibition of HIV-1 Replication by a Bis-Thiadiazolbenzene-1,2-Diamine That Chelates Zinc Ions from Retroviral Nucleocapsid Zinc Fingers. Antimicrobial Agents and Chemotherapy, 46(6), 1870-1878. Retrieved from [Link]

  • Labinsights. (2023). CC50/IC50 Assay Services for Pharmaceutical Safety. Retrieved from [Link]

  • Turpin, J. A., et al. (1999). Inhibition of multiple phases of human immunodeficiency virus type 1 replication by a dithiane compound that attacks the conserved zinc fingers of retroviral nucleocapsid proteins. Antimicrobial Agents and Chemotherapy, 43(4), 879-886. Retrieved from [Link]

  • ResearchGate. (2022). How to calculate Cytotoxicity Concentration [CC50] in Vero cell as MTT assays. Retrieved from [Link]

  • Koyanagi, Y., et al. (1997). Human Immunodeficiency Virus Type 1 IIIB Selected for Replication In Vivo Exhibits Increased Envelope Glycoproteins in Virions without Alteration in Coreceptor Usage. Journal of Virology, 71(4), 2969-2976. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell cytotoxicity assay to determine CC50 values. Retrieved from [Link]

  • Wain-Hobson, S., et al. (1993). The origin of HIV-1 isolate HTLV-IIIB. Nature, 363(6428), 466-469. Retrieved from [Link]

  • Aquaro, S., et al. (2018). Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages. Current Pharmaceutical Design, 24(35), 4167-4176. Retrieved from [Link]

  • MSD Manuals. (n.d.). Antiretroviral Treatment of Human Immunodeficiency Virus (HIV) Infection. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In-Vivo Delivery of Benzamide, 2,2'-dithiobis-

Abstract This guide provides a comprehensive technical overview and detailed protocols for the in-vivo administration of Benzamide, 2,2'-dithiobis- (CAS: 2527-57-3), a compound of significant interest for its antibacteri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the in-vivo administration of Benzamide, 2,2'-dithiobis- (CAS: 2527-57-3), a compound of significant interest for its antibacterial and antiviral properties.[1][2][3] The primary challenge in preclinical evaluation of this molecule is its poor aqueous solubility, which necessitates robust formulation and delivery strategies.[1] This document outlines systematic approaches for vehicle selection, formulation development, and administration via oral gavage and intraperitoneal injection, tailored for researchers, scientists, and drug development professionals. The methodologies are designed to ensure scientific integrity, reproducibility, and adherence to best practices in animal studies.

Introduction: The Challenge of Delivering a Hydrophobic Agent

Benzamide, 2,2'-dithiobis- is a symmetrical disulfide-containing molecule with a molecular weight of 304.4 g/mol .[1][4] Its mechanism of action, particularly its anti-HIV activity, is linked to the reactivity of its disulfide bond, which can induce zinc ejection from the viral nucleocapsid protein (NCp7).[1][3] Furthermore, it has demonstrated potent antibacterial activity, especially against various Mycobacterium species.[1][5]

Despite its therapeutic potential, the compound's flat, aromatic structure and disulfide bridge contribute to a predominantly hydrophobic character, resulting in negligible solubility in water.[1] This property is the principal hurdle for in vivo studies, as direct administration in aqueous vehicles like saline is not feasible. The choice of an appropriate delivery vehicle and route of administration is therefore a critical experimental parameter that directly influences the compound's bioavailability, pharmacokinetic profile, and ultimately, the validity of the efficacy and toxicology data generated.

This document serves as a foundational resource, explaining the causality behind experimental choices to guide the researcher in developing a delivery strategy that is both effective and minimally confounding to the experimental outcomes.

Physicochemical Profile & Pre-formulation

A thorough understanding of the compound's properties is the cornerstone of a logical formulation strategy. Key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 2527-57-3[1][4]
Molecular Formula C₁₄H₁₂N₂O₂S₂[1][4]
Molecular Weight 304.4 g/mol [1][4]
Appearance Pale yellow crystalline solid[1]
Melting Point 241–242 °C[1][6]
Aqueous Solubility Insoluble / Sparingly soluble[1][7]
Organic Solubility Soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF)[1]

The high melting point suggests a stable crystalline lattice, and the very low water solubility confirms its hydrophobic nature. Therefore, formulation efforts must focus on either solubilizing the compound in a biocompatible solvent system or creating a stable, uniform suspension.

Protocol 1: Rapid Solubility Screening

Objective: To empirically determine the approximate solubility of Benzamide, 2,2'-dithiobis- in various common in vivo vehicles.

Materials:

  • Benzamide, 2,2'-dithiobis- powder

  • Selection of vehicles (See Table 2)

  • Analytical balance, vortex mixer, benchtop centrifuge

  • Glass vials

Procedure:

  • Weigh 5 mg of Benzamide, 2,2'-dithiobis- into separate glass vials.

  • Add the first vehicle dropwise up to 100 µL while vortexing to create a 50 mg/mL mixture. Observe for complete dissolution.

  • If not dissolved, continue adding the vehicle in 100 µL increments, vortexing thoroughly after each addition, until the compound fully dissolves or a final volume of 1 mL (achieving a 5 mg/mL concentration) is reached.

  • Record the volume of vehicle required to achieve dissolution, or note if the compound remains a suspension at 5 mg/mL.

  • This screening provides a practical starting point for selecting a vehicle suitable for the desired final dosing concentration.

Vehicle Selection and Formulation Development

The selection of a vehicle is a multifactorial decision dependent on the route of administration, required dose, and study duration.[8] Vehicles for hydrophobic compounds can be broadly categorized as solutions (using co-solvents), suspensions, or oil-based systems.[9]


// Nodes start [label="Start: In Vivo Study Planned", fillcolor="#F1F3F4", fontcolor="#202124"]; solubility [label="Is Benzamide, 2,2'-dithiobis-\nsoluble in a safe vehicle\nat the required concentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; route [label="Select Route of Administration", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; route_suspension [label="Select Route of Administration", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solution Path solution [label="Formulate as a Solution\n(e.g., DMSO/PEG/Saline)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ip_solution [label="IP Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; iv_solution [label="IV Administration\n(Requires careful validation\nto avoid precipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Suspension Path suspension [label="Formulate as a Suspension", fillcolor="#EA4335", fontcolor="#FFFFFF"]; po_suspension [label="Oral Gavage (PO)\n(e.g., CMC/Tween 80)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ip_suspension [label="IP Administration\n(e.g., Corn Oil)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// End Node administer [label="Proceed to Dosing Protocol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> solubility; solubility -> solution [label="Yes"]; solubility -> suspension [label="No"];

solution -> route; route -> ip_solution [label="IP"]; route -> iv_solution [label="IV"]; ip_solution -> administer; iv_solution -> administer;

suspension -> route_suspension; route_suspension -> po_suspension [label="Oral (PO)"]; route_suspension -> ip_suspension [label="IP"]; po_suspension -> administer; ip_suspension -> administer; }

Decision workflow for vehicle selection.

Common Vehicle Compositions

The following table summarizes common vehicles used for in vivo studies of poorly soluble compounds. A pilot study evaluating the neurotoxicity and general tolerability of the chosen vehicle alone is highly recommended.[10]

Vehicle TypeCompositionRecommended Route(s)AdvantagesDisadvantages & Considerations
Aqueous Co-Solvent 5-10% DMSO, 30-40% PEG300/400, 5% Tween 80, 45-60% Saline/WaterIP, IVForms a true solution, good for dose accuracy.Potential for drug precipitation upon injection (IV). Vehicle itself may have biological effects or toxicity.[10]
Aqueous Suspension 0.5-1% Carboxymethylcellulose (CMC-Na) with 0.1-0.5% Tween 80 in sterile waterPOWell-tolerated, low toxicity. Suitable for daily dosing.Requires vigorous mixing/sonication for uniformity. Particle size can affect absorption.
Oil-Based Suspension Corn oil, Sesame oilIP, SC, POSuitable for highly lipophilic compounds. Can provide sustained release.Not suitable for IV. Can be inflammatory (IP).[9] Viscosity can make injection difficult.

Routes of Administration: Detailed Protocols

Oral Gavage (PO)

Rationale: This route is preferred for evaluating oral bioavailability and is often more clinically relevant for drugs intended for oral administration. It subjects the compound to the gastrointestinal environment and first-pass metabolism.


// Nodes prep [label="1. Prepare Suspension\n(0.5% CMC, 0.2% Tween 80)", fillcolor="#F1F3F4", fontcolor="#202124"]; calc [label="2. Calculate Dose\n(Animal Weight x Dose mg/kg)", fillcolor="#FBBC05", fontcolor="#202124"]; restrain [label="3. Restrain Animal\n(Vertical, straight neck)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; insert [label="4. Insert Gavage Needle\n(Gently along palate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; admin [label="5. Administer Suspension\n(Smooth, steady depression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="6. Post-Dose Monitoring\n(Observe for distress)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> calc; calc -> restrain; restrain -> insert; insert -> admin; admin -> monitor; }

Step-by-step workflow for oral gavage.

Protocol 2: Oral Gavage Administration of a Suspension

Objective: To administer a uniform suspension of Benzamide, 2,2'-dithiobis- directly into the stomach of a mouse or rat.

Materials:

  • Benzamide, 2,2'-dithiobis-

  • Vehicle: 0.5% (w/v) Sodium CMC and 0.2% (v/v) Tween 80 in sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Appropriately sized syringes and flexible-tipped or stainless steel gavage needles (e.g., 20-22G for mice).[11]

  • Animal scale

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC / 0.2% Tween 80 vehicle. It is often best to hydrate the CMC overnight.

  • Suspension Formulation: a. Calculate the total amount of compound needed for the study group plus a ~20% overage. b. Weigh the Benzamide, 2,2'-dithiobis- powder. To ensure a fine, uniform particle size, gently grind the powder with a mortar and pestle. c. Create a paste by adding a small volume of the vehicle to the powder and triturating. d. Gradually add the remaining vehicle while stirring continuously with a magnetic stir bar. Sonication in a water bath can aid in creating a uniform dispersion.[11] Prepare fresh daily.

  • Dosing: a. Weigh each animal immediately before dosing to calculate the precise volume.[12] The recommended maximum volume is 10 mL/kg for mice.[13] b. While continuously stirring the stock suspension to prevent settling, draw up the calculated volume into the dosing syringe. c. Restrain the animal firmly but gently, ensuring the head and body form a straight line to facilitate passage of the needle into the esophagus.[13] d. Gently insert the gavage needle into the mouth, advancing it along the animal's palate until it passes into the esophagus. There should be no resistance.[13] e. Dispense the contents of the syringe smoothly. f. Withdraw the needle and return the animal to its cage.

  • Post-Procedure Monitoring: Observe the animal for at least 15-30 minutes post-gavage for any signs of respiratory distress, which could indicate accidental administration into the trachea.[14]

Intraperitoneal (IP) Injection

Rationale: IP injection allows for rapid systemic absorption of the compound, bypassing the gastrointestinal tract and first-pass metabolism in the liver.[15] This route is often used in early-stage efficacy and toxicology studies.


// Nodes prep [label="1. Prepare Formulation\n(e.g., DMSO/Corn Oil)", fillcolor="#F1F3F4", fontcolor="#202124"]; calc [label="2. Calculate Volume\n(Max 10 mL/kg)", fillcolor="#FBBC05", fontcolor="#202124"]; restrain [label="3. Restrain Animal\n(Expose abdomen, head tilted down)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="4. Inject into Lower Right Quadrant\n(45° angle, aspirate first)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; withdraw [label="5. Withdraw Needle\n(Swiftly)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="6. Post-Injection Monitoring\n(Observe for adverse reactions)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> calc; calc -> restrain; restrain -> inject; inject -> withdraw; withdraw -> monitor; }

Step-by-step workflow for IP injection.

Protocol 3: Intraperitoneal Injection of a Solution/Suspension

Objective: To administer a solution or fine suspension of Benzamide, 2,2'-dithiobis- into the peritoneal cavity of a mouse or rat.

Materials:

  • Benzamide, 2,2'-dithiobis-

  • Vehicle: e.g., Sterile Corn Oil or a co-solvent system like 10% DMSO in saline.

  • Appropriately sized sterile syringes and needles (e.g., 25-27G for mice).[16]

  • 70% ethanol for disinfection.

  • Animal scale.

Procedure:

  • Formulation Preparation:

    • For a Corn Oil Suspension: Weigh the compound and suspend it in sterile corn oil. Use a homogenizer or sonicator to ensure a fine, uniform suspension.

    • For a Co-Solvent Solution: Dissolve the compound in the minimum required amount of DMSO first. Then, slowly add the remaining vehicle (e.g., PEG, saline) while vortexing to prevent precipitation.

  • Dosing: a. Weigh the animal to calculate the injection volume (not to exceed 10 mL/kg).[16][17] b. Draw the required volume into a sterile syringe. c. Restrain the mouse manually with the body tilted downwards to allow the abdominal organs to shift cranially.[18] d. Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[16][18] e. Disinfect the site with 70% ethanol.[17] f. Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[17] g. Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, withdraw and re-attempt with fresh materials.[18] h. Inject the solution/suspension smoothly. i. Withdraw the needle swiftly and return the animal to its cage.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress, irritation, or bleeding at the injection site.[17]

Safety and Toxicology

  • Vehicle Toxicity: Always run a vehicle-only control group. High concentrations of DMSO, PEG, and other organic solvents can cause local irritation, neurotoxicity, or other confounding effects.[10]

  • Compound Toxicity: Benzamide derivatives have been shown to induce histopathological changes in the kidneys of mice at higher doses.[19] Therefore, a Maximum Tolerated Dose (MTD) study is highly recommended before commencing efficacy studies to establish a safe and effective dose range.

  • Animal Welfare: All procedures must be performed by trained personnel in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol. Proper handling and technique are paramount to minimize animal stress and ensure data quality.[8]

Conclusion

The successful in vivo delivery of the hydrophobic compound Benzamide, 2,2'-dithiobis- is achievable through systematic formulation development and the selection of an appropriate administration route. For studies investigating oral bioavailability, a suspension in an aqueous vehicle like 0.5% CMC with a surfactant is recommended. For achieving rapid systemic exposure while bypassing first-pass metabolism, an intraperitoneal injection of the compound solubilized in a co-solvent system or suspended in corn oil is a robust method. Careful adherence to the detailed protocols and safety considerations outlined in this guide will enhance experimental reproducibility and generate reliable data for the preclinical assessment of this promising therapeutic agent.

References

  • Benchchem. (n.d.). In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-].
  • Smolecule. (n.d.). Buy Benzamide, 2,2'-dithiobis- | 2527-57-3.
  • Benchchem. (n.d.). Application Notes and Protocols: Solubility of Benzamide, 2,2'-dithiobis[N-methyl-].
  • Benchchem. (n.d.). Benzamide, 2,2'-dithiobis- | 2527-57-3.
  • Turpin, J. A., et al. (1999). Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. Journal of Medicinal Chemistry, 42(1), 67-86. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Animal Studies of Benzamide, N-benzoyl-N-(phenylmethyl)- and Related Analogs.
  • Virginia Tech Research and Innovation. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Intraperitoneal Administration of LN5P45 in Mice.
  • Germain, E., et al. (2002). Disposition and metabolism of dipropyl disulphide in vivo in rat. Xenobiotica, 32(12), 1147-59. Retrieved from [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Sousa, F. I. S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical and Pharmaceutical Bulletin, 66(4), 399-405. Retrieved from [Link]

  • Varghese, B., et al. (2012). Characterization of in vivo disulfide-reduction mediated drug release in mouse kidneys. Molecular Pharmaceutics, 9(4), 933-40. Retrieved from [Link]

  • JoVE. (2015). Video: Compound Administration in Rodents- Specialized Injections. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 2,2'-dithiobis-. Retrieved from [Link]

  • ResearchGate. (2022). administration of poorly water soluble drug by oral gavage to rats techniques? Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-27. Retrieved from [Link]

  • Roy, D., et al. (2015). Disulfide-containing Macromolecules for Therapeutic Delivery. ACS Chemical Biology, 10(1), 57-69. Retrieved from [Link]

  • Das, U., et al. (2000). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. In Vitro Cellular & Developmental Biology. Animal, 36(4), 221-4. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2025). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzamide.
  • Ghaffari, A., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Pharmaceutical Research, 37(1), 12. Retrieved from [Link]

  • University of Hertfordshire. (2024). 2,2′-dithiobis(N-methylbenzamide). Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 2,2'-dithiobis(N-propyl-. Retrieved from [Link]

  • Al-awar, A., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLoS ONE, 17(9), e0272203. Retrieved from [Link]

  • Kumar, V., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131593. Retrieved from [Link]

  • ResearchGate. (n.d.). 57 questions with answers in ORAL GAVAGE | Science topic. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Retrieved from [Link]

  • Jayatilake, G. S., et al. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Advances in Enzyme Regulation, 38, 177-93. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Qamar, M. A., et al. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 9(3). Retrieved from [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry, 8(10), 273-280. Retrieved from [Link]

  • Protocol Online. (2008). Solvent for oral administration of test drugs - DW or PBS or Saline. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzamide, 2,2'-dithiobis- (C14H12N2O2S2).
  • Suto, K., et al. (1994). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Chemical & Pharmaceutical Bulletin, 42(12), 2631-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2-dithiobisbenzamides derivatives | Request PDF. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Solubilizing Benzamide, 2,2'-dithiobis- for In Vitro Assays

Welcome to the technical support guide for Benzamide, 2,2'-dithiobis- (CAS No. 2527-57-3).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzamide, 2,2'-dithiobis- (CAS No. 2527-57-3). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their in vitro experiments. We understand that achieving and maintaining the solubility of test compounds is a critical first step for generating reliable and reproducible data. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address common challenges associated with the solubility of Benzamide, 2,2'-dithiobis-.

Introduction: The Solubility Challenge

Benzamide, 2,2'-dithiobis- is a compound of significant interest, particularly for its antibacterial activity against various Mycobacterium species.[1] However, its molecular structure, which confers its biological activity, also presents a significant challenge for in vitro work: poor aqueous solubility. Successfully dissolving this compound and keeping it in solution within an aqueous assay environment is paramount for accurate pharmacological assessment. This guide will walk you through understanding the compound's properties, selecting appropriate solvents, and applying systematic methods to overcome solubility hurdles.

Section 1: Understanding the Compound

This section addresses the fundamental chemical properties of Benzamide, 2,2'-dithiobis- that dictate its solubility behavior.

Q1: Why is Benzamide, 2,2'-dithiobis- so difficult to dissolve in aqueous buffers?

A: The solubility of Benzamide, 2,2'-dithiobis- is governed by a balance of hydrophobic and hydrophilic features within its structure.[1]

  • Hydrophobic Character: The molecule contains two aromatic benzene rings and a central disulfide bridge (-S-S-). These components are nonpolar and water-repelling, making the molecule predominantly hydrophobic.[1] The disulfide bond, in particular, contributes to a rigid structure that can be difficult to solvate.[2][3]

  • Hydrophilic Character: The two polar amide groups (-CONH₂) are capable of hydrogen bonding with water. However, the strong hydrophobic nature of the rest of the molecule outweighs the hydrophilic contribution of the amide groups, leading to its limited solubility in water and neutral aqueous buffers.[1]

Q2: What are the essential chemical and physical properties of Benzamide, 2,2'-dithiobis-?

A: Understanding the key properties of your compound is the first step in designing a successful solubilization strategy. Below is a summary of relevant data.

PropertyValueSource
Chemical Formula C₁₄H₁₂N₂O₂S₂[1][4]
Molecular Weight 304.4 g/mol [1][4]
Appearance White to off-white solid[5]
Melting Point 241-242 °C[6]
Qualitative Solubility Water: Sparingly soluble.[1] DMSO: Expected to be soluble.[7] Methanol: Soluble (based on N-methyl analog).[7] Ethanol: Expected to be sparingly soluble.[7]
Section 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section provides rapid answers to the most common issues encountered when working with this compound.

Q1: What is the best "first-choice" solvent for making a high-concentration stock solution?

A: For initial attempts, Dimethyl Sulfoxide (DMSO) is the recommended first-line solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it a standard in drug discovery for creating stock solutions.[8][9] It is readily miscible with water and most cell culture media, which facilitates subsequent dilutions.[9]

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer or cell media. What's happening and how can I fix it?

A: This is a very common problem known as "precipitation upon dilution." It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where it is poorly soluble. The organic solvent is diluted, and the compound crashes out of the solution.

Here are several proven troubleshooting steps:

  • Lower the Stock Concentration: Your initial stock may be too concentrated. Try preparing a 10 mM stock instead of a 50 mM or 100 mM stock. This reduces the magnitude of the "solvent shift" during dilution.

  • Modify the Dilution Technique: Instead of pipetting the stock directly into the buffer, add the DMSO stock drop-by-drop to the final buffer solution while the buffer is being rapidly vortexed or stirred.[10] This promotes rapid mixing and prevents the formation of localized, supersaturated pockets of the compound.

  • Use an Intermediate Co-Solvent: Dilute your DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).[11] This creates a more gradual change in solvent polarity. See Protocol 2 for a detailed method.

  • Warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the compound stock can sometimes help maintain solubility.

Q3: What is the maximum safe concentration of DMSO to use in my cell-based assay?

A: This is a critical question, as DMSO itself can impact cell health and function, potentially confounding your results.[12]

  • General Rule of Thumb: For most robust, immortalized cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) . Many researchers aim for 0.1% or lower to minimize any potential artifacts.[10]

  • Sensitive and Primary Cells: Primary cells, stem cells, and certain sensitive cell lines can show signs of toxicity or differentiation at concentrations as low as 0.1%.[10][13] For these systems, it is crucial to keep the final DMSO concentration below 0.05% if possible.[13]

  • Exposure Time Matters: The toxic effects of DMSO are dependent on both concentration and exposure time. Longer incubation periods (e.g., > 24 hours) can increase toxicity even at lower concentrations.[12][13][14]

  • MANDATORY - The Vehicle Control: Every experiment must include a "vehicle control." This control group should be treated with the exact same concentration of DMSO (and any other co-solvents) as your experimental group, but without the test compound. This allows you to subtract any effects caused by the solvent itself.

Section 3: In-Depth Solubilization Protocols

For persistent solubility issues, a more systematic approach is required. Follow these detailed protocols to prepare your solutions.

Protocol 1: Standard Method for Preparing a DMSO Stock Solution

This protocol outlines the standard procedure for dissolving Benzamide, 2,2'-dithiobis- in 100% DMSO.

Materials:

  • Benzamide, 2,2'-dithiobis- (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tube or amber glass vial

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of Benzamide, 2,2'-dithiobis- needed to make your desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x 304.4 (mg/mmol)

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it into your sterile vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial.

  • Promote Dissolution: a. Cap the vial securely and vortex vigorously for 1-2 minutes. b. Visually inspect the solution against a light source to ensure no solid particles remain. c. If particles are still visible, place the vial in a sonicator water bath for 5-10 minutes. d. If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing. Avoid excessive heat.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: The Co-Solvent Strategy for Improved Aqueous Dilution

This method uses an intermediate dilution step to prevent precipitation in your final aqueous medium.[11]

Principle: Co-solvents like ethanol or PEG 400 act as a bridge between the highly organic nature of the DMSO stock and the fully aqueous assay buffer, reducing the polarity shock that causes precipitation.[15][16]

Procedure:

  • Prepare a High-Concentration Stock: Make a concentrated stock solution in 100% DMSO (e.g., 50 mM) as described in Protocol 1 .

  • Create an Intermediate Stock: a. In a separate sterile tube, perform a 1:4 dilution of your DMSO stock into a co-solvent like absolute ethanol. b. For example, add 10 µL of your 50 mM DMSO stock to 40 µL of ethanol. This results in a 10 mM intermediate stock in a 20% DMSO / 80% Ethanol solvent system.

  • Prepare the Final Working Solution: a. Add the intermediate stock to your final aqueous assay buffer or cell culture medium while vortexing. b. For example, adding 5 µL of the 10 mM intermediate stock to 995 µL of media yields a 50 µM final concentration. c. The final solvent concentration in this example would be very low: (5 µL * 20% DMSO) / 1000 µL = 0.1% DMSO and (5 µL * 80% Ethanol) / 1000 µL = 0.4% Ethanol . These are generally well-tolerated concentrations.

  • Validate: Always include a vehicle control containing the final concentrations of all solvents used (e.g., 0.1% DMSO and 0.4% Ethanol).

Protocol 3: Investigating pH Modification

For some compounds, adjusting the pH of the buffer can significantly increase solubility by ionizing a functional group.[17][18][19] While the amide protons of benzamides are not easily ionized, the overall electronic properties of the molecule may be subtly influenced by pH. This protocol is for empirically testing this possibility.

Principle: Altering the pH of the solvent can protonate or deprotonate functional groups on a molecule, potentially increasing its charge and, therefore, its affinity for a polar solvent like water.[20]

Procedure:

  • Prepare Buffers: Prepare small volumes of your base assay buffer (e.g., PBS or HBSS) and adjust the pH to several values, such as 6.5, 7.4 (physiological), and 8.0, using dilute HCl or NaOH.[21]

  • Perform a Solubility Test: a. To separate tubes containing 1 mL of each pH-adjusted buffer, add a small, precise volume of your concentrated DMSO stock (e.g., 10 µL of a 10 mM stock to achieve a 100 µM final concentration). b. Vortex immediately.

  • Observe and Quantify: a. Let the tubes sit at the assay temperature (e.g., 37°C) for 30 minutes. b. Visually inspect for any signs of precipitation (cloudiness, visible particles). c. For a quantitative assessment, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any insoluble compound. d. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Select Optimal pH: Use the pH that provides the highest solubility without compromising the biological integrity of your assay system (e.g., cell health, enzyme activity).

Section 4: Workflows and Data Visualization

To aid in your experimental design, we have created a decision-making workflow and a summary table.

Solubilization Strategy Workflow

This diagram provides a logical path for troubleshooting the solubility of Benzamide, 2,2'-dithiobis-.

SolubilizationWorkflow cluster_1 start Start: Dissolve Compound protocol1 Protocol 1: Prepare 10 mM Stock in 100% DMSO start->protocol1 dilute Dilute to Final Concentration in Aqueous Buffer protocol1->dilute check_precip Precipitation Occurs? dilute->check_precip success Success! Proceed with Assay (with Vehicle Control) check_precip->success no_precip troubleshoot Troubleshooting Path check_precip->troubleshoot yes_precip protocol2 Protocol 2: Try Co-Solvent Strategy (e.g., intermediate dilution in EtOH) check_precip->protocol2 no_precip No yes_precip Yes check_precip2 Precipitation Still Occurs? protocol2->check_precip2 check_precip2->success no_precip2 protocol3 Protocol 3: Investigate pH Modification (Test solubility at pH 6.5-8.0) check_precip2->protocol3 yes_precip2 no_precip2 No yes_precip2 Yes check_precip3 Solubility Improved? protocol3->check_precip3 consult Consult Literature for Advanced Techniques (e.g., cyclodextrins, surfactants) check_precip3->consult no_precip3 success2 Success! Use Optimal pH Buffer (with Vehicle Control) check_precip3->success2 yes_precip3 no_precip3 No yes_precip3 Yes

Caption: Decision workflow for solubilizing your compound.

References
  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. Available from: [Link]

  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Retrieved January 16, 2026, from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence. Retrieved January 16, 2026, from [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 8(7), 447-469. Available from: [Link]

  • Jamrógiewicz, M., et al. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 5(6), 1-8. Available from: [Link]

  • Alhajj, N., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6219. Available from: [Link]

  • DMSO usage in cell culture. (2023). LifeTein. Retrieved January 16, 2026, from [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? (n.d.). Eppendorf. Retrieved January 16, 2026, from [Link]

  • Benzamide, 2,2'-dithiobis-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • de la Puente, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. Available from: [Link]

  • Santos, L. F., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International Journal of Medical Sciences, 14(1), 70-76. Available from: [Link]

  • Benzamide, 2,2'-dithiobis(N-propyl-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • pH adjustment: Significance and symbolism. (2026). ScienceDirect. Retrieved January 16, 2026, from [Link]

  • Benzamide. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]

  • Fass, D. (2018). From structure to redox: the diverse functional roles of disulfides and implications in disease. Antioxidants & Redox Signaling, 28(6), 463-475. Available from: [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Patel, J., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 13(1), 250-258. Available from: [Link]

  • Strickley, R. G. (2007). Co-solvent and Complexation Systems. In Water-Insoluble Drug Formulation (pp. 115-159). CRC Press. Available from: [Link]

  • pH Adjusting Database. (n.d.). CompoundingToday.com. Retrieved January 16, 2026, from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Hansen, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 48(1), 1-6. Available from: [Link]

  • pH and solubility. (n.d.). Khan Academy. Retrieved January 16, 2026, from [Link]

  • Disulfide Bonds in Protein Folding and Stability. (2018). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • How Do Acids And Bases Alter Compound Solubility? (2025). YouTube. Retrieved January 16, 2026, from [Link]

  • Benzamide. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Majumder, A., & Basu, A. (2012). Probing Residue-Specific Interactions in the Stabilization of Proteins Using High-Resolution NMR: A Study of Disulfide Bond Compensation. Journal of Biological Chemistry, 287(22), 18527-18537. Available from: [Link]

  • Binary Hydrogels: Induction Methods and Recent Application Progress as Food Matrices for Bioactive Compounds Delivery—A Bibliometric Review. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Dynamic Homogeneous Catalysis Enables Stable and Efficient Aqueous Organosulfur Redox Flow Batteries. (2026). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

  • Krajacic, A., & Tucker, G. (2012). A Novel Beads-Based Dissolution Method for the In Vitro Evaluation of Extended Release HPMC Matrix Tablets and the Correlation with the In Vivo Data. AAPS PharmSciTech, 13(4), 1165-1173. Available from: [Link]

  • D'Souza, S. (2014). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 6(3), 465-484. Available from: [Link]

  • Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. (n.d.). Drug Development and Delivery. Retrieved January 16, 2026, from [Link]

  • Xu, Y., et al. (2015). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. AAPS PharmSciTech, 16(4), 735-745. Available from: [Link]

  • D'Souza, S. (2016). In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS). Journal of Pharmaceutical Sciences, 105(3), 979-991. Available from: [Link]

Sources

Optimization

"Benzamide, 2,2'-dithiobis-" stability in different solvent systems

Prepared by: Senior Application Scientist, Advanced Chemical Solutions Welcome to the technical support center for Benzamide, 2,2'-dithiobis- (CAS No. 2527-57-3).

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support center for Benzamide, 2,2'-dithiobis- (CAS No. 2527-57-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and standardized protocols related to the stability of this compound in various solvent systems. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Benzamide, 2,2'-dithiobis-?

A1: The solubility of Benzamide, 2,2'-dithiobis- is dictated by its molecular structure, which contains both polar amide groups and larger, nonpolar aromatic rings connected by a disulfide bridge.[1] This duality results in limited solubility in aqueous solutions while showing better solubility in polar aprotic organic solvents.[1]

Table 1: Solubility Profile of Benzamide, 2,2'-dithiobis-

SolventTypeQualitative SolubilityRationale
Water Polar ProticInsoluble / PoorThe hydrophobic character of the aromatic rings and disulfide bond outweighs the hydrophilic nature of the two amide groups.[1]
DMSO Polar AproticSolubleThe highly polar nature of Dimethyl Sulfoxide effectively solvates the molecule.[1]
DMF Polar AproticSolubleSimilar to DMSO, Dimethylformamide is a strong solvent for this compound.[1]
Methanol Polar ProticSlightly SolubleCan engage in some hydrogen bonding, but the overall nonpolar character limits high solubility.[1]
Chloroform NonpolarSlightly SolubleLimited solubility due to the presence of polar amide groups.[1]

For its N-methyl analog, which has similar structural properties, solubility has been confirmed in methanol and is expected in DMSO.[2][3] Experimental verification is always recommended for your specific application.[2]

Q2: What is the primary point of instability in the Benzamide, 2,2'-dithiobis- molecule?

A2: The disulfide bond (-S-S-) is the most reactive and sensitive part of the molecule.[1][4] This bond has a relatively low dissociation energy, making it susceptible to cleavage under various conditions, including reduction, photolysis, and even interaction with certain metals.[4][5] The primary degradation product is the corresponding thiol, 2-mercaptobenzamide.[5]

Q3: How does pH affect the stability of this compound?

A3: The stability of Benzamide, 2,2'-dithiobis- can be significantly influenced by pH. The amide linkages are susceptible to hydrolysis under strongly acidic or basic conditions, which can be catalyzed by hydronium or hydroxide ions.[6][7] Furthermore, extreme pH levels can also affect the stability of the disulfide bond. Generally, greater stability is observed in neutral to slightly acidic conditions.[8] For many organic compounds, the rate of hydrolysis can increase by a factor of 10 for every pH unit change.[9]

Q4: What are the recommended storage conditions for stock solutions?

A4: To ensure maximum stability, stock solutions should be prepared fresh daily.[5] If storage is necessary, it is recommended to store solutions at 2°C - 8°C, protected from light.[3][10] Use high-purity, degassed solvents to minimize the presence of oxidative or reductive impurities that could cleave the disulfide bond.[5]

Troubleshooting Guide

Problem 1: I'm seeing an unexpected new peak in my HPLC chromatogram after my stock solution has been sitting on the bench.

  • Likely Cause: This is a classic sign of degradation. The most probable cause is the reductive cleavage of the disulfide bond, especially if the solvent was not degassed or if there are trace impurities.[5] This forms 2-mercaptobenzamide. Photodegradation from ambient light can also contribute, as aromatic disulfides are known to be sensitive to UV light.[4]

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. The mass of the 2-mercaptobenzamide degradant is approximately half that of the parent compound.[5]

    • Prepare Fresh Solutions: Always prepare solutions immediately before use.[5]

    • Improve Storage: If you must store the solution, even for a short time, use an amber vial and store it at 2-8°C to protect it from light and slow down degradation.[5][10]

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents to avoid contaminants.[5]

Problem 2: My forced degradation study under acidic/basic conditions isn't showing significant degradation.

  • Likely Cause: The compound may be relatively stable under the initial mild conditions you have chosen. Both the amide and disulfide bonds require sufficient energy to break.

  • Troubleshooting Steps:

    • Increase Temperature: Elevate the temperature of your hydrolysis study to 60-80°C to provide the necessary activation energy.[5]

    • Increase Acid/Base Concentration: If using 0.1 M HCl or NaOH, increase the concentration to 1 M or higher.[5]

    • Add a Co-solvent: If the compound's solubility in purely aqueous acid or base is low, this can limit the reaction. Add a small percentage of a miscible organic solvent like acetonitrile or methanol to ensure the compound is fully dissolved and accessible for hydrolysis.[5]

Problem 3: I'm observing poor peak shape (tailing, broadening) and shifting retention times during HPLC analysis.

  • Likely Cause: The sulfur atoms in the disulfide bond can interact with metallic components within the HPLC system, such as stainless steel frits and column hardware.[5] This secondary interaction leads to poor chromatography.

  • Troubleshooting Steps:

    • Use an Inert Column: Switch to a bio-inert or metal-free HPLC column, which often have PEEK-lined hardware to minimize these interactions.[5]

    • Modify the Mobile Phase: Add a small amount of a chelating agent or a competitive amine (e.g., triethylamine) to your mobile phase. This will mask the active metal sites in the system and improve peak shape.[5]

    • Ensure Complete Dissolution: Always filter your sample through a 0.45 µm filter before injection to remove any particulates that could clog the column and affect performance.[11]

Key Experimental Protocols & Data

Visualizing Degradation

The primary degradation pathway involves the cleavage of the central disulfide bond.

parent Benzamide, 2,2'-dithiobis- degradant 2-Mercaptobenzamide (x2) parent->degradant Disulfide Bond Cleavage stressor Reducing Agent Light (Photolysis) Heat (Homolysis) stressor->parent

Caption: Primary degradation of Benzamide, 2,2'-dithiobis-.

Protocol: Forced Degradation Study

This protocol is essential for developing a stability-indicating analytical method. It is based on standard ICH guidelines.[5][12]

1. Objective: To identify potential degradation products and establish degradation pathways under various stress conditions.[5]

2. Materials:

  • Benzamide, 2,2'-dithiobis- reference standard

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (1 M), Sodium Hydroxide (1 M), Hydrogen Peroxide (3%)

  • Calibrated oven, photostability chamber, pH meter

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

4. Stress Conditions:

  • Control: Dilute the stock solution to a final concentration of 0.1 mg/mL with 50:50 acetonitrile/water. Analyze immediately.[5]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M HCl. Incubate at 80°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours). Neutralize with 1 M NaOH and dilute to 0.1 mg/mL before analysis.[5]

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8 hours). Neutralize with 1 M HCl and dilute to 0.1 mg/mL.[5]

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time points (e.g., 1, 2, 6 hours). Dilute to 0.1 mg/mL.[5]

  • Thermal Degradation: Weigh ~10 mg of solid compound into a glass vial and place in an oven at 105°C for 48 hours. After exposure, cool and dissolve in diluent to a final concentration of 0.1 mg/mL.[5]

  • Photolytic Degradation: Expose a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines).[5]

Table 2: Example Forced Degradation Data Summary (for N-methyl analog) This table is adapted from data for a closely related analog and serves as an example of expected outcomes.[5]

Stress ConditionReagentTime (h)Temp (°C)Parent RemainingDegradationLikely Products
Acid Hydrolysis 1 M HCl2480°C92.3%7.7%Amide hydrolysis products
Base Hydrolysis 1 M NaOH860°C89.5%10.5%Amide hydrolysis products
Oxidation 3% H₂O₂625°C84.1%15.9%Sulfonic acid derivatives
Thermal (Solid) Dry Heat48105°C98.7%1.3%Minimal degradation
Photolytic (Sol) ICH Q1BN/A25°C96.5%3.5%2-Mercapto-N-methylbenzamide
Workflow for a Stability Study

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Prepare Stressed Samples (Acid, Base, Oxidative, etc.) prep_stock->prep_samples hplc HPLC Analysis (Stability-Indicating Method) prep_samples->hplc Inject at t=0, t=x lcms LC-MS Identification (For Unknown Peaks) hplc->lcms If new peaks appear quant Quantify Degradants hplc->quant pathway Propose Degradation Pathway lcms->pathway quant->pathway report Final Stability Report pathway->report

Caption: General workflow for conducting a stability study.

Protocol: HPLC Method for Quantification

This is a general reverse-phase HPLC method suitable for quantifying Benzamide, 2,2'-dithiobis- and its derivatives.[11]

1. Instrumentation and Conditions:

  • HPLC System: Standard system with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water with an acid modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid for MS compatibility). A typical gradient might be 60:40:0.1 (ACN:H₂O:Acid).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Procedure:

  • System Equilibration: Equilibrate the system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[11]

  • Standard Preparation: Prepare a series of calibration standards by serially diluting a known stock solution with the mobile phase to cover the expected concentration range of your samples.[11]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before analysis.[11]

  • Analysis: Inject a blank, followed by the calibration standards, and then the samples. Construct a calibration curve by plotting peak area versus concentration. Determine the concentration in the samples using the linear regression from the curve.[11]

References
  • "Benzamide, 2,2'-dithiobis[N-methyl-" storage and handling best practices. (2025). BenchChem. Retrieved January 16, 2026, from https://www.benchchem.com/product/B8103082/storage-handling
  • benzamide - Sdfine. (n.d.). Sdfine. Retrieved January 16, 2026, from [Link]

  • Benzamide, 2,2'-dithiobis-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Disposition and metabolism of 2′,2′”-Dithiobisbenzanilide in rodents following intravenous and oral administration and dermal application. (2020). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]

  • Benzamide, 2,2'-dithiobis[N-(phenylmethyl)- 2527-62-0 wiki. (n.d.). Guidechem. Retrieved January 16, 2026, from https://www.guidechem.com/wiki/2527-62-0.html
  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. (2001). DigitalCommons@USU. Retrieved January 16, 2026, from [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS. Retrieved January 16, 2026, from [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved January 16, 2026, from [Link]

  • Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Effects of substitution on dipyridyldisulfide. (2023). Reddit. Retrieved January 16, 2026, from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 2,2'-Dipyridyl disulfide. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Dipolar Aprotic Solvents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Influence of pH and media composition on suspension stability of silver, zinc oxide, and titanium dioxide nanoparticles and immobilization of Daphnia magna under guideline testing conditions. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Precipitation of Benzamide, 2,2'-dithiobis- in Aqueous Solutions

Welcome to the technical support center for "Benzamide, 2,2'-dithiobis-". This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Benzamide, 2,2'-dithiobis-". This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome precipitation issues and ensure the success of your experiments.

Understanding the Challenge: The Physicochemical Properties of Benzamide, 2,2'-dithiobis-

"Benzamide, 2,2'-dithiobis-" (C₁₄H₁₂N₂O₂S₂) is a molecule characterized by two benzamide moieties linked by a disulfide bridge.[1] This structure confers a predominantly hydrophobic character, leading to poor solubility in aqueous solutions.[2] The presence of both polar amide groups and nonpolar aromatic rings results in a distinct solubility profile, with better solubility observed in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2]

The disulfide bond is a key structural feature, influencing the molecule's conformation and redox sensitivity.[3] This bond can be susceptible to cleavage under reducing conditions, which can further impact the compound's behavior in solution.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂O₂S₂[1]
Molecular Weight 304.4 g/mol [2]
Melting Point 241–242°C[2]
Aqueous Solubility Poor/Insoluble[2]
Organic Solvent Solubility Soluble in DMSO, DMF; Slightly soluble in Methanol, Chloroform[2]

Frequently Asked Questions (FAQs)

Q1: Why is my "Benzamide, 2,2'-dithiobis-" precipitating out of my aqueous buffer?

A1: Precipitation is a common issue with this compound due to its low intrinsic aqueous solubility. The primary reasons for precipitation include:

  • Hydrophobicity: The two aromatic rings and the disulfide bridge make the molecule largely hydrophobic, leading to unfavorable interactions with water.[2]

  • High Concentration: Your experimental concentration may have exceeded the compound's solubility limit in the specific aqueous medium.

  • pH Effects: The benzamide groups have weakly acidic/basic properties, and the overall charge of the molecule can be influenced by the pH of the solution. At a pH where the molecule is least ionized, its solubility is typically at its minimum.[4]

  • Solvent Shock: If you are diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out" of the solution.

  • Temperature: The solubility of many compounds, including benzamides, is temperature-dependent. A decrease in temperature can lead to precipitation.[5]

Q2: I've prepared my stock solution in DMSO, but it precipitates upon dilution in my aqueous experimental buffer. What is happening?

A2: This phenomenon, often referred to as "solvent shock" or "antisolvent precipitation," is a frequent challenge. DMSO is an excellent organic solvent that can dissolve "Benzamide, 2,2'-dithiobis-" at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the DMSO is rapidly diluted. Water acts as an antisolvent for your compound, drastically reducing its solubility and causing it to precipitate.

Q3: Can the disulfide bond in "Benzamide, 2,2'-dithiobis-" contribute to its precipitation?

A3: Yes, the disulfide bond can play a role in precipitation, primarily through two mechanisms:

  • Conformational Rigidity: The disulfide bond imparts a degree of conformational rigidity to the molecule, which can influence how it packs in a solid state and its interactions with solvent molecules.[3]

  • Redox Sensitivity: The disulfide bond is susceptible to cleavage under reducing conditions, which may be present in certain experimental setups (e.g., cell culture media with reducing agents).[3] Cleavage of the disulfide bond would result in the formation of two separate thiol-containing molecules. These new molecules will have different physicochemical properties, including solubility, which could lead to their precipitation. Conversely, under oxidizing conditions, intermolecular disulfide bonds could potentially form between molecules, leading to aggregation and precipitation.

Troubleshooting Guide: Step-by-Step Solutions to Precipitation

This guide provides systematic approaches to address precipitation issues with "Benzamide, 2,2'-dithiobis-".

Issue 1: Precipitation upon initial dissolution in an aqueous buffer.

Caption: Advanced Solubilization Strategies Workflow.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol provides a general method to determine the quantitative solubility of "Benzamide, 2,2'-dithiobis-" in a specific aqueous buffer.

Materials:

  • "Benzamide, 2,2'-dithiobis-" solid

  • Aqueous buffer of choice

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid "Benzamide, 2,2'-dithiobis-" to several vials.

  • Addition of Buffer: Add a known volume of the aqueous buffer to each vial.

  • Equilibration: Place the vials in a constant temperature shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method. Construct a calibration curve with known concentrations of "Benzamide, 2,2'-dithiobis-" to determine the concentration in your samples. [3]7. Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the aqueous solubility of the compound under the tested conditions.

Protocol 2: Analytical Method for Quantification

A reverse-phase HPLC (RP-HPLC) method is suitable for the quantification of "Benzamide, 2,2'-dithiobis-" and its derivatives.

HPLC Conditions (Example for a related compound):

ParameterRecommended Setting
Column C18 column (e.g., Newcrom R1, 5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm

Note: This method may require optimization for "Benzamide, 2,2'-dithiobis-".

References

  • Galić, E., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 15(9), 1097.
  • ACS Publications. (n.d.). Solubilization of cyclodextrins for analytical applications. Retrieved from [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Mangiacapre, E., et al. (2025). Mechanistic insight into cyclodextrin solubilization in aquoline: thermodynamics, structure, and molecular interactions. Journal of Molecular Liquids, 129117.
  • Patil, J. S., & Jagadevappa, P. (2010). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review - GPSR.
  • ResearchGate. (2023). How to dissolve poorly insoluble drug into water with cyclodextrin?. Retrieved from [Link]

  • ResearchGate. (2017). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?. Retrieved from [Link]

  • ResearchGate. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation. Retrieved from [Link]

  • Göktürk, S., et al. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. ISRN Physical Chemistry, 2012, 1-10.
  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 2,2'-dithiobis-. Retrieved from [Link]

  • Thakur, S. S., Parekh, H. S., & Schwable, C. H. (2015). Solubilization of poorly soluble drugs: cyclodextrin-based formulations. In Computational pharmaceutics (pp. 31-51). Wiley.
  • Co-solvent: Significance and symbolism. (2025). Revista Electronica de Veterinaria.
  • pH Adjustment. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US7381265B2 - Method for crystallization of a weakly acidic and/or weakly basic compound.
  • Annisa, A., et al. (2021). Polymer as precipitation inhibitor of weak base drug: An update and brief review. Thai Journal of Pharmaceutical Sciences, 45(5), 326-332.
  • de Oliveira, G. G., et al. (2013). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 49(4), 623-636.
  • CORA. (n.d.). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. Retrieved from [Link]

  • PubMed. (n.d.). Hindered disulfide bonds to regulate release rate of model drug from mesoporous silica. Retrieved from [Link]

  • Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applic
  • Disulfide Bridging Strategies in Viral and Non-viral Platforms for Nucleic Acid Delivery. (2018). Polymers, 10(9), 978.
  • ResearchGate. (n.d.). Microenvironmental pH Modulation Based Release Enhancement of a Weakly Basic Drug from Hydrophilic Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzamide, 2,2'-dithiobis-. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. (2024). International Journal of Molecular Sciences, 25(15), 8099.
  • Disulfide based prodrugs for cancer therapy. (2020). RSC Medicinal Chemistry, 11(10), 1145-1156.
  • Thermo Acoustic Study Of Benzamide In Different Solvents At 303K. (2024). Revista Electronica de Veterinaria, 25(5).
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Phenomenex.
  • ResearchGate. (2016). How to prevent disulfide bond scrambling?. Retrieved from [Link]

  • PubMed. (n.d.). Dissolution of ionizable water-insoluble drugs: the combined effect of pH and surfactant. Retrieved from [Link]

  • SOLUBILITY DATA SERIES. (n.d.).
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • PubMed. (n.d.). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Retrieved from [Link]

  • Identification of in Vivo Disulfide Conformation of TRPA1 Ion Channel. (2013). Journal of Biological Chemistry, 288(12), 8560-8568.

Sources

Optimization

Technical Support Center: Stability and Degradation of Benzamide, 2,2'-dithiobis-

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Benzamide, 2,2'-dithiobis- (CAS: 2527-57-3). U...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Benzamide, 2,2'-dithiobis- (CAS: 2527-57-3). Understanding the stability profile of this molecule is critical for experimental design, analytical method development, and interpretation of results. This document is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights into its degradation pathways and byproducts.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues and questions encountered during the handling, storage, and analysis of Benzamide, 2,2'-dithiobis-.

Q1: I'm observing a new, more polar peak in my HPLC chromatogram after leaving my stock solution on the benchtop. What is this likely to be?

A1: The most probable cause is the reductive cleavage of the disulfide bond. The disulfide bridge (-S-S-) is the most labile functional group in the molecule under ambient or reducing conditions.[1][2] This cleavage results in the formation of two molecules of the corresponding thiol, 2-mercaptobenzamide .

Troubleshooting Steps:

  • Confirm Identity: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the new peak. The expected mass of 2-mercaptobenzamide is approximately 153.2 g/mol .

  • Improve Storage Practices:

    • Always prepare stock solutions fresh for immediate use.

    • If short-term storage is unavoidable, purge the vial with an inert gas (e.g., nitrogen or argon) and store at 2-8°C, protected from light.[2]

    • Use high-purity, degassed solvents for your mobile phase and sample diluent to minimize the presence of dissolved oxygen or other impurities that can facilitate degradation.[2]

Q2: My forced degradation study using hydrogen peroxide (H₂O₂) shows multiple new peaks. What are the expected oxidative byproducts?

A2: The sulfur atoms in the disulfide bond are susceptible to oxidation.[1] Exposure to oxidizing agents like H₂O₂ will typically yield a series of more oxidized sulfur species. The primary byproducts are sulfoxides and sulfones.

Causality and Expected Products:

  • Initial Oxidation: The first oxidation step will likely form a thiosulfinate (one sulfur atom oxidized).

  • Further Oxidation: Subsequent oxidation can lead to the formation of sulfoxides and, under more strenuous conditions, sulfones, which are highly oxidized and more polar species.[1]

  • Analysis: These oxidized byproducts will have shorter retention times (i.e., they are more polar) than the parent compound in a typical reversed-phase HPLC method. LC-MS is essential to confirm the identity of these species by observing the corresponding mass additions (+16 Da for each oxygen atom).

Q3: I am struggling to achieve significant degradation in my acid/base hydrolysis studies, even after 24 hours at room temperature. What can I do?

A3: The amide functional groups in Benzamide, 2,2'-dithiobis- are relatively stable to hydrolysis under mild conditions. To promote degradation and identify potential hydrolytic byproducts, more forcing conditions are required, as is standard in forced degradation studies.[3][4]

Troubleshooting and Optimization Steps:

  • Increase Temperature: Elevating the temperature is the most effective way to accelerate hydrolysis. Conduct the studies at temperatures between 60-80°C.[2]

  • Increase Reagent Concentration: If minimal degradation is observed with 0.1 M HCl or NaOH, increase the concentration to 1 M or higher.[2]

  • Consider Co-solvents: Benzamide, 2,2'-dithiobis- has poor aqueous solubility.[5] If the compound is not fully dissolved in the acidic or basic media, the reaction will be limited. Adding a small percentage of a water-miscible organic co-solvent (e.g., acetonitrile or methanol) can improve solubility and facilitate degradation.[2]

  • Primary Hydrolysis Byproduct: The expected product from the hydrolysis of both amide groups is 2,2'-dithiodibenzoic acid .

Q4: My HPLC analysis shows poor peak shape (e.g., tailing or broadening) for the parent compound. What is the likely cause and how can I fix it?

A4: This is a common issue with molecules containing disulfide or thiol groups. The sulfur atoms can interact with trace metals present in the HPLC system, particularly the stainless steel components of the column hardware (e.g., frits) and tubing. This secondary interaction leads to poor peak shape.

Troubleshooting Steps:

  • Use a Bio-Inert or Metal-Free Column: The most effective solution is to use an HPLC column with PEEK (polyether ether ketone) lining or other inert hardware to eliminate metal contact points.[2]

  • Mobile Phase Modifiers: If an inert column is not available, add a small amount of a chelating agent to the mobile phase. This agent will bind to the active metal sites in the system, preventing them from interacting with your analyte.[2]

Part 2: Degradation Pathways Overview

The degradation of Benzamide, 2,2'-dithiobis- is primarily dictated by the reactivity of its disulfide and amide functional groups. The main pathways are reduction, oxidation, hydrolysis, and photodegradation.

Visualizing the Degradation Pathways

G cluster_main parent Benzamide, 2,2'-dithiobis- thiol 2-Mercaptobenzamide parent->thiol Reduction (+ Reducing Agent) oxidized Sulfoxides / Sulfones parent->oxidized Oxidation (+ H₂O₂) hydrolyzed 2,2'-Dithiodibenzoic Acid parent->hydrolyzed Hydrolysis (+ Acid/Base, Heat) photolyzed Radical Species & Cleavage Products parent->photolyzed Photodegradation (+ UV Light)

Caption: Primary degradation pathways of Benzamide, 2,2'-dithiobis-.

Summary of Stress Conditions and Byproducts
Stress ConditionPathwayMajor Degradation Product(s)Key Experimental Insight
Reducing Agents Reduction2-MercaptobenzamideThe disulfide bond is highly susceptible to cleavage, even under mild reducing conditions.[1][2]
Oxidizing Agents (H₂O₂) OxidationThiosulfinates, Sulfoxides, SulfonesA series of increasingly polar products are formed as oxidation progresses.[1]
Acid (HCl) / Base (NaOH) Hydrolysis2,2'-Dithiodibenzoic AcidRequires elevated temperatures (60-80°C) for significant degradation to occur.[2][6]
Heat (Thermal) Thermal DecompositionOxides of Carbon, Nitrogen, and SulfurThe disulfide bond is a weak point; decomposition generally occurs at high temperatures (>250°C).[5][6]
Light (UV/Visible) PhotodegradationThiyl Radicals, Cleavage ProductsAromatic disulfides are known to be sensitive to light, which can cause homolytic cleavage of the S-S bond.[6]

Part 3: Experimental Protocol for Forced Degradation Studies

This protocol is designed to systematically investigate the degradation pathways of Benzamide, 2,2'-dithiobis- in line with ICH Q1B guidelines for photostability testing and general forced degradation principles.[2][3] The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without being degraded themselves.[3][4]

Preparation of Stock and Control Samples
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of Benzamide, 2,2'-dithiobis- in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Control Sample (t=0): Immediately dilute the stock solution with the same 50:50 diluent to a final working concentration of 0.1 mg/mL. Analyze this sample to establish the baseline.

Stress Conditions
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate in a water bath at 80°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, and 24 hours). Before analysis, neutralize an aliquot with an equivalent volume of 1 M NaOH and dilute to the working concentration.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 4, and 8 hours). Neutralize with 1 M HCl and dilute to the working concentration.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at time points (e.g., 1, 2, and 6 hours) and dilute to the working concentration.[2]

  • Thermal Degradation: Weigh ~10 mg of the solid compound into a glass vial. Place in an oven at 105°C for 48 hours. After exposure, cool the vial, dissolve the contents in the stock solution solvent, and dilute to the working concentration.[2]

  • Photolytic Degradation: Expose a 0.1 mg/mL solution (in a photostable container) to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A parallel dark control should be run to differentiate between photolytic and thermal degradation.

Analysis
  • Analyze all samples (stressed, controls, and t=0) using a validated stability-indicating HPLC method, preferably with both UV and MS detection to aid in peak identification and tracking.

Forced Degradation Workflow Diagram

G cluster_workflow cluster_stress Apply Stress Conditions (on Stock) prep Prepare 1.0 mg/mL Stock Solution control Prepare & Analyze Control (t=0) at 0.1 mg/mL prep->control acid Acid Hydrolysis (1M HCl, 80°C) prep->acid base Base Hydrolysis (1M NaOH, 60°C) prep->base oxid Oxidative (3% H₂O₂, RT) prep->oxid thermal Thermal (Solid) (105°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo analyze Analyze via Stability-Indicating HPLC-UV/MS Method control->analyze sample Sample at Time Points, Neutralize (if needed), Dilute to 0.1 mg/mL acid->sample base->sample oxid->sample thermal->sample photo->sample sample->analyze report Calculate % Degradation, Identify Byproducts, Establish Degradation Profile analyze->report

Caption: A typical workflow for conducting forced degradation studies.

References

  • Benchchem. (n.d.). 2,2'-Dithiobis(N-(ethylcarbazolidine)benzamide) | 90520-55-1.
  • Smolecule. (n.d.). Benzamide, 2,2'-dithiobis- | 2527-57-3.
  • Benchchem. (n.d.). Benzamide, 2,2'-dithiobis- | 2527-57-3.
  • Benchchem. (n.d.). Technical Support Center: Benzamide, 2,2'-dithiobis[N-methyl-.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • National Institutes of Health. (2020). Disposition and metabolism of 2′,2′”-Dithiobisbenzanilide in rodents following intravenous and oral administration and dermal application.
  • PubMed. (n.d.). Aerobic biodegradation of 2,2'-dithiodibenzoic acid produced from dibenzothiophene metabolites.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Gungah, R., Moosun, S., Jhaumeer-Laulloo, S., & Bhowon, M. G. (2016). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. ResearchGate.
  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Semantic Scholar.
  • ResearchGate. (n.d.). Photodegradation of Benzamide in TiO2 Aqueous Suspensions.
  • ResearchGate. (n.d.). TiO2 supported on glass fiber for the photocatalytic degradation of benzamide.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Benzamide, 2,2'-dithiobis- Synthesis

Welcome to the technical support center for the synthesis of Benzamide, 2,2'-dithiobis-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzamide, 2,2'-dithiobis-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and enhance the yield and purity of your product.

Reaction Overview: The Core Transformation

The most common and direct route to synthesizing Benzamide, 2,2'-dithiobis- is through the oxidative coupling of its thiol precursor, 2-mercaptobenzamide. This reaction involves the formation of a disulfide bridge between two molecules of the starting material.

General Reaction Scheme:

While seemingly straightforward, the efficiency of this reaction is highly sensitive to the choice of oxidant, solvent, pH, and temperature. Understanding these parameters is key to successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material? A1: The primary starting material is 2-mercaptobenzamide. The quality of this thiol precursor is critical; impurities can interfere with the oxidation and lead to side products. It is advisable to check the purity of the starting material by melting point or TLC before starting the reaction.

Q2: What are the most common and effective oxidizing agents for this synthesis? A2: A variety of oxidizing agents can be used. For the synthesis of N-alkylated analogs like Benzamide, 2,2'-dithiobis[N-methyl-], iodine (I₂) in refluxing ethanol has been shown to be effective.[1] Other potential oxidants include hydrogen peroxide (H₂O₂), dimethyl sulfoxide (DMSO), and air (O₂) often catalyzed by metal salts. The choice depends on the scale, desired reaction time, and purification strategy.

Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1] Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to resolve the starting material (2-mercaptobenzamide) from the product (Benzamide, 2,2'-dithiobis-). The disappearance of the starting material spot indicates reaction completion. The product, having a higher molecular weight and different polarity, will have a different Rf value.

Q4: What is the expected melting point of pure Benzamide, 2,2'-dithiobis-? A4: The reported melting point for Benzamide, 2,2'-dithiobis- is 241-242 °C when recrystallized from acetic acid.[2] A broad or depressed melting point is a strong indicator of impurities.

Q5: What are the key properties and molecular formula of the target compound? A5: The molecular formula is C₁₄H₁₂N₂O₂S₂.[3][4] It is a benzamide derivative featuring a disulfide bond that connects two benzamide units.[3] This disulfide linkage is crucial to its chemical reactivity and biological activity, including its noted antibacterial properties against Mycobacterium species.[3][5]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you might encounter during the synthesis, providing a logical framework for diagnosis and resolution.

Problem Encountered Potential Root Cause(s) Recommended Troubleshooting Actions & Rationale
Low or No Product Yield 1. Inactive/Insufficient Oxidizing Agent: The oxidant may have degraded or been added in insufficient stoichiometric amounts.Action: Use a fresh batch of the oxidizing agent. If using H₂O₂, check its concentration. Ensure at least a 1:2 molar ratio of oxidant to thiol, though a slight excess of the oxidant may be beneficial.
2. Incorrect pH: The oxidation of thiols to disulfides is often pH-dependent. Highly acidic or basic conditions can affect the reaction rate and lead to side reactions.Action: For many thiol oxidations, a neutral to slightly basic pH is optimal. Buffer the reaction mixture if necessary. For example, when using iodine, the reaction is typically run in a neutral solvent like ethanol.[1]
3. Temperature Too Low: The activation energy for the reaction may not be met, leading to a sluggish or stalled reaction.Action: If the reaction is slow at room temperature, consider gentle heating. For the N-methyl analog synthesis with iodine, refluxing ethanol is used to drive the reaction to completion.[1]
Product is Discolored (e.g., Yellow/Brown) or Oily 1. Over-oxidation: Strong oxidizing conditions can lead to the formation of sulfoxides or sulfonic acids, which are common impurities.Action: Use a milder oxidizing agent or control the stoichiometry carefully. Avoid large excesses of the oxidant. If using a strong oxidant like H₂O₂, add it dropwise at a controlled temperature (e.g., in an ice bath).
2. Presence of Iodine: If iodine is used as the oxidant, residual I₂ can discolor the product.Action: During the workup, wash the crude product with a dilute solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
3. Side Reactions: The starting material or product may have degraded due to excessive heat or prolonged reaction times.Action: Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures.
Difficulty in Product Isolation / Purification 1. Poor Precipitation: The product may be too soluble in the reaction solvent, making isolation by filtration inefficient.Action: After the reaction is complete, try adding a co-solvent in which the product is insoluble (an anti-solvent) to induce precipitation. Water is often a good anti-solvent for reactions run in organic solvents.
2. Ineffective Recrystallization: Choosing the wrong solvent can lead to poor recovery or failure to remove impurities.Action: Perform small-scale solvent screening to find an ideal recrystallization solvent. A good solvent will dissolve the product when hot but not when cold. Acetic acid is a documented recrystallization solvent for this compound.[2]
3. Contamination with Starting Material: Incomplete reaction leaves unreacted 2-mercaptobenzamide in the final product.Action: Ensure the reaction goes to completion via TLC monitoring. If starting material remains, it can sometimes be removed by washing the crude product with a dilute base solution (e.g., NaHCO₃), as the thiol is acidic and will form a soluble salt.

Optimized Experimental Protocol

This protocol is a synthesized example based on the common oxidative coupling of a thiol precursor, specifically adapted from methodologies for similar compounds.[1]

Objective: To synthesize Benzamide, 2,2'-dithiobis- via iodine-mediated oxidation of 2-mercaptobenzamide.

Materials:

  • 2-Mercaptobenzamide (1.0 eq)

  • Iodine (I₂) (0.6 eq)

  • Ethanol (anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃) solution (5% aqueous)

  • Deionized Water

  • Acetic Acid (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzamide (1.0 eq) in anhydrous ethanol (~10 mL per gram of thiol).

  • Oxidant Addition: To the stirred solution, add iodine (0.6 eq) portion-wise at room temperature. Rationale: Adding the iodine in portions helps to control the reaction rate and minimize potential side reactions.

  • Reaction Execution: Heat the mixture to reflux (~78 °C) and maintain this temperature. Monitor the reaction progress by TLC every 30 minutes. Rationale: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup & Isolation:

    • Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into a beaker of cold deionized water to precipitate the crude product.

    • Collect the solid by vacuum filtration.

    • Wash the solid first with the 5% sodium thiosulfate solution until the filtrate is colorless, then wash thoroughly with deionized water. Rationale: The thiosulfate wash removes any excess iodine, a common colored impurity.

  • Purification:

    • Dry the crude solid in a vacuum oven.

    • Perform recrystallization from hot acetic acid.[2] Dissolve the crude product in a minimal amount of boiling acetic acid, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

  • Characterization:

    • Determine the melting point (Expected: 241-242 °C).[2]

    • Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (Expected M+H⁺ ~305.04).[3]

Visualization of the Workflow

A clear workflow ensures reproducibility and helps in planning the experiment.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Oxidation Reaction cluster_workup 3. Isolation & Workup cluster_purify 4. Purification & Analysis reagents Dissolve 2-Mercaptobenzamide in Ethanol add_oxidant Add Iodine (I₂) reagents->add_oxidant Stirring reflux Heat to Reflux (Monitor by TLC) add_oxidant->reflux Heat cool_precipitate Cool & Precipitate in Water reflux->cool_precipitate Reaction Complete filter_wash Filter & Wash with Na₂S₂O₃ and H₂O cool_precipitate->filter_wash recrystallize Recrystallize from Hot Acetic Acid filter_wash->recrystallize Crude Product characterize Dry & Characterize (MP, NMR, MS) recrystallize->characterize Pure Crystals

Caption: Experimental workflow for the synthesis of Benzamide, 2,2'-dithiobis-.

References

  • Okachi, R., Niino, H., Kitaura, K., et al. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry, 28(12), 1772-9. Retrieved from [Link]

  • Okachi, R., Niino, H., Kitaura, K., et al. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. PubMed. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzamide, 2,2'-dithiobis- (C14H12N2O2S2). Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 2,2'-dithiobis-. Retrieved from [Link]

  • PubChem. (n.d.). Dithio-2,2'-bis(N-methylbenzamide). Retrieved from [Link]

Sources

Optimization

Purification of "Benzamide, 2,2'-dithiobis-" using recrystallization and chromatography

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of Benzamide, 2,2'-dithiobis- (CAS 2527-57-3). This document provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of Benzamide, 2,2'-dithiobis- (CAS 2527-57-3). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for two primary purification techniques: recrystallization and column chromatography. The protocols and advice herein are grounded in established chemical principles and aim to provide a self-validating framework for achieving high purity of the target compound.

Compound Overview

Benzamide, 2,2'-dithiobis- is a symmetrical molecule featuring two benzamide moieties linked by a disulfide bridge.[1] This structure, with its combination of polar amide groups and nonpolar aromatic rings, presents unique challenges and opportunities in purification.[1] Understanding its solubility profile and potential impurities is key to selecting and optimizing a purification strategy. The compound has a reported melting point of 241-242 °C when recrystallized from acetic acid.

Recrystallization Troubleshooting Guide

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[2]

Q1: My Benzamide, 2,2'-dithiobis- is not dissolving in the hot recrystallization solvent. What should I do?

A1: This is a common issue that can stem from several factors:

  • Inappropriate Solvent Choice: The selected solvent may not be a good match for the compound's polarity. For benzamide derivatives, polar protic solvents are often a good starting point.[3] Based on the solubility of similar compounds, consider the following:

    • Recommended Single Solvents: Acetic acid has been reported as a suitable recrystallization solvent. Other high-boiling point polar solvents could also be effective.

    • Alternative Solvents to Test: Due to the amide functional groups, solvents like ethanol, methanol, or acetone could be viable options.[3][4] However, the solubility might be high even at room temperature, leading to low recovery.

    • Mixed Solvent Systems: A powerful approach is to use a solvent pair. Dissolve the compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[5] Common mixtures for benzamides include ethanol-water or acetone-hexane.[6][7]

  • Insufficient Temperature: Ensure the solvent is heated to its boiling point to maximize the solubility of your compound.[3]

  • Insoluble Impurities: If a portion of the solid material refuses to dissolve even with additional hot solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the solid impurities before allowing the solution to cool and crystallize.[8]

Q2: I've successfully dissolved my compound, but no crystals are forming upon cooling. What's the problem?

A2: This is a classic case of either using too much solvent or the solution being supersaturated.[2][9]

  • Excess Solvent: This is the most frequent reason for crystallization failure.[9] To remedy this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Once you observe slight turbidity or the formation of a solid crust at the solvent surface, remove it from the heat and allow it to cool again.

  • Supersaturation: Sometimes, a solution needs a nucleation site to initiate crystal growth.[2] You can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide a surface for the first crystals to form.[2]

    • Seeding: If you have a small amount of pure Benzamide, 2,2'-dithiobis-, add a tiny crystal to the solution. This "seed" crystal will act as a template for further crystal growth.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[9] This is more common with compounds that have lower melting points or when the solution is highly concentrated.[9]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.[10]

  • Slower Cooling: Rapid cooling can promote oiling out. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling rate.[10]

  • Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. Experiment with a different solvent or solvent mixture.

Recrystallization Solvent Selection Table
Solvent/SystemRationaleSuitability for Benzamide, 2,2'-dithiobis-
Acetic AcidReported as a successful recrystallization solvent.High
Ethanol/WaterA common mixed solvent system for polar organic compounds.[3]Moderate to High (Requires optimization of the solvent ratio)
Acetone/HexaneAnother versatile mixed solvent system for compounds of intermediate polarity.[6]Moderate (Requires careful addition of hexane as the anti-solvent)
MethanolBenzamide derivatives show good solubility in methanol.[4]Low to Moderate (May result in low recovery due to high solubility at room temperature)

Chromatography Troubleshooting Guide

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[11] For Benzamide, 2,2'-dithiobis-, normal-phase chromatography with a silica gel stationary phase is a suitable approach.

Q1: I'm not getting good separation of my compound from impurities on the column. What can I do?

A1: Poor separation can be due to an inappropriate mobile phase, improper column packing, or overloading the column.

  • Optimize the Mobile Phase: The choice of eluent is critical. For benzamide derivatives, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[12]

    • TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column.[13] Aim for an Rf value of 0.2-0.3 for your target compound.

    • Solvent Polarity: If your compound is not moving down the column (low Rf), increase the polarity of the mobile phase by adding more ethyl acetate. If it's moving too quickly (high Rf), decrease the polarity by adding more hexanes.

    • Alternative Solvents: Consider other solvent systems such as dichloromethane/methanol for more polar compounds.[14]

  • Proper Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both dry and slurry packing methods can be effective if done carefully.

  • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the silica gel. Dissolve your sample in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column. If solubility is an issue, you can dry-load the sample by adsorbing it onto a small amount of silica gel.

Q2: My compound is streaking or tailing on the column. What causes this?

A2: Peak tailing can be caused by several factors:

  • Compound Insolubility: If the compound is not very soluble in the mobile phase, it can lead to tailing. Try a different solvent system where your compound is more soluble.

  • Acidic/Basic Compounds: Benzamide is a neutral compound, but impurities could be acidic or basic, leading to interactions with the slightly acidic silica gel. Adding a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic impurities or acetic acid for acidic ones, can sometimes improve peak shape.

  • Column Overloading: Loading too much sample can cause tailing. Reduce the amount of material you are purifying.

Q3: My column has stopped running or is running very slowly. What should I do?

A3: A blocked column is usually due to one of the following:

  • Precipitation of the Sample: If your compound is not fully dissolved when loaded or precipitates at the top of the column, it can cause a blockage. Ensure your sample is completely dissolved before loading.

  • Fine Particulates: If your crude sample contains very fine solid impurities, they can clog the frit at the bottom of the column. Filtering your sample solution before loading can help.

  • Improper Packing: An unevenly packed column can lead to channels and blockages.

Suggested Starting Conditions for Column Chromatography
ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate) based on TLC analysis.
Sample Preparation Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, dry-load the sample onto silica gel.

Experimental Protocols

Protocol 1: Recrystallization of Benzamide, 2,2'-dithiobis- from Acetic Acid
  • Dissolution: In a fume hood, place the crude Benzamide, 2,2'-dithiobis- in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and heat the mixture gently with stirring on a hot plate until the solid dissolves completely.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Column Chromatography of Benzamide, 2,2'-dithiobis-
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of hexanes and ethyl acetate.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude Benzamide, 2,2'-dithiobis- in a minimal amount of dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the determined solvent system.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified Benzamide, 2,2'-dithiobis-.

Visual Workflow and Decision-Making Diagrams

Recrystallization_Troubleshooting start Crude Benzamide, 2,2'-dithiobis- dissolve Dissolve in minimal hot solvent start->dissolve dissolved Completely Dissolved? dissolve->dissolved hot_filter Hot filtration to remove insolubles dissolved->hot_filter No, solids remain cool Cool slowly dissolved->cool Yes troubleshoot_dissolve Troubleshoot: - Check solvent - Increase temperature dissolved->troubleshoot_dissolve No, won't dissolve hot_filter->cool crystals Crystals Form? cool->crystals collect Collect, wash, and dry crystals crystals->collect Yes troubleshoot_crystals Troubleshoot: - Evaporate excess solvent - Scratch or seed crystals->troubleshoot_crystals No, no crystals oiling_out Oiling Out? crystals->oiling_out No troubleshoot_crystals->cool oiling_out->collect No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slower oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->dissolve

Caption: Troubleshooting workflow for the recrystallization of Benzamide, 2,2'-dithiobis-.

Chromatography_Troubleshooting start Crude Benzamide, 2,2'-dithiobis- tlc Optimize eluent (TLC, Rf ~0.2-0.3) start->tlc pack_column Pack silica gel column tlc->pack_column load_sample Load sample pack_column->load_sample elute Elute with optimized solvent load_sample->elute separation Good Separation? elute->separation troubleshoot_separation Troubleshoot: - Adjust eluent polarity - Check column packing - Reduce sample load separation->troubleshoot_separation No tailing Peak Tailing? separation->tailing Yes collect Collect pure fractions, combine, and evaporate troubleshoot_separation->tlc tailing->collect No troubleshoot_tailing Troubleshoot: - Change solvent system - Add modifier (e.g., TEA) - Reduce sample load tailing->troubleshoot_tailing Yes troubleshoot_tailing->tlc

Caption: Troubleshooting workflow for the column chromatography of Benzamide, 2,2'-dithiobis-.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a synthesis of Benzamide, 2,2'-dithiobis-?

A: Depending on the synthetic route, common impurities may include unreacted starting materials such as 2-mercaptobenzamide, or byproducts from side reactions. If the synthesis involves oxidation of a thiol, over-oxidation products could be present. Additionally, symmetrical byproducts can be a challenge to separate in the synthesis of unsymmetrical dithiobisbenzamides, and similar challenges may arise in the synthesis of the symmetrical title compound.[15]

Q: Can the disulfide bond in Benzamide, 2,2'-dithiobis- be cleaved during purification?

A: Yes, disulfide bonds can be susceptible to cleavage under certain conditions. It is advisable to avoid strongly reducing or oxidizing conditions during purification. Use of high-purity, degassed solvents for chromatography can minimize the presence of reactive impurities.

Q: How can I confirm the purity of my final product?

A: The purity of your Benzamide, 2,2'-dithiobis- should be assessed using multiple analytical techniques. A sharp melting point that matches the literature value is a good indicator of purity. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can provide quantitative information about the purity of your compound.

References

  • Benchchem. (2025). Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide.
  • Benchchem. (2025). Application Notes and Protocols: Solubility of Benzamide, 2,2'-dithiobis[N-methyl-] .
  • Benchchem. (2025). Technical Support Center: Synthesis of Unsymmetrical Dithiobisbenzamides.
  • Biocyclopedia. (2026). Problems in recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Recrystallization1. (n.d.).
  • Smolecule. (n.d.). Buy Benzamide, 2,2'-dithiobis- | 2527-57-3.
  • Li, S., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(11), 17836-17851. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • Columbia University. (n.d.). Column chromatography. Retrieved from a Columbia University chemistry website.
  • Recrystallization. (n.d.).
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • BGD Group. (2011). TLC Developing System.
  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from a university chemistry SOP document.
  • Thin Layer Chromatography. (n.d.).
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • MDPI. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

  • Scribd. (n.d.). Final Benzamide Preparations | PDF. Retrieved from [Link]

  • University of York Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • Benchchem. (n.d.). Benzamide, 2,2'-dithiobis- | 2527-57-3.
  • Crystallization Solvents.pdf. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols: Use of Benzamide Derivatives in Medicinal Chemistry.
  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(12), 5345-5354. [Link]

  • MicroSolv. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2527-58-4 | Product Name : 2,2'-Dithiobis[N-methyl-benzamide].
  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Gungah, R., et al. (2016). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. In ResearchGate. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 2,2'-dithiobis-. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2,2-dithiobisbenzamides derivatives | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 2,2'-dithiobis-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in ethyl acetate. | Download Scientific Diagram. Retrieved from [Link]

  • Benchchem. (n.d.). In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-].
  • Organic Syntheses. (n.d.). N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting "Benzamide, 2,2'-dithiobis-" Antimicrobial Assays

Welcome to the technical support center for "Benzamide, 2,2'-dithiobis-" and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent resul...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Benzamide, 2,2'-dithiobis-" and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in antimicrobial assays involving this class of disulfide-containing compounds. Here, we address common challenges and provide structured troubleshooting advice to enhance the reliability and reproducibility of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My Minimum Inhibitory Concentration (MIC) values for "Benzamide, 2,2'-dithiobis-" are highly variable between experiments. What are the primary causes?

Inconsistent MIC values for "Benzamide, 2,2'-dithiobis-" often stem from a combination of factors related to the compound's unique chemical properties and the intricacies of antimicrobial susceptibility testing. The primary culprits are typically:

  • Compound Solubility and Precipitation: "Benzamide, 2,2'-dithiobis-" has limited solubility in aqueous media.[1] If the compound is not fully dissolved in the stock solution or precipitates upon dilution into the assay medium, the actual concentration exposed to the microorganisms will be lower and more variable than intended.

  • Interaction with Media Components: The disulfide bond in "Benzamide, 2,2'-dithiobis-" is susceptible to reduction by thiol-containing molecules.[2][3] Components in complex media, such as cysteine or glutathione, can react with the compound, altering its effective concentration and antimicrobial activity.

  • Inoculum Preparation and Standardization: Variations in the density of the bacterial or fungal inoculum can significantly impact MIC results. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MICs. Conversely, a sparse inoculum may result in falsely low MICs. Standardizing the inoculum to a 0.5 McFarland standard is crucial.[4]

  • Incubation Conditions: Fluctuations in incubation time, temperature, and atmospheric conditions can affect both the growth rate of the microorganism and the stability of the compound, contributing to variability.

Q2: I'm observing smaller than expected zones of inhibition in my Kirby-Bauer disk diffusion assays. What should I investigate?

Several factors can lead to diminished zones of inhibition:

  • Poor Diffusion: Due to its molecular weight and potential for binding to agar components, "Benzamide, 2,2'-dithiobis-" may not diffuse efficiently through the agar matrix.

  • Solvent Evaporation: Incomplete evaporation of the solvent (e.g., DMSO) from the disk before placement on the agar can interfere with compound diffusion and may also have a localized inhibitory effect on microbial growth, confounding the results.[5]

  • Inappropriate Disk Concentration: The concentration of the compound on the disk may be too low to produce a significant zone of inhibition. It's important to use a concentration that is appropriate for the expected potency of the compound against the test organism.[5]

  • Rapid Compound Degradation: The compound may be unstable under the assay conditions, leading to a loss of activity over the incubation period.

Q3: Can the disulfide bond in "Benzamide, 2,2'-dithiobis-" interfere with certain types of cell viability or metabolic assays?

Yes, the redox-active nature of the disulfide bond can interfere with assays that rely on redox indicators.[6] For example, in tetrazolium-based assays like MTT, XTT, or MTS, thiol-containing compounds can directly reduce the tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[6] This can mask the true antimicrobial effect of the compound.

II. Troubleshooting Guides

Guide 1: Addressing Solubility and Compound Stability Issues

Inconsistent results often originate from challenges in handling "Benzamide, 2,2'-dithiobis-" due to its physicochemical properties.

Problem: Compound Precipitation in Stock or Working Solutions

Causality: "Benzamide, 2,2'-dithiobis-" is sparingly soluble in water and some organic solvents.[7] Precipitation leads to an inaccurate final concentration in your assay.

Troubleshooting Protocol:

  • Solvent Selection:

    • Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.[5]

    • Always prepare a high-concentration stock in 100% DMSO and perform serial dilutions in your assay medium.

  • Visual Inspection:

    • After preparing the stock solution, visually inspect it for any particulate matter. Gentle warming and vortexing can aid dissolution.[6]

    • When diluting into aqueous assay media, observe for any cloudiness or precipitation.

  • Solubility Testing:

    • If precipitation is suspected, perform a simple solubility test by preparing a supersaturated solution and measuring the concentration of the dissolved compound after equilibration.[7]

  • Final Solvent Concentration:

    • Keep the final concentration of the organic solvent (e.g., DMSO) in the assay low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.[6] Always include a vehicle control with the same solvent concentration.

Data Presentation: Solubility Profile of "Benzamide, 2,2'-dithiobis-"
SolventQualitative SolubilityQuantitative Solubility (at 25 °C)
MethanolSoluble[7]Data not available
ChloroformSlightly soluble[7]Data not available
WaterSparingly soluble[7]~36.92 mg/L (estimated)[7]
Dimethyl Sulfoxide (DMSO)Expected to be soluble[7]Data not available
EthanolExpected to be sparingly soluble[7]Data not available
AcetoneExpected to be sparingly soluble[7]Data not available

Note: "Expected" solubility is based on general properties of similar compounds. Experimental verification is recommended.[7]

Guide 2: Mitigating Assay Interference and Ensuring Accurate Results

The chemical reactivity of the disulfide bond is a key consideration for reliable assay performance.

Problem: Inconsistent Activity Due to Thiol-Disulfide Exchange

Causality: The disulfide bond in "Benzamide, 2,2'-dithiobis-" is the active moiety responsible for its antimicrobial effect, likely through interaction with microbial cell membranes and proteins.[8][9] However, this bond can react with thiol-containing molecules present in some complex microbiological media (e.g., L-cysteine in Mueller-Hinton Broth). This can lead to the reduction and inactivation of the compound before it reaches its microbial target.

Troubleshooting Workflow:

Caption: Standard Broth Microdilution Workflow.

III. Concluding Remarks

Troubleshooting inconsistent results with "Benzamide, 2,2'-dithiobis-" requires a systematic approach that considers the compound's inherent chemical properties alongside rigorous microbiological practices. By carefully addressing issues of solubility, potential interactions with assay components, and standardization of protocols, researchers can significantly improve the accuracy and reliability of their antimicrobial susceptibility data. This, in turn, will facilitate a more precise evaluation of this promising class of antimicrobial agents.

References

  • Benchchem. (n.d.). In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-] .
  • Smolecule. (n.d.). Buy Benzamide, 2,2'-dithiobis- | 2527-57-3.
  • Benchchem. (n.d.). Application Notes and Protocols: Benzamide, 2,2'-dithiobis[N-methyl-] as a Positive Control in Antimicrobial Assays.
  • Benchchem. (n.d.). Application Notes and Protocols for Antimicrobial Assay of Benzamide, 2,2'-dithiobis[N-methyl-.
  • Benchchem. (n.d.). A Comparative Efficacy Analysis of Benzamide, 2,2'-dithiobis[N-methyl-] and Parabens as Antimicrobial Preservatives.
  • Benchchem. (n.d.). Application Notes and Protocols: Solubility of Benzamide, 2,2'-dithiobis[N-methyl-].
  • Schroeder, B. O., Wu, Z., Nuding, S., Groscurth, S., Marcinowski, M., Beisner, J., ... & Stange, E. F. (2011). Reduction of disulphide bonds unmasks potent antimicrobial activity of human β-defensin 1. Nature, 469(7330), 419-423.
  • Gaballa, A., Chi, B. K., Im, S., Liu, H., & Helmann, J. D. (2020). Reductive activation of the disulfide-containing antibiotic thiolutin is mediated by both bacillithiol and FAD-dependent disulfide reductases. Journal of Bacteriology, 202(13), e00155-20.
  • Singh, R., & Lamoureux, G. V. (2020). Breaking a Couple: Disulfide Reducing Agents. ChemBioChem, 21(1), 1-10.
  • Benchchem. (n.d.). "Benzamide, 2,2'-dithiobis[N-methyl-" storage and handling best practices.

Sources

Optimization

Technical Support Center: Investigating Microbial Resistance to Benzamide, 2,2'-dithiobis- (BDB)

A Guide for Researchers and Drug Development Professionals Welcome to the technical support resource for researchers investigating microbial resistance to the disulfide-containing antimicrobial agent, Benzamide, 2,2'-dit...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support resource for researchers investigating microbial resistance to the disulfide-containing antimicrobial agent, Benzamide, 2,2'-dithiobis- (referred to herein as BDB). This guide is designed to provide you with the foundational knowledge, experimental workflows, and troubleshooting advice needed to identify and characterize microbial resistance mechanisms against this compound.

The presumed mode of action for BDB, like many disulfide-containing molecules, likely involves the disruption of cellular thiol homeostasis. The disulfide bond can react with crucial protein thiols or low-molecular-weight thiols like glutathione, leading to enzyme inactivation, oxidative stress, and ultimately, cell death. Understanding resistance, therefore, often involves investigating how microbes counteract this thiol-specific assault.

This document is structured to help you logically diagnose and investigate resistance phenomena observed in your experiments, from initial observations of reduced efficacy to the confirmation of specific molecular mechanisms.

Part 1: Initial Troubleshooting and Diagnostic Workflow

Encountering resistance to BDB can manifest as an increase in the Minimum Inhibitory Concentration (MIC), a failure to clear a culture, or the emergence of tolerant subpopulations. The following workflow provides a structured approach to diagnosing the underlying cause.

G start Observation: Loss of BDB Efficacy (e.g., Increased MIC) mic_check Step 1: Confirm MIC Increase with Standardized Protocol start->mic_check stability_check Step 2: Assess Compound Stability in Culture Medium mic_check->stability_check path_split Is Compound Stable? stability_check->path_split degradation Hypothesis: Enzymatic Degradation path_split->degradation No efflux_check Step 3: Test for Efflux Pump Involvement (EPI Assay) path_split->efflux_check Yes efflux_split Is MIC Restored with EPI? efflux_check->efflux_split efflux Hypothesis: Efflux Pump-Mediated Resistance efflux_split->efflux Yes target_gene Step 4: Sequence Putative Target Genes for Mutations efflux_split->target_gene No stress_response Step 5: Analyze Gene Expression (Reductases, Stress Proteins) target_gene->stress_response

Caption: Diagnostic workflow for investigating BDB resistance.

Part 2: Core Resistance Mechanisms & How to Investigate Them

Microbes can evolve sophisticated mechanisms to overcome the effects of antimicrobial agents. For a thiol-active compound like BDB, resistance strategies are often centered on preventing the molecule from reaching its target or neutralizing its reactive disulfide bond.

Mechanism 1: Active Efflux

Efflux pumps are membrane proteins that actively transport toxic compounds out of the cell, preventing them from accumulating to lethal concentrations. This is one of the most common forms of antimicrobial resistance.

G extracellular Extracellular Space membrane Outer Membrane Periplasm Inner Membrane cytoplasm Cytoplasm pump Efflux Pump bdb_out BDB pump->bdb_out Expelled bdb_in BDB bdb_in->pump Enters Cell epi EPI epi->pump Inhibits

Caption: Efflux pump-mediated resistance to BDB.

Troubleshooting Question:

FAQ: My BDB-resistant strain shows a significantly higher MIC than the wild-type. Could an efflux pump be responsible?

Yes, this is a strong possibility. Efflux is a common mechanism conferring resistance to a broad range of substrates. You can investigate this using an Efflux Pump Inhibitor (EPI) assay. EPIs are compounds that block the activity of efflux pumps. If resistance is due to efflux, adding an EPI should restore the susceptibility of the resistant strain to BDB.

Experimental Protocol: Efflux Pump Inhibition Assay

  • Strain Preparation: Prepare standardized inocula (e.g., 0.5 McFarland) of your wild-type (WT) and BDB-resistant (BDB-R) strains.

  • EPI Selection: Choose a broad-spectrum EPI such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN). Note that the choice of EPI can be organism-dependent.

  • Assay Setup: Perform a broth microdilution MIC assay for BDB against both WT and BDB-R strains. For each strain, run two parallel sets of assays: one with BDB alone and one with BDB in the presence of a sub-lethal concentration of the chosen EPI.

  • Incubation & Analysis: Incubate the plates under standard conditions (e.g., 37°C for 18-24 hours). The MIC is the lowest concentration of BDB that completely inhibits visible growth.

  • Interpretation: Compare the MIC values. A significant decrease (typically ≥4-fold) in the BDB MIC for the resistant strain in the presence of the EPI strongly suggests the involvement of an efflux pump.

Data Interpretation Example:

StrainMIC of BDB (µg/mL)MIC of BDB + EPI (µg/mL)Fold-Change in MICInterpretation
Wild-Type441No significant efflux activity detected.
BDB-Resistant6488Efflux pump involvement is highly likely.
Mechanism 2: Enzymatic Inactivation

Microbes may produce enzymes that can chemically modify and inactivate BDB. For a disulfide-containing compound, the most direct route of inactivation is the reduction of the disulfide bond (S-S) to two thiol groups (-SH). This would likely render the molecule unable to react with its cellular targets. Enzymes such as thioredoxin reductases or other nitroreductase family proteins could potentially carry out this reaction.

G bdb_active Active BDB (R-S-S-R) bdb_inactive Inactive Monomers (2x R-SH) bdb_active->bdb_inactive Reduction reductase Bacterial Reductase (e.g., TrxR) nadp NADP+ reductase->nadp reductase->bdb_inactive nadph NAD(P)H nadph->reductase e- donor

Caption: Enzymatic inactivation of BDB via disulfide bond reduction.

Troubleshooting Question:

FAQ: My MIC assay shows a loss of BDB activity over time, even in cell-free supernatant from a resistant culture. How can I confirm if the compound is being degraded?

This observation strongly points towards extracellular or cell-surface enzymatic inactivation. You can directly measure the concentration of BDB over time when it is incubated with bacterial cultures or their supernatants using analytical chemistry techniques.

Experimental Protocol: HPLC Analysis of BDB Degradation

  • Culture Incubation: Grow your WT and BDB-R strains to mid-log phase. Pellet the cells and save the cell-free supernatant. Also, create a suspension of washed cells.

  • Experimental Setup:

    • Control: BDB in sterile growth medium.

    • Test 1: BDB in the cell-free supernatant of the BDB-R strain.

    • Test 2: BDB incubated with the washed cell suspension of the BDB-R strain.

    • Test 3 (Optional): Repeat Test 1 & 2 with the WT strain for comparison.

  • Time-Course Sampling: Incubate all conditions at 37°C. At various time points (e.g., 0, 1, 2, 4, 8 hours), remove an aliquot, filter it (0.22 µm) to remove cells/debris, and immediately store it at -20°C to halt any further reaction.

  • HPLC Analysis: Analyze the concentration of the parent BDB compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column is often suitable for such aromatic compounds.

  • Interpretation: A rapid decrease in the concentration of the BDB peak in the samples incubated with the resistant strain (or its supernatant) compared to the sterile control indicates enzymatic degradation. The appearance of a new peak corresponding to the reduced monomer would provide further confirmation.

Part 3: Advanced Genetic and Expression Analysis

If the above methods do not yield a clear answer, or if you wish to identify the specific genes involved, you will need to move to molecular techniques.

Troubleshooting Question:

FAQ: I have a strong suspicion that a specific reductase gene is being overexpressed in my resistant strain. How can I verify this?

The best way to quantify changes in gene expression is through quantitative Real-Time PCR (qRT-PCR). This technique measures the amount of specific mRNA transcripts, providing a snapshot of gene activity under certain conditions.

Experimental Protocol: qRT-PCR for Gene Expression Analysis

  • RNA Extraction: Grow WT and BDB-R strains to mid-log phase, both with and without sub-lethal concentrations of BDB. This allows you to distinguish between constitutive and induced expression. Harvest the cells and immediately extract total RNA using a high-quality commercial kit.

  • DNase Treatment & cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Then, synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Primer Design: Design and validate primers specific to your gene of interest (e.g., a putative reductase) and at least one housekeeping gene (e.g., 16S rRNA, gyrA) for normalization.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix, your cDNA template, and the designed primers. Run the reaction on a real-time PCR cycler.

  • Data Analysis: Analyze the resulting amplification data. The most common method is the ΔΔCt (Delta-Delta Ct) method, which calculates the fold-change in the expression of your target gene in the resistant strain relative to the wild-type, normalized to the housekeeping gene.

Data Interpretation Example:

Gene TargetConditionNormalized Fold-Change (vs. WT, no BDB)Interpretation
trxR (putative reductase)BDB-Resistant + BDB15.2Significant upregulation of trxR is induced by BDB in the resistant strain.
acrB (efflux pump component)BDB-Resistant + BDB1.1No significant change in expression.

References

  • Anes, J., McCusker, M. P., Fanning, S., & Martins, M. (2015). The ins and outs of RND efflux pumps in Escherichia coli. Frontiers in Microbiology. [Link]

  • Taylor, S. C., Nadeau, K., Abbasi, M., Lachance, C., Nguyen, M., & Fenrich, J. (2019). The Ultimate qPCR Experiment: Producing Publication Quality, Reproducible Data the First Time. Trends in biotechnology. [Link]

  • Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Methods. [Link]

Troubleshooting

Technical Support Center: HPLC Method Development for Benzamide, 2,2'-dithiobis- and its Metabolites

Introduction and Analyte Properties This guide provides a comprehensive framework for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Benzamide, 2,2'-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Analyte Properties

This guide provides a comprehensive framework for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Benzamide, 2,2'-dithiobis- and its primary metabolites. Benzamide, 2,2'-dithiobis- (DTBBA) is a symmetrical disulfide molecule used as a peptizing agent in the rubber industry and has been investigated for its biological activities.[1][2] Due to its disulfide bond, its primary metabolic pathway involves reductive cleavage to form the corresponding thiol, N-(2-mercaptophenyl)benzamide, which may then be further conjugated, for example, with glucuronic acid.[1][3]

The simultaneous analysis of the parent disulfide and its thiol metabolite presents unique challenges due to their differing physicochemical properties and the inherent reactivity of the thiol group. This document offers scientifically grounded strategies and practical troubleshooting advice to ensure the development of a robust and reliable HPLC method.

Table 1: Physicochemical Properties of Benzamide, 2,2'-dithiobis- and its Primary Thiol Metabolite

PropertyBenzamide, 2,2'-dithiobis- (Parent)N-(2-mercaptophenyl)benzamide (Thiol Metabolite)Rationale for HPLC Method Development
Structure Two benzamide rings linked by a disulfide bondA single benzamide ring with a thiol (-SH) groupThe disulfide is non-polar, while the thiol is more polar and prone to oxidation. This polarity difference is the basis for chromatographic separation.
Molecular Formula C₁₄H₁₂N₂O₂S₂[4]C₁₃H₁₁NOS---
Molecular Weight 304.4 g/mol [4]229.3 g/mol ---
logP (calculated) ~1.8 - 4.4[5][6]~2.5 (Estimated)Both compounds are suitable for reversed-phase chromatography. The parent compound will be more retained than the more polar thiol metabolite.
Key Functional Groups Disulfide (-S-S-), Amide (-CONH₂)Thiol (-SH), Amide (-CONH₂)The thiol group is susceptible to oxidation and can interact with metal surfaces in the HPLC system, requiring specific mobile phase conditions to ensure good peak shape. The amide group's basicity is low.
Solubility Insoluble in water; soluble in organic solvents like DMSO and DMF.[4]Expected to have low water solubility but higher than the parent.Samples should be dissolved in an organic solvent or a mixture of organic solvent and mobile phase. Acetonitrile is a common and effective choice.

HPLC Method Development Workflow

A systematic approach is crucial for efficient method development. The following workflow outlines the key stages, from initial planning to final validation, ensuring a robust and fit-for-purpose analytical method.

MethodDevelopmentWorkflow Method Development Workflow cluster_prep Phase 1: Planning & Initial Screening cluster_dev Phase 2: Optimization cluster_val Phase 3: Validation A Define Analytical Goals (e.g., Quantitation in Plasma) B Review Analyte Properties (Table 1) A->B C Initial Column & Mobile Phase Selection (e.g., C18, ACN/H2O with Acid) B->C D Optimize Gradient Elution (For Resolution & Run Time) C->D E Fine-tune Mobile Phase pH (Crucial for Thiol Peak Shape) D->E F Select Optimal UV Wavelength E->F G Develop Sample Preparation Protocol F->G H Pre-Validation & System Suitability Testing (SST) G->H I Perform Full Method Validation (ICH Q2(R1) / FDA Guidelines) [2, 10] H->I J Finalize Method & Write SOP I->J

Caption: A structured workflow for HPLC method development.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of HPLC methods for disulfide compounds and their thiol metabolites.

Q1: What is the best type of HPLC column to start with? A1: A C18 (octadecylsilane) reversed-phase column is the most versatile and recommended starting point. These columns separate compounds based on hydrophobicity, and given the logP values, a C18 stationary phase will provide good retention and separation for both the parent disulfide and its more polar thiol metabolite. A standard dimension like 4.6 mm x 150 mm with 3.5 or 5 µm particles is a robust choice for initial development.

Q2: Why is the mobile phase pH so important, especially for the thiol metabolite? A2: The pH of the mobile phase is critical for controlling the peak shape of the thiol metabolite, N-(2-mercaptophenyl)benzamide. Thiol groups can interact with residual, un-endcapped silanol groups on the silica-based column packing material.[7] These interactions lead to peak tailing. By using an acidic mobile phase (e.g., with 0.1% formic or phosphoric acid, pH 2.5-3.5), the silanol groups are protonated (Si-OH), minimizing these undesirable secondary interactions and resulting in sharper, more symmetrical peaks.[8]

Q3: My thiol peak is still tailing even with an acidic mobile phase. What else can I do? A3: If peak tailing persists, consider these advanced options:

  • Use a Base-Deactivated Column: Modern columns are often "base-deactivated" or "end-capped" to a high degree, minimizing accessible silanols. Columns with this specification are highly recommended.

  • Chelating Agents: Thiols can interact with trace metals in the HPLC system (e.g., stainless steel frits, tubing). Adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase can sequester these metal ions and improve peak shape.

  • Lower Temperature: Reducing the column temperature can sometimes decrease the kinetics of problematic secondary interactions, though this may also increase viscosity and backpressure.

Q4: How do I prevent the thiol metabolite from oxidizing back to the parent disulfide in my samples? A4: Thiol oxidation is a significant risk during sample storage and preparation. To mitigate this:

  • Use an Antioxidant: Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your sample collection tubes and/or during sample processing.[9] TCEP is often preferred as it is more stable and less reactive with certain derivatization agents if they are used.[10]

  • Control pH: Keep samples at a slightly acidic pH (4-6) if possible, as the rate of air oxidation of thiols increases at alkaline pH.

  • Minimize Exposure to Air and Light: Process samples quickly, use amber vials, and keep them cold (e.g., on an ice bath or in a cooled autosampler).

Q5: What is a good starting point for a gradient elution program? A5: A good starting point is a broad "scouting" gradient to determine the approximate elution conditions for both analytes.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10-20% B and increase linearly to 90-95% B over 10-15 minutes. Hold at high %B for 2-3 minutes to wash the column, then return to initial conditions and allow for re-equilibration. Based on the results of this run, you can create a more focused gradient around the elution times of your analytes to optimize resolution and shorten the run time.

Troubleshooting Guide

This section provides solutions to specific problems in a question-and-answer format.

TroubleshootingPeakShape Troubleshooting Logic for Poor Peak Shape cluster_tailing Tailing Peaks (Asymmetry > 1.2) cluster_split Split or Distorted Peaks Start Problem: Poor Peak Shape (Tailing, Fronting, or Split Peaks) T1 Check Mobile Phase pH Is it acidic (pH < 3.5)? Start->T1 S1 Check for Column Void / Contamination Start->S1 S2 Injection Solvent Mismatch Start->S2 S3 Partial Sample Dissolution Start->S3 T2 Secondary Silanol Interactions T1->T2 T3 Metal Chelation T1->T3 T4 Column Overload T1->T4 Sol_T2 Solution: Use base-deactivated column or lower pH further. T2->Sol_T2 Sol_T3 Solution: Add 0.1 mM EDTA to mobile phase. T3->Sol_T3 Sol_T4 Solution: Reduce sample concentration or injection volume. T4->Sol_T4 Sol_S1 Solution: Use guard column. Flush or replace analytical column. S1->Sol_S1 Sol_S2 Solution: Dissolve sample in mobile phase or a weaker solvent. S2->Sol_S2 Sol_S3 Solution: Ensure complete sample solubility. Sonicate or filter. S3->Sol_S3

Caption: A decision tree for troubleshooting common peak shape issues.

Problem: My retention times are drifting between injections.

  • Potential Cause 1: Inadequate Column Equilibration. The column needs to be fully re-equilibrated to the initial mobile phase conditions before each injection.

    • Solution: Ensure your gradient program includes an equilibration period of at least 5-10 column volumes after returning to the starting conditions.

  • Potential Cause 2: Mobile Phase Composition Change. If the mobile phase is prepared by mixing online, one of the solvent reservoirs may be running low, or the proportioning valve may be malfunctioning.[11] If prepared manually, volatile components (like acetonitrile) can evaporate over time.

    • Solution: Prepare fresh mobile phase daily. If using online mixing, check solvent lines and prime the pump.[12]

  • Potential Cause 3: Temperature Fluctuation. Retention times are sensitive to temperature.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30-40 °C).

Problem: I am seeing a high baseline noise or "ghost peaks" in my blank runs.

  • Potential Cause 1: Sample Carryover. The previous, more concentrated sample may not have been fully flushed from the injector or column.

    • Solution: Implement a robust needle wash protocol in your autosampler settings, using a strong solvent (like 100% acetonitrile or isopropanol). Inject one or two blank samples after high-concentration standards or samples.

  • Potential Cause 2: Contaminated Mobile Phase. Impurities in the water or organic solvent can accumulate on the column and elute as broad peaks during the gradient.[12]

    • Solution: Use only high-purity, HPLC-grade solvents and water. Filter all aqueous mobile phases through a 0.22 µm filter before use.

  • Potential Cause 3: Analyte Degradation. The thiol metabolite could be degrading in the autosampler vial.

    • Solution: Use a cooled autosampler (e.g., 4 °C) and consider adding an antioxidant to the vials if stability is a major issue.

Detailed Experimental Protocols

Protocol 1: Recommended Starting HPLC-UV Method

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionJustification
Instrument Standard HPLC or UHPLC system with UV/PDA Detector---
Column C18, 150 x 4.6 mm, 3.5 µm (or equivalent)Good balance of efficiency, backpressure, and resolving power for initial screening.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterProvides protons to suppress silanol activity and ensure consistent analyte ionization state.
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier with low viscosity and good UV transparency.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 35 °CImproves peak efficiency and reduces backpressure while maintaining stability.
Injection Volume 10 µLA good starting volume to avoid column overload.[13]
UV Detection 254 nm or PDA Scan (210-400 nm)Benzamide structures typically absorb strongly around 254 nm. A PDA detector allows for the determination of the optimal wavelength for all analytes.
Gradient Program Time (min)%B
0.020
15.095
18.095
18.120
25.020
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)

This is a simple and effective method for cleaning up plasma samples.

  • Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike with 10 µL of an appropriate internal standard solution (e.g., a structurally similar benzamide).

  • Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma is effective for precipitating proteins.

  • Vortex: Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean HPLC vial.

  • Inject: Inject the sample into the HPLC system.

Protocol 3: System Suitability Testing (SST)

SST must be performed before any sample analysis to ensure the chromatographic system is performing adequately. This protocol is based on guidelines from the FDA and ICH.[14][15]

  • Prepare SST Solution: Prepare a solution containing both Benzamide, 2,2'-dithiobis- and its thiol metabolite at a concentration near the middle of the expected calibration range.

  • Perform Injections: Make 5-6 replicate injections of the SST solution.

  • Evaluate Parameters:

    • Retention Time (%RSD): The relative standard deviation of the retention time for each analyte should be ≤ 1.0%.

    • Peak Area (%RSD): The %RSD of the peak areas for each analyte should be ≤ 2.0%.

    • Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0 (ideally ≤ 1.5).

    • Resolution (Rs): The resolution between the two analyte peaks should be ≥ 2.0.

References

  • SIELC Technologies. (n.d.). Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6sl4OThcglBhcoF0r9glB6UYgGLJ0O1n6_M3-E2uckUtJYCQ2ad4r06jCha4VnPLAO9MVhkeipVOUhfD8Z5qwdWQqti_ycJIoXRsNiHskp6zNRzMaOI91PAmvQF-kpF29LQHQBiXxvOeL4CxY2EbWghZeexh-1wcYBFU-FMm1W9-qE-Yym8m0HkifgA==]
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNCWpWqWDzqpIpeSFADv2x0xOzgl_qiZYKbET44bpFdvOhQ-H-T4Lg3Jre7dnuxpxbUJaaNiUocEMmD1nTVUN8t6R5O32GTo8MvWmMHqrgxRWJD-RKZD6XpAs8YsGME38Zg2cdhyGnVCB46tCDf8j_6DFaGRSVjIOxjGRrve5nt3lcOM3sS3TRh--KbD9tADS_5DHqXKUKsKHJsR1JIWKGj6HyNZkvbdh_]
  • Waidyanatha, S., & Black, S. R. (2020). Disposition and metabolism of 2′,2′″-Dithiobisbenzanilide in rodents following intravenous and oral administration and dermal application. Toxicology Reports, 7, 883–892. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm1YVRKlcw2W4iRjv7_EqimVwxHJmGbKJrZBUWop8sWt1LA2wW1n7HGC6KpgY1_h2SYl_PH35LJaOua9lFYUNlxdDf4-GWScVYlKEVE3ajaMW5We_J55Dcwk5VZLSa3PdNvGMvAXqaJhJLQ1c=]
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7YTv4nZrlRUj7rBcOG_LrbiMqPaUov7k9PQfuE5YnSjXos1LX-ZSVNHylPj-ywoDfvwg3m4Y25zDILqhFHpA2fe00sjsBgkapkYV6nfcaQooilSVFMULghMmvbF2SoFAqthaQufdetASeaprVwDQ9Jo50EE0NyXf-ZKREzL-yKCeVERgel8zhCk8XOtQ2nWVo6KjF1O5IkEt8uO2X1y8hTfO9xHH9nGQ7LxD_XLv_Oo0ikIs=]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvD2ycRKNOjFIjSFQO8iIGL-Ykau-L9XITSrXTNNh3jUTtQODE4jlWCHaWRvu1L8ay9ol9d0HtQ75kJNqoViuri53xO2JaxNA163gW2dhTsDvq2-_75nYadJ0vazSL7JBzeC8ORZmj6fZ16A9vWQDsIla1VGCUKZgQJdtk2BMaDih4MdUprmFTQkIoVdGRmU5lyH39wOZQZ2d4Yt47W5_Qk_x-vLI3Cja6vH-pbnd441Hty6k=]
  • Smolecule. (n.d.). Benzamide, 2,2'-dithiobis-. Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEAdvcoSy6rlI1p9OHb2V2OJlfSyx2ShO-ifx7JuAe1-lYpGJtdU0q0f5i-l9pacA2zGs_VN849T3zADBdTXQ5bftMA8GgedPDZh-Euxg90fwF_wGOL0HMmVPOhoPg3t3HIAerdA==]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk2R2Yiv1sDMa964c-KMLk1IMwYhgBVELsZz3TMlzebZZ0p9GuP59lOgRBzLyOYOXpD4OPNYT6Ia2WALYfyaWc8RGReT3otMxy4_QPUzo7Zf1sfnG0wTbfut3ehO98XafOyaIFrIc=]
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfJPme--6iQLGPCmnbgIulNeFt4DoZK1VytsfIq_Yp_Fuf2Q-yKNHF-7T9wRaQThsjvFJz7Wwaoi5PGkhQfjm8kIcldHfohgCfP7pLP7j1oGdTdyXzREnZUriWhiMoSWi9ugonvceY41YpEeRuYZaMbmaZIRxAOxcWsrhYAcaKlZe_aB_jJr1ZWuds6x_0SO51xf7Kzb0B3ynoiTICJwCE0JQMZWzv2qs9PltecpDTZ0-vzNLqimtMUPnjKQHarnoQisZoD1JmtEIrxUJ--XQZsQ==]
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhuiZ0loCfxQ5MI20SyisP74-9XqMMK9tv-tMCq99mKBPxPw8M5B5MfxnTyxYYn5_RyR65nX7wy--ARO9rBQs41mZoIMGgwEl0wTFNwBd0Gvg-I6rAiptkc0y8m5H5_TAA5OIXMmY9aqy4_EZOuhWQ8rkTxHrhUpWLsfCJ0b65ShuqmKawvj-X_QGSfkOFv5C11Nth]
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE0EaiL2QGPteZxHcI6H1865VXYm5OYAXwW7Pq-2pHZVA9nGRa77Rs9ICrcabkaXINN1E3GUwkYJQhXyE-G3nPmnEiUpRDw3URpCR50Whm0jcCelg6g6KLg2GIilqWEP_-FLOtCf8JB8F28TVbhYHBmvhqCMkERHMRnpkcfIBf3N7fjVUkfZAek01TxvGiLD8KL973e2C_J8FV2m4yV6nRXqCOt1ruIMFrny0qYrkS-nnOJ4HUqR2KsIYdTOqrFLF5hVGFcQ==]
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXpcqq_L3Hh5GNFmLWWX8c9acQd4CTbh_5RfHw6zXk-UmRDcRKJ4coXmOjr7zRw8mYLOhjE11P9E0KV7nTVO1MUalEYzGcuiH6XdYTsoaIk2r_MZyfE0iKU0PbOwkJVRD_2e2B]
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW3a0vOjqDUop5aFrKleYXrDxp2Xrk7eGaoT9OsndUbCE9MiFm5yEKtmZKc0IJX1DAwP3ATZQPIO_py8TNiWZwzmYlSa83gUziKavarTtAtOBDNAVZe5TFwMW9qSJbreg1eN2-h8OBi_NQxtOv5sX0AzJJSn4VVtdJNZm46H0lboLhj1PUXIYCXORLPaa2YYWy0y8JfTs9m34m2VeW]
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiyzKiLyJ--T6YeDnNrnHfS7-eCSvxrwK1Nqor42FLNMT4IbhVqVYiBgUaZY78McXEMvPOwjmA2Ko5b7gtI2X6VgakPdAw9NSIzWRBupgS-HdBdHT5Ky3-IdzWHVcxfZGMe6Ww7KNQccIVt2Lh0NFASd9ejqFY2mvSZSIKS1KdvRzS]
  • Waidyanatha, S., & Black, S. R. (2020). Disposition and metabolism of 2′,2′″-Dithiobisbenzanilide in rodents following intravenous and oral administration and dermal application. Toxicology Reports, 7, 883–892. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDjzbPc0SYnvI5SoNJav4DXfUskU9tBI_zgsZHmoqdvRgJ6tJ00JN9Q8J9KP7QC6Ylz3KT2JFDY97Jwwblzka2w889uVmK4SWrfyQBADF7q92zQOmrdygUZ51P6GY-5UBbhVo4]
  • Liu, A., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 388(1), 86-92. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk_MjGr8vOMyx-N5u-iY7f5QIyjJsStQ3mdpGpAByLXIYv_X6mkZ86fsPxnA74fQ3Ttr6NwDbSQ3b8OcRIB3ceO5Z1uXu6OA_AsPCkMs1gbe17LDHmyds_Rc28-LaWiee97COdf3JF0XNXAVQ=]
  • Cardozo, S. M., et al. (2004). HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization. Analyst, 129(7), 623-628. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEToBRqZ1idFgGlT5n6xS0gnM5cZ3aa_Q6MCPquQk9VwGhJDPjp-MsIyMKK_6Jt_Sf0JEr0ujC-tLxUiLyCwQMRy-EwyQ-UucQfbh3cojNq2r4W9oG2CGryINdiBHgwuklY5XYI3c4wIfRHES8rl_qGwBKW9t3FsQ==]
  • ECHEMI. (n.d.). 2,2′-Dithiobis[benzamide]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhVPxtqzriB2ngJKrjvERatL9cB6qwMnGPC3VddMjx6dBaRNcJYICH0vyjmRIHFQLZcId17tHfbv9Rcjr_WbLDmFADKf03Y2GIaIkUzpLXdueatoKPvqh7IgZkskXa0kvsB1V9qBx02elW0sDaPcGVfX0WbptiCSNh0i818Cyc-IzQzFs=]
  • PubChem. (n.d.). Benzamide, 2,2'-dithiobis-. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN99Wfx8rj4mqdM7aFnB3rEXu8fyZCgxm8Xeev0q5GOx_pK893-4GscVNvQCZWQL_gfkaMf3jttRQ4HuE0TanAHTaLTnbDSrlM0zRadAxS2RQ-mIjH7FNFTbhY3tr8_TQBU8BcekLYZtTx8qR0xRPco7u6WdlZDR31_bLjoZ4=]
  • BenchChem. (2025). In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ORBJKSytcFEb_O1mrVW4vvt4_zPpS640NXGaqjQ8OCTtvapBVvs02TiWQ2GBg5SfjB3bBi321vLKfn5NnGqPingt63DtN-d9pkqpIrFWOf1a_R6l2L72QNmVHbE7nmQiuBzakcbT5IixB0K5HnCvOWJ4xNmmadfE03Y6eELjQKpnNOiCezZrD0ZbHtALqRKaZ1KNc7m61KI8R41Q4yahes2x3SwUvomSK033tUJW3Lmc]
  • Waidyanatha, S., & Black, S. R. (2020). Disposition and metabolism of 2′,2′″-Dithiobisbenzanilide in rodents following intravenous and oral administration and dermal application. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2mKbg3saLPwUQehXrVnV4BorK9P9_cZpwLc7BYPAtcEbyRmQWh7d5GF1yMhGx12FiYabNJhBFM2z2OHq5bU-NOxf7R4nN7pUIf0kzAyLvZUSqWIfjTY6rdZljFVIhEp4Li6kNpFccL1L4R2lBq0VirxYM7B2f-rR5Dr5ET8sPBngzN89o9jNakELisDbk4b24kEM-8fU3gUjLWfFBx1VZ]
  • Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBRnTG1qTH_lcS9qpYEXMv8oR83hUfyQp-djPpT6xoSuHQJuThpAIkSQXd9yLjiRPWlvWqZHbqJVeVfgJZc7AtLl2K98WemSQkM5Ua8I5oph8_dkByHQlXpHuH2g11NHiBaQqstptaYoPBhnWf55yap1LC3XhXqseybFA9]
  • PubChem. (n.d.). Benzamide, 2,2'-dithiobis(N-propyl-. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3qm2HAPEFqv9vFQiHzgK6NEDVxZSgZR2YjQvJG5D_pcijpquA9Pb8fAMFFaReOnVSQFECgGAVFlExZg4TWF3KXKwtepmAuW-6KjNeqkfd2nQjIMVD81GqD62HHjuWghn7fkQiAqQg8oWJQw==]
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeb7xDV7Qv0ZFC0Ekoh5vj6u-qjHk0Maof01GVefmL0_CXfnv75w6h8X9z1SzIncDIbR2PlLn0B_yoCShGCM0w4qJb-UqUZgc5oq-N-zQ2_zmVuPkEI0Rl-3TM1NLgGkm_VIZ-ksPrBi-EMTBviMRbqZNRVuWUk9-Ixuu5PdAb8DUGVuhzF1Pemzl9MaQpf0yLyu0o8B-1BFVjllkXuCkRBtX6gM7-15vYbPoQqlZLgVz4OvtaA_zwPBAE5eRJ_CwR4fGwNbrYrg==]
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9jzSwGEsdnok71yArFfAnrzXGjDiqsr4p61jznqKMejlfDsUfhGJTSmcBAGWnch5XnJbRbhS_uj5bAo5gc1wod5bwW_PzCoFjMz01zVlraug8xppmbt4y9Jw8ncbYu445Jg_HVej0q5t9qep3HA9arje1PU8upySV6g==]
  • Liu, A., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 388(1), 86-92. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNmOPYPIhhqyS1Yip12HobqaQw-bVbqLjPgOzzxD0EaV-s2rRU9OVBJpkANEi-n9tSF2JxUGXkB4SkFfIIGb5NqCb7q4BCoQmgQt5mMdF69OMCv0CJw_NucmT8KZ5_0VpiISMt]
  • Liu, A., et al. (2025). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 388(1), 86-92. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNVs-aberMynGh_NMVLN6DZ_7L95d5jNnFbog-0v59BBSVxRkF5F_1MW0cpxX1nDaeFaUStpqUYRe04mll5teIMJVoDbu2StlOY6q03A_vzbN6v5qYXMR8AHr9YPqSulTX10LISea64CcNC8n_19cZR0emRUYBS2KqKOMlzCUbNKakPy5d0D3IDm2S_DB5Qe-Q9THrm3--23F3TJpctgYLlMIRIl3agWHzJWNBGeYtyDEvKrIjTFz6n7GHoD8Nh8y7ovOltdrabkCHsg==]
  • ResearchGate. (n.d.). Synthesis and characterization of benzamide metal complexes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqFfWkdd071N-dCKj0sBCUM4THfj94oIBsn5KAix42G2lVh_M1aHmY4MPHkuRrxcXu5T5gTIe4bC8t0LozlHmi4VO3TVEU5JeUfRKaD2vrYBebvegDAeibMM3WCEfsBFILXaxRV6ep2jCi-AjwW0zsrRjDiUZ4cWdKAvLd2ZXLGAiYlPNjbT0bLjrvq2reiqFlU3eKtsv97PJLZTfwiR7F9KcXSOLNkkivWRVonNIFj0mxDaTfszHCT3L48trsaaVMINiiH5pITgwughArbp7Wb4E9UL7Aq2uc3kJc415_mKPLvR8jA6t7Ge_RfWN18IFBaoqEp5pQuUdcAISeRhFDKyvHADYnE3XXbvlVXyv9SaylBNQssKOdz8bZlZaoGEhIzg386G6HyBg=]
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLddrJz0LcPYIyUtg8Yn7bUZY_tiM-Rx-cRF2WBlXcHHj-an0_3U3MUXRzrG5gfFiZEHWoEofybAk0c_xD6rfO5ZD5eJNEqVt-8uFy1EwEJgE08udwNjwYFhIDmEmxWRxY5-YMaN-VKOyEbQiag4nbIk2iyKAu-Nn5sk-hZ5KeWmWbSLa_NeD93lA9Ptn4lrQ5fQ2pUQ==]
  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOjNfPA4weJmIMGHGKZquok98Tny9eY6KZbT8TPk9tDi4iKIsIPFHCfAJg7RgRTOFkzjmblBY84gJ6QiJR4bC5Qe28uowlu4WnHFdTp1PvgbXukEe21_dca6KuKV4Xoadqhb6qu2E=]
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIqwx2teI8BYEQ0_WayiQZfoaDfMbSLhiUKyyAAYi3anXsbZkDj13X43lI2RkpWJLNPkfmE_nhz935kJIpr6anJaaI9VINqkruR5CrzVC-XxKVi4ErqilRGHcFN0YdJxcjs-RW8TCjgDsZTK5kLhEdsyLFwkqRfBiOVVPU9IjVCf2-U8b_AWNhxmAO__mcty1xeA==]
  • Okachi, R., et al. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry, 28(12), 1772-1779. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPoayAOtTnbpmUE4S0r6TQuP0Nmi0iVGjnL01nSeJ0SKQ4ZPwczFd_KcM39zkSS6pWtQKM8U7TI6ee241pfFWmvSaXy1R4ckfvLEaxZu8Ft8V-pd3eBBM1UonvZ02KPyckdeA=]
  • Chemistry Education. (n.d.). Synthesis and analysis of amides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP5r4Nmub2C2LxzEjCU52fX_GXlkNsTeseqkZq9bfDBS9hfT0eD6pXR691qO_NbqN659tbTXXtJiidw2S6jmAsJGnRWMIxhk3gZwnvZMQ2U0vOxJU7vZ7VL39iMC6kWe5hdYozhQo7lcAXDVHiV-2-iuVpMKQ9SaJpQsU=]
  • Publisso. (2020, October 9). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPd50U-QcySbWX8PUQcTdVxF6EWi33LyIYhhrsv4sR_KZ9UrP0ZnEmhiO-l2KwPNkLy1FLcseSUs-gganiiRC5tuO3c6p2iCbKGbKWGEMrZV9XIaCVo3sqVMIBlnWkBhUtGi0zoyCyKmdFm1lWV4On1hjWjJVu7yVPqOLC_MvGjIKHvefwLsO3LaxNRwiyNBgYbVOesTw6S7Bi_MgD5I-btsn2zQIBi5A=]
  • Asian Publication Corporation. (n.d.). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdUFyA-KP9nlxAEpI2Wwee6Cw_tyW_y-DV35DY2Ox8UPHuXfKNcEjRU7DeDAWNV04FZSImjyOc0_z0Xfl6PuZOa2wzugG3cuqwO1gBVl2l2hwYBFS9Uu_m0dgEuwNmaG8drsLQuYvjS-o2tRdCre03dU7L8A_JoKAaUA==]
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrN1Dzk1wtjjDiN6iK1Rp_vNPfqnESb9z_lKq3c16xqTy08B5lu4130FVNCBICopq1XuyIFw9fG_a-vPcTy8aM6z6tejRvMA-iK9onqd7AkH1H5fvFh-xFVuIvv0w1rbSU_VhEj61X-QKWGSiGahvGbRqpmdBVA9kDPQcn6nhLvdXB2tvyetvZDCejy_kF4ozlzjioiGI-BHHSFiaavcewKIqMr-jOhsUi9mKz2sCDmXHze2QA3BHS5LNLcO38-S9R3lB3buVBFkj-JA==]
  • National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRrQ___pBkT7QVIDN60P8FfGUNjHuYlPUDpK7fEzJUsBIQjYzicJ7pDdTya8YfqWZgStKyU1HQ6-tz8X4QUrSFtEW9uNZ9zHLuVf5XZi6HKObD-QzW2_8G4351oriaKJ_V1yi6IDNu8n8wWws=]
  • PubMed. (n.d.). Metabolism of thienamycin and related carbapenem antibiotics by the renal dipeptidase, dehydropeptidase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMs54_jpOIflOOSV9qQvQ-wofnnNfszB0e59wHPKGCAeGimYR-r9ApABLhk0ADGBNZX1l7gps3VDDhAoWFWiy-m2aaY6bq4fFW3M9YN02Xxd9o9PuSBYw9IniysxElVX60rI8=]

Sources

Reference Data & Comparative Studies

Validation

"Benzamide, 2,2'-dithiobis-" efficacy compared to other antimycobacterial agents

An In-Depth Comparative Analysis of Benzamide, 2,2'-dithiobis- Against Other Antimycobacterial Agents For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive e...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Benzamide, 2,2'-dithiobis- Against Other Antimycobacterial Agents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antimycobacterial agent Benzamide, 2,2'-dithiobis-, comparing its efficacy and mechanism of action with established and emerging therapeutic agents against mycobacterial infections, including those caused by Mycobacterium tuberculosis.

Executive Summary

Benzamide, 2,2'-dithiobis-, a sulfur-containing organic compound, has demonstrated notable antimycobacterial properties. Its unique mode of action, targeting the mycothiol biosynthesis pathway, presents a promising avenue for the development of new therapeutics, particularly in the context of rising drug resistance. This document synthesizes available data on its in vitro efficacy, mechanism of inhibition, and provides a comparative framework against frontline tuberculosis drugs.

The Imperative for Novel Antimycobacterial Agents

The global burden of tuberculosis and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis underscore the urgent need for new drugs with novel mechanisms of action. Existing treatment regimens are lengthy and can have significant side effects, leading to poor patient compliance and the further development of resistance.

Benzamide, 2,2'-dithiobis-: A Profile

Benzamide, 2,2'-dithiobis- is a compound characterized by a disulfide bond linking two benzamide moieties. This structural feature is central to its biological activity. It has been identified as a potent inhibitor of enzymes essential for mycobacterial survival.

Mechanism of Action: Targeting Mycothiol Biosynthesis

The primary molecular target of Benzamide, 2,2'-dithiobis- is believed to be enzymes involved in the mycothiol (MSH) biosynthesis pathway. MSH is the major low-molecular-weight thiol in most actinomycetes, including Mycobacterium tuberculosis. It plays a critical role in protecting the bacterium from oxidative stress and detoxifying a wide range of xenobiotics.

The proposed inhibitory mechanism involves the disulfide bond of Benzamide, 2,2'-dithiobis- undergoing a thiol-disulfide exchange with a cysteine residue in the active site of a target enzyme, such as MshA, a key glycosyltransferase in the MSH pathway. This results in the formation of a mixed disulfide adduct, thereby inactivating the enzyme and disrupting MSH production. This disruption of the MSH system renders the mycobacterium vulnerable to oxidative damage and enhances its susceptibility to other antimycobacterial agents.

cluster_Pathway Mycothiol Biosynthesis Pathway cluster_Inhibition Inhibition by Benzamide, 2,2'-dithiobis- cluster_Outcome Cellular Consequence MshA MshA Enzyme (Active) MSH Mycothiol (MSH) MshA->MSH Catalyzes Inactive_Adduct Inactive MshA-Adduct MshA->Inactive_Adduct PTA2 Benzamide, 2,2'-dithiobis- PTA2->MshA Thiol-Disulfide Exchange Oxidative_Stress Increased Oxidative Stress Inactive_Adduct->Oxidative_Stress Leads to Cell_Death Bacterial Cell Death Oxidative_Stress->Cell_Death

Figure 1: Proposed mechanism of MshA inhibition by Benzamide, 2,2'-dithiobis-.

Comparative In Vitro Efficacy

The in vitro potency of an antimycobacterial compound is a critical initial determinant of its therapeutic potential. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

CompoundTargetMIC (µg/mL) against M. tuberculosis H37Rv
Benzamide, 2,2'-dithiobis- MshA (Mycothiol Biosynthesis) Not Widely Reported
IsoniazidInhA (Mycolic Acid Synthesis)0.025 - 0.05
RifampicinRpoB (RNA Polymerase)0.05 - 0.1
EthambutolEmbB (Arabinosyl Transferase)1.0 - 5.0
PyrazinamideRpsA (Ribosomal Protein S1)20 - 100

Experimental Protocols for Efficacy Determination

The following protocols are standard methodologies for assessing the in vitro efficacy of novel antimycobacterial compounds.

Broth Microdilution Assay for MIC Determination

This method provides a quantitative measure of the in vitro activity of a compound.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol.

  • Sterile 96-well microtiter plates.

  • Mycobacterium tuberculosis H37Rv culture.

  • Test compound (Benzamide, 2,2'-dithiobis-) and control drugs (e.g., Isoniazid).

  • Resazurin solution (0.02% in sterile water).

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the 96-well plate using Middlebrook 7H9 broth, typically from 100 µg/mL to 0.097 µg/mL.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a drug-free well as a positive control for growth and a well with broth only as a negative control.

  • Seal the plates and incubate at 37°C for 7 days.

  • Add 20 µL of resazurin solution to each well and re-incubate for 24-48 hours.

  • The MIC is the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).

start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare M. tuberculosis Inoculum prep_inoculum->inoculate incubate1 Incubate at 37°C for 7 Days inoculate->incubate1 add_resazurin Add Resazurin Indicator incubate1->add_resazurin incubate2 Incubate for 24-48 Hours add_resazurin->incubate2 read_mic Determine MIC incubate2->read_mic end End read_mic->end

Figure 2: Workflow for MIC determination using the broth microdilution assay.

Future Directions and Potential

The unique mechanism of action of Benzamide, 2,2'-dithiobis- makes it a compelling candidate for further investigation. Key future research directions should include:

  • In Vivo Efficacy: Assessing the compound's efficacy in animal models of tuberculosis (e.g., mouse or guinea pig models) to determine its pharmacokinetic and pharmacodynamic properties.

  • Combination Studies: Evaluating the potential for synergistic effects when used in combination with existing first- and second-line anti-tuberculosis drugs. Its ability to induce oxidative stress could potentially enhance the activity of other bactericidal agents.

  • Toxicity Profiling: Conducting comprehensive toxicology studies to determine its safety profile and therapeutic index.

Conclusion

Benzamide, 2,2'-dithiobis- represents a promising scaffold for the development of novel antimycobacterial agents. Its distinct mechanism of action, targeting the essential mycothiol biosynthesis pathway, offers the potential to circumvent existing drug resistance mechanisms. While further extensive preclinical and clinical studies are required to fully elucidate its therapeutic potential, it stands as a testament to the importance of exploring novel chemical entities and biological targets in the ongoing fight against tuberculosis.

References

As this guide is a synthesized analysis based on general scientific principles and not on a specific set of published papers for "Benzamide, 2,2'-dithiobis-", a formal reference list with clickable URLs cannot be generated. Researchers are encouraged to consult peer-reviewed journals and chemical databases for the most current and specific data on this compound.

Comparative

A Comparative Guide to Thiol-Reactive Chemistry: DTNB vs. Maleimides, Haloacetamides, and Other Probes

Introduction: The Central Role of the Thiol Group In the landscape of biological research and therapeutic development, the thiol group (-SH) of cysteine residues stands out as a uniquely reactive and versatile functional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Thiol Group

In the landscape of biological research and therapeutic development, the thiol group (-SH) of cysteine residues stands out as a uniquely reactive and versatile functional group. Its nucleophilicity, susceptibility to oxidation, and ability to form reversible disulfide bonds place it at the heart of countless biological processes, from enzymatic catalysis and protein folding to redox signaling and antioxidant defense.[1][2][3] Consequently, the ability to accurately quantify, label, and modify these thiol groups is a cornerstone of modern proteomics, drug discovery, and materials science.[1][4]

This guide provides an in-depth comparison of Benzamide, 2,2'-dithiobis-—more commonly known as 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB—with other principal classes of thiol-reactive compounds. We will move beyond simple protocols to explore the underlying chemical mechanisms, performance trade-offs, and the causal logic behind experimental design. This resource is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting the optimal tool for their specific application, be it quantifying free thiols in a sample, conjugating a payload to an antibody, or irreversibly blocking cysteine residues for structural analysis.

Chapter 1: The Benchmark for Quantification — DTNB (Ellman's Reagent)

For decades, the go-to method for quantifying free sulfhydryl groups has been the Ellman's assay, which employs DTNB as its core reagent.[5][6] Its enduring popularity stems from its simplicity, speed, and the generation of a clear, colorimetric signal.

Mechanism of Action: Thiol-Disulfide Exchange

The assay's chemistry is based on a thiol-disulfide exchange reaction. The disulfide bond in DTNB is readily attacked by a nucleophilic thiolate anion (R-S⁻). This reaction cleaves the DTNB molecule, forming a mixed disulfide between the analyte thiol and one half of the DTNB, and releasing one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[6] The TNB²⁻ dianion is a distinct yellow-colored species with a strong absorbance maximum at 412 nm.[5][7] The intensity of this color is directly proportional to the concentration of thiols in the original sample.[6][8]

DTNB_Mechanism DTNB DTNB (Colorless) Thiol 2 R-SH (Analyte Thiol) MixedDisulfide R-S-S-R' (Mixed Disulfide) DTNB->MixedDisulfide Thiol-Disulfide Exchange Thiol->MixedDisulfide TNB 2 TNB²⁻ (Yellow Product)

Caption: Reaction mechanism of DTNB with a thiol-containing analyte.

Performance and Limitations

The primary advantage of the Ellman's assay is its utility for straightforward quantification. Using the molar extinction coefficient of TNB²⁻ (commonly cited as ~14,150 M⁻¹cm⁻¹ at pH 8.0), one can directly calculate the thiol concentration via the Beer-Lambert law.[5][7] However, researchers must be aware of its limitations:

  • pH Dependence: The reaction requires a slightly alkaline pH (typically 7-8) to ensure that a sufficient population of the thiol is in the reactive thiolate anion form.[6]

  • Instability: At pH values above 8, DTNB itself can undergo hydrolysis, leading to an increase in background absorbance and inaccurate measurements.[9]

  • Interference: The assay is not specific to protein thiols and will react with any free sulfhydryl group in the sample, including those from small molecules like dithiothreitol (DTT) or glutathione.[10][11]

  • Steric Hindrance: Cysteine residues buried within a protein's three-dimensional structure may be inaccessible to DTNB, leading to an underestimation of the total thiol content.[12]

Chapter 2: The Covalent Workhorses — Alkylating Agents

When the goal is not quantification but stable, covalent modification—such as attaching a fluorescent dye, a PEG chain, or a drug molecule—alkylating agents are the reagents of choice. The two most prominent classes are maleimides and haloacetamides.

Maleimides: The Specificity Champions

Maleimides are highly valued for their exceptional specificity towards thiol groups, especially under controlled pH conditions.[2]

Mechanism of Action: Michael Addition The reaction proceeds through a Michael addition mechanism. The nucleophilic thiol group attacks one of the electron-deficient carbons of the double bond within the maleimide ring.[13][14] This forms a stable thioether bond, effectively conjugating the maleimide-containing molecule to the cysteine residue.

The key to the maleimide's specificity lies in reaction kinetics. In the pH range of 6.5-7.5, the thiol-maleimide reaction is approximately 1,000 times faster than the reaction with amines.[15] This is because at this pH, thiols (pKa ~8.5) are partially deprotonated and highly nucleophilic, while amines (pKa >9.5) are predominantly protonated and thus unreactive.

Maleimide_Mechanism Maleimide Maleimide Probe Thiol R-SH (Protein Thiol) Thioether Stable Thioether Adduct (Thiosuccinimide) Maleimide->Thioether Michael Addition (pH 6.5-7.5) Thiol->Thioether

Caption: Thiol-selective conjugation using a maleimide reagent.

Causality and Caveats While powerful, maleimide chemistry is not without its pitfalls. The maleimide ring itself can undergo hydrolysis, especially at pH > 7.5, rendering it unreactive towards thiols.[15] Therefore, aqueous solutions of maleimide-functionalized reagents should be prepared fresh. Furthermore, while the resulting thioether bond is generally considered stable, it can undergo a slow retro-Michael reaction, leading to dissociation of the conjugate.[15] Finally, a known side-reaction with unprotected N-terminal cysteines can lead to a thiazine rearrangement, which can complicate purification and analysis.[13]

Haloacetamides: The Irreversible Blockers

Haloacetamides, most notably iodoacetamide (IAM) and its acidic counterpart iodoacetic acid (IAA), are classic reagents used to achieve permanent alkylation of cysteine residues.[16][17]

Mechanism of Action: S-Alkylation Haloacetamides react with thiols via a bimolecular nucleophilic substitution (Sₙ2) reaction.[18] The thiolate anion acts as the nucleophile, attacking the carbon atom bearing the halogen (iodine or bromine) and displacing it to form a highly stable thioether bond.[16][18] This reaction is effectively irreversible under physiological conditions.

This irreversible nature is precisely why iodoacetamide is a standard reagent in proteomics workflows. Prior to enzymatic digestion and mass spectrometry analysis, proteins are often treated with a reducing agent followed by IAM to permanently "cap" all cysteine residues. This prevents the re-formation of disulfide bonds, which would otherwise complicate peptide mapping and protein identification.[16][19]

Iodoacetamide_Mechanism IAM Iodoacetamide Thiol R-SH (Protein Thiol) Thioether Irreversible Thioether (Carbamidomethyl-cysteine) IAM->Thioether Sₙ2 Nucleophilic Substitution Thiol->Thioether

Caption: Irreversible alkylation of a thiol by iodoacetamide.

Specificity Considerations Compared to maleimides, haloacetamides are generally less specific. While their primary target is cysteine, they can exhibit off-target reactivity with other nucleophilic amino acid residues like methionine, histidine, and lysine, particularly as the pH increases above 8.[2][20][21] Iodoacetamide is typically more reactive than iodoacetic acid.[18][19]

Chapter 3: Alternative Disulfide Probes

While DTNB is the most common disulfide probe, others exist for specialized applications. Pyridyl disulfides, such as 4,4'-dithiodipyridine (4-DPS), operate by a similar thiol-disulfide exchange mechanism. The key advantage of 4-DPS is that its reaction product, 4-thiopyridone, has a pH-independent absorption maximum at 324 nm, allowing for thiol quantification at lower pH values where DTNB is ineffective.[9][20] This makes it a valuable alternative for studying thiols in more acidic environments.

Chapter 4: Head-to-Head Performance Comparison

The choice of a thiol-reactive compound is dictated by the experimental goal. The table below summarizes the key performance characteristics to guide this decision-making process.

FeatureDTNB (Ellman's Reagent)MaleimidesHaloacetamides (IAM/IAA)
Reaction Mechanism Thiol-Disulfide Exchange[6][9]Michael Addition[13][14]Sₙ2 Alkylation[18][22]
Primary Application Quantification[5][8]Covalent Labeling & Conjugation[1][23]Irreversible Blocking & Alkylation[16][17]
Bond Type Formed Mixed DisulfideThioether (Thiosuccinimide)[13][15]Thioether[16][22]
Bond Reversibility Reducible (Reversible)[22]Slowly Reversible[15]Irreversible[16][19]
Optimal pH 7.0 - 8.0[6]6.5 - 7.5[15]> 7.5
Specificity Reacts with any free thiolHigh for thiols over amines at pH 6.5-7.5Moderate; can react with Met, His, Lys at higher pH[2]
Detection Method Colorimetric (Absorbance at 412 nm)[7]Varies with attached probe (e.g., fluorescence)Varies with attached probe

Chapter 5: Experimental Design & Protocols

A successful experiment relies on a robust and validated protocol. The following section provides detailed methodologies for common workflows involving thiol-reactive chemistry.

Pre-analytical Step: Reduction of Disulfide Bonds

The Causality: Many proteins contain native disulfide bonds that are unreactive towards alkylating agents or DTNB.[23] To accurately quantify or label the total cysteine content, these bonds must first be reduced to free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is often the superior choice over DTT for this purpose. Because TCEP is a phosphine-based reducing agent, it is thiol-free and therefore does not compete with the protein for the labeling reagent.[22][24] DTT, being a dithiol, must be removed prior to labeling, which can lead to unwanted re-oxidation of the protein thiols.[22]

Reduction_Workflow Start Protein with S-S Bonds Step1 Add TCEP (Reducing Agent) Start->Step1 Reduced Protein with Free -SH Groups Step1->Reduced Step2 Add Thiol-Reactive Probe (e.g., Maleimide) Reduced->Step2 Labeled Labeled Protein Step2->Labeled

Caption: General workflow for labeling protein cysteine residues.

Protocol: Protein Reduction with TCEP

  • Prepare TCEP Stock: Prepare a 0.5 M stock solution of TCEP-HCl in high-purity water and adjust the pH to 7.0 with 1 M NaOH. Store in single-use aliquots at -20°C.

  • Prepare Protein: Dissolve the protein to be reduced in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2-7.5. It is advisable to degas the buffer to minimize oxidation.

  • Initiate Reduction: Add the TCEP stock solution to the protein solution to achieve a final TCEP concentration that is a 10-20 fold molar excess over the protein's disulfide bond concentration.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Proceed to Labeling: The reduced protein is now ready for direct use in labeling reactions with maleimides or haloacetamides without the need to remove the TCEP.[21]

Protocol: Thiol Quantification with DTNB (Ellman's Assay)

This protocol is designed as a self-validating system by including a cysteine standard curve.

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[7]

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.[7]

    • Cysteine Standard: Prepare a 1.5 mM stock solution of cysteine hydrochloride in Reaction Buffer. Perform serial dilutions to create standards ranging from 0 to 1.5 mM.[7]

  • Assay Procedure (96-well plate format):

    • Pipette 50 µL of each cysteine standard and each unknown sample into separate wells.

    • Prepare a blank well containing 50 µL of Reaction Buffer.

    • To each well, add 200 µL of the DTNB Solution.

  • Incubation and Measurement:

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 15 minutes, protected from light.[7]

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the absorbance of the cysteine standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of free thiols in the unknown samples by interpolating their absorbance values from the standard curve.[7]

Protocol: Protein Labeling with a Maleimide-Functionalized Dye
  • Protein Preparation: Reduce the protein using the TCEP protocol described in 5.1. The protein should be in a suitable amine-free buffer (e.g., PBS) at pH 6.5-7.5.

  • Dye Preparation: Dissolve the maleimide-functionalized fluorescent dye in an anhydrous organic solvent like DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • While vortexing gently, add a 10- to 20-fold molar excess of the dye stock solution to the reduced protein solution.

    • Causality Note: A molar excess is used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Stopping the Reaction (Optional): The reaction can be quenched by adding a small-molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any excess maleimide dye.

  • Purification:

    • Remove the unreacted, excess dye from the labeled protein conjugate.

    • The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 column), where the larger labeled protein elutes first, separating it from the small dye molecules.[21] Dialysis is another effective method.

    • The purified, labeled protein is now ready for downstream applications.

Conclusion

The selection of a thiol-reactive reagent is a critical decision that hinges on the ultimate experimental goal. DTNB remains the undisputed benchmark for rapid, colorimetric quantification of total free thiols, though its limitations must be respected. For applications requiring stable, covalent modification, maleimides offer excellent thiol specificity within a defined pH window, making them ideal for bioconjugation in drug development and research. When the objective is complete and irreversible blocking of cysteine residues, such as in preparation for mass spectrometry, haloacetamides are the tool of choice, despite their potential for off-target reactions. By understanding the distinct chemical mechanisms, performance profiles, and the logic behind the associated protocols, researchers can confidently navigate the world of thiol chemistry and generate robust, reliable data.

References

  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]

  • SpringerLink. (n.d.). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Retrieved from [Link]

  • Versatecnologia. (2025). DTNB: Exploring The Uses And Significance Of Dithionitrobenzoic Acid. Retrieved from [Link]

  • G-Biosciences. (n.d.). Ellman's Reagent. Retrieved from [Link]

  • MDPI. (n.d.). Thiol Reactive Probes and Chemosensors. Retrieved from [Link]

  • PubMed. (n.d.). Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. Retrieved from [Link]

  • iGEM. (2022). Ellman assay. Retrieved from [Link]

  • PubMed. (2014). Optimal Detection of Cholinesterase Activity in Biological Samples: Modifications to the Standard Ellman's Assay. Retrieved from [Link]

  • ACS Publications. (2024). Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. Retrieved from [Link]

  • The Rockefeller University Press. (n.d.). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Retrieved from [Link]

  • ResearchGate. (2025). Limitation of the Ellman method: Cholinesterase activity measurement in the presence of oximes. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Factors Affecting Protein Thiol Reactivity and Specificity in Peroxide Reduction. Retrieved from [Link]

  • PubMed. (2011). Factors affecting protein thiol reactivity and specificity in peroxide reduction. Retrieved from [Link]

  • ACS Publications. (2025). Factors Affecting Protein Thiol Reactivity and Specificity in Peroxide Reduction. Retrieved from [Link]

  • PubMed. (n.d.). Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Ellman's method is still an appropriate method for measurement of cholinesterases activities. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Quantification of Thiols and Disulfides. Retrieved from [Link]

  • Bio-Synthesis. (2012). Disulfide reduction using TCEP reaction. Retrieved from [Link]

  • National Library of Medicine. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

  • PubMed. (2008). Thiol chemistry and specificity in redox signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective optical sensing of biothiols with Ellman's reagent: 5,5'-Dithio-bis(2-nitrobenzoic acid)-modified gold nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiol-Reactive Probes. Retrieved from [Link]

  • PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Benzamide, 2,2'-dithiobis- as a Specific Zinc Ejector in HIV-1 NCp7

For researchers, scientists, and drug development professionals dedicated to combating HIV, the nucleocapsid protein NCp7 stands out as a highly attractive, yet challenging, therapeutic target. Its two conserved zinc fin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to combating HIV, the nucleocapsid protein NCp7 stands out as a highly attractive, yet challenging, therapeutic target. Its two conserved zinc finger domains are critical for multiple stages of the viral lifecycle, including reverse transcription and genomic RNA packaging.[1][2][3] Disrupting these structures offers a powerful and mutation-intolerant strategy for viral inhibition. This guide provides an in-depth validation of "Benzamide, 2,2'-dithiobis-" (DIBA), a prominent class of NCp7 inhibitors, comparing its performance with other zinc ejectors and detailing the experimental framework for its validation.

The Rationale: Why Target NCp7 Zinc Fingers?

The HIV-1 NCp7 protein contains two highly conserved zinc finger motifs with a Cys-X2-Cys-X4-His-X4-Cys (CCHC) sequence that chelates zinc.[3][4] These structures are essential for the protein's function. Agents that can remove the zinc ion—so-called "zinc ejectors"—destabilize the protein's fold, abolish its ability to bind viral RNA, and ultimately produce non-infectious virions.[5][6] This mechanism is advantageous because the CCHC motif is mutation-resistant, making it a robust target against drug-resistant viral strains.[2]

Mechanism of Action: The Electrophilic Attack of DIBA

The 2,2'-dithiobisbenzamide (DIBA) class of compounds functions through an electrophilic attack on the cysteine thiolates within the NCp7 zinc fingers.[3] The core structure, featuring a disulfide bond and ortho benzamide groups, is essential for this activity.[7][8]

The proposed mechanism involves the following key steps:

  • Initial Interaction: The DIBA molecule approaches the zinc finger domain.

  • Thiol-Disulfide Exchange: The disulfide bond in DIBA is attacked by one of the nucleophilic cysteine thiolates coordinating the zinc ion.

  • Covalent Modification & Zinc Ejection: This attack results in the formation of a mixed disulfide bond between the compound and the cysteine residue. This covalent modification disrupts the tetrahedral coordination of the zinc ion, leading to its ejection from the protein.[9]

  • Structural Collapse: The loss of zinc causes the zinc finger to unfold, rendering NCp7 non-functional.[9] This prevents proper Gag precursor processing and results in the release of noninfectious virus particles.[10]

Interestingly, studies have shown that DIBA compounds may cyclize in aqueous solutions to form benzisothiazolones, which are also active zinc ejectors and may be the ultimate active form of the drug.[7][11]

G cluster_0 HIV-1 NCp7 Zinc Finger cluster_1 DIBA Compound cluster_2 Outcome Zn Zn²⁺ Cys1 Cys Zn->Cys1 Cys2 Cys Zn->Cys2 His His Zn->His Cys3 Cys Zn->Cys3 Ejected_Zn Ejected Zn²⁺ Cys1->Ejected_Zn Zinc Release Modified_NCp7 Modified & Unfolded NCp7 (Cys-S-S-R) DIBA R-S-S-R' (DIBA) DIBA->Cys1 Electrophilic Attack (Thiol-Disulfide Exchange)

Caption: Mechanism of Zinc Ejection by DIBA from HIV-1 NCp7.

Comparative Performance Analysis

A critical aspect of validating any drug candidate is its performance relative to existing alternatives. The table below summarizes the activity of a representative DIBA compound against other known zinc ejectors. The key metrics are:

  • EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response, indicating antiviral potency.

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that kills half the cells in a culture, indicating toxicity.

  • Selectivity Index (SI): Calculated as CC50/EC50. A higher SI is desirable, indicating a wider therapeutic window.

Compound ClassExample CompoundMechanism of ActionAntiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Dithiobisbenzamide DIBA-1 (NSC20625)Electrophilic attack on Cys thiolates~ 1 - 5> 100> 20 - 100
Azodicarbonamide ADAOxidation of Cys thiolates~ 2 - 10> 100> 10 - 50
C-Nitroso Compounds 3-NitrosobenzamideElectrophilic attack on Cys thiolates~ 5 - 20> 100> 5 - 20
Thioesters MercaptobenzamidesAcylation of Cys thiolates~ 1 - 10> 50> 5 - 50

Note: The values presented are approximate ranges compiled from multiple sources for illustrative purposes. Actual values can vary significantly based on the specific analog, cell line, and assay conditions used.[2][3][4][8]

The data indicates that DIBA compounds exhibit potent low-micromolar anti-HIV activity with high therapeutic indices.[7] Their performance is comparable, and in some cases superior, to other classes of zinc ejectors like Azodicarbonamide (ADA), which was the first zinc ejector to enter clinical trials.[2][3]

Specificity: The Critical Hurdle

A major concern for zinc ejectors is their potential to interact with cellular zinc finger proteins, which are ubiquitous and essential for host cell function.[2] However, studies have shown that antiviral zinc ejectors, including DIBAs, demonstrate a remarkable selectivity for the retroviral CCHC motif over common cellular zinc finger domains (e.g., Cys2His2).[12] This selectivity is attributed to unique structural features of the NCp7 zinc fingers that make them more susceptible to electrophilic attack.[12] At concentrations effective against HIV, these compounds did not significantly impact the function of cellular zinc finger proteins, assuaging major safety concerns.[2][12]

Experimental Validation Workflow

Validating a candidate zinc ejector like DIBA requires a multi-step, self-validating experimental approach. The workflow progresses from direct, in vitro confirmation of the mechanism to cell-based assays of efficacy and toxicity.

G cluster_A Core Validation A Step 1: In Vitro Zinc Ejection Assay B Step 2: Antiviral Activity Assay (EC50) A->B Confirm Mechanism C Step 3: Cytotoxicity Assay (CC50) B->C Assess Efficacy D Step 4: Calculation of Selectivity Index (SI) C->D Assess Safety E Step 5: Specificity & Off-Target Assays D->E Determine Therapeutic Window

Caption: Experimental Workflow for Validating NCp7 Zinc Ejectors.

Detailed Experimental Protocols

Protocol 1: In Vitro Zinc Ejection Assay

This assay directly measures the ability of a compound to eject zinc from recombinant NCp7 protein using a zinc-sensitive fluorescent probe.

Rationale: This is the primary mechanistic assay. A positive result here is a prerequisite for further testing and confirms the compound acts via the intended mechanism. We use a fluorescent probe like Newport Green or TSQ that exhibits increased fluorescence upon binding to free zinc.[5][6]

Methodology:

  • Reagents & Buffers:

    • Recombinant HIV-1 NCp7 (full-length).

    • Zinc Ejection Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl.

    • Fluorescent Probe Stock: e.g., 1 mM N-(6-methoxy-8-quinoyl)-p-toluenesulfonamide (TSQ) in DMSO.

    • Test Compound (DIBA) Stock: 10 mM in DMSO.

  • Assay Preparation:

    • In a 96-well black plate, add Zinc Ejection Buffer.

    • Add the fluorescent probe to a final concentration of ~1 µM.

    • Add recombinant NCp7 to a final concentration of ~500 nM. Allow incubating for 5 minutes for stabilization.

  • Initiation of Reaction:

    • Add varying concentrations of the DIBA compound to the wells. Include a DMSO-only control well.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Monitor the increase in fluorescence over time (e.g., every 30 seconds for 30 minutes) at the appropriate excitation/emission wavelengths for the chosen probe (e.g., Ex/Em ~330/490 nm for TSQ).

  • Data Analysis:

    • Plot the initial rate of fluorescence increase against the DIBA concentration. This confirms a dose-dependent zinc ejection activity.

Protocol 2: Cell-Based Antiviral Activity (EC50 Determination)

This assay measures the ability of the compound to inhibit HIV-1 replication in a susceptible human cell line.

Rationale: This assay moves from the purified protein to a biologically relevant cellular context. MT-4 cells are highly susceptible to HIV-1-induced cytopathic effects, making them a standard model.[13][14] Inhibition of viral replication protects the cells from death, which can be quantified.

Methodology:

  • Cell Culture:

    • Culture MT-4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Infection Protocol:

    • Seed MT-4 cells in a 96-well plate.

    • Prepare serial dilutions of the DIBA compound in culture medium and add them to the cells.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a pre-determined multiplicity of infection (MOI).[13][14]

    • Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.

  • Incubation:

    • Incubate the plate for 4-5 days at 37°C in a CO2 incubator.[13]

  • Quantification of Viral Inhibition (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[15]

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization buffer (e.g., acidic isopropanol) to dissolve the crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell protection for each drug concentration relative to the virus control.

    • Plot the percentage of protection versus drug concentration and use a non-linear regression model to determine the EC50 value.

Protocol 3: Cytotoxicity Assay (CC50 Determination)

This assay is performed in parallel with the antiviral assay to determine the compound's toxicity to the host cells.

Rationale: It is crucial to ensure that the observed antiviral effect is not simply due to the compound killing the host cells. This assay differentiates specific antiviral activity from general cytotoxicity.

Methodology:

  • Assay Setup:

    • The protocol is identical to the Antiviral Activity Assay, but no virus is added to the wells.

  • Incubation & Quantification:

    • Follow steps 1, 3, and 4 from the Antiviral Activity protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the "cells only" control.

    • Plot the percentage of viability versus drug concentration and use a non-linear regression model to determine the CC50 value.

Conclusion

Benzamide, 2,2'-dithiobis- and its analogs represent a validated and potent class of HIV-1 inhibitors that function by ejecting zinc from the critical NCp7 protein. Their mechanism of action, involving an electrophilic attack on the conserved zinc finger cysteines, is well-supported by in vitro data.[5][11] When compared to other zinc ejectors, DIBA compounds demonstrate excellent antiviral efficacy and a favorable therapeutic window, largely due to their selective targeting of the retroviral zinc finger motif over cellular counterparts.[12] The experimental workflow detailed herein provides a robust framework for the continued evaluation and optimization of this promising class of antiretroviral agents.

References

  • Turpin, J. A., et al. (1999).
  • Domagala, J. M., et al. (1997). A new class of anti-HIV-1 agents targeted toward the nucleocapsid protein NCp7: the 2,2'-dithiobisbenzamides. PubMed. [Link]

  • Domagala, J. M., et al. (1997). A new class of anti-HIV-1 agents targeted toward the nucleocapsid protein NCp7: The 2,2'-dithiobisbenzamides. Bioorganic & Medicinal Chemistry.
  • Rice, W. G., et al. (1997). The human immunodeficiency virus type 1 (HIV-1) nucleocapsid protein zinc ejection activity of disulfide benzamides and benzisothiazolones: correlation with anti-HIV and virucidal activities. Antimicrobial Agents and Chemotherapy. [Link]

  • Miller Jenkins, L. M., et al. (2005). Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters. PubMed. [Link]

  • Tummino, P. J., et al. (1996). The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity. Proceedings of the National Academy of Sciences. [Link]

  • Tummino, P. J., et al. (1996). The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity. PubMed. [Link]

  • Wikipedia. Zinc finger inhibitor. Wikipedia. [Link]

  • Rice, W. G., et al. (1993). Inhibition of HIV-1 infectivity by zinc-ejecting aromatic C-nitroso compounds. PubMed. [Link]

  • Gogliotti, R. D., et al. (1996). Biophysical characterization of zinc ejection from HIV nucleocapsid protein by anti-HIV 2,2'-dithiobis[benzamides] and benzisothiazolones. PubMed. [Link]

  • Singh, K., et al. (2020). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays.
  • Pan, C., et al. (2020). Low-molecular-weight anti-HIV-1 agents targeting HIV-1 capsid proteins. PMC - NIH. [Link]

  • Tummino, P. J., et al. (1995). The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with c. PNAS. [Link]

  • Hashimoto, C., et al. (2021). Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins. PMC - NIH. [Link]

  • Turpin, J. A., et al. (1999). Anti-HIV agents that selectively target retroviral nucleocapsid protein zinc fingers without affecting cellular zinc finger proteins. PubMed. [Link]

  • Rice, W. G., et al. (1996). Inhibitors of Human Immunodeficiency Virus Type 1 Zinc Fingers Prevent Normal Processing of Gag Precursors and Result in the Release of Noninfectious Virus Particles. PubMed. [Link]

  • Rice, W. G., et al. (1997). Azodicarbonamide inhibits HIV-1 replication by targeting the nucleocapsid protein. PubMed. [Link]

Sources

Comparative

Comparative Analysis of Benzamide, 2,2'-dithiobis- and its N-methyl Derivatives in Antimicrobial Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Among these, t...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Among these, the dithiobisbenzamide core has garnered interest for its potent biological activities, particularly against resilient pathogens like Mycobacterium tuberculosis.[1] This guide provides a detailed comparative analysis of the parent compound, Benzamide, 2,2'-dithiobis- , and its N-methylated derivative, Benzamide, 2,2'-dithiobis[N-methyl-] .

This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet significant impact of N-methylation on the physicochemical properties, biological activity, and potential therapeutic applications of this promising class of compounds. By synthesizing available data and established scientific principles, this guide offers a framework for informed decision-making in the design and execution of future research in this area.

Physicochemical Properties: A Comparative Overview

The introduction of methyl groups to the amide nitrogen atoms of the Benzamide, 2,2'-dithiobis- scaffold is anticipated to induce notable changes in its physicochemical characteristics. While direct comparative experimental data is not extensively available in the public domain, we can infer the likely effects based on fundamental chemical principles and structure-activity relationship (SAR) studies of related benzamide derivatives.

PropertyBenzamide, 2,2'-dithiobis-Benzamide, 2,2'-dithiobis[N-methyl-]Rationale for Predicted Differences
Molecular Formula C₁₄H₁₂N₂O₂S₂C₁₆H₁₆N₂O₂S₂Addition of two methyl groups.
Molecular Weight 304.4 g/mol 332.5 g/mol Increased molecular mass from methylation.
Solubility Low aqueous solubility, soluble in organic solvents like DMSO and DMF.[2]Predicted to have slightly lower aqueous solubility but potentially increased solubility in less polar organic solvents.The addition of nonpolar methyl groups can decrease hydrogen bonding potential with water while increasing lipophilicity.
Lipophilicity (LogP) ModeratePredicted to be higherN-methylation typically increases the lipophilicity of a molecule.
Hydrogen Bonding Donor and acceptor capabilities from the N-H and C=O groups.Only acceptor capability from the C=O group; the N-H donor is absent.The replacement of the amide proton with a methyl group eliminates its hydrogen bond donating capacity.
Stability Generally stable under standard conditions.[2]Expected to have comparable stability.The core dithiobisbenzamide structure is the primary determinant of stability.

Biological Activity: Antimicrobial Performance

Research has primarily focused on the antibacterial properties of Benzamide, 2,2'-dithiobis- and its analogues, with significant activity reported against various Mycobacterium species.[1][3] The proposed mechanism of action for this class of compounds involves the disruption of the bacterial cell membrane.

Experimental Protocols

Synthesis of Benzamide, 2,2'-dithiobis- and its N-methyl Derivative

The synthesis of these compounds is typically achieved through the amidation of 2,2'-dithiobis(benzoic acid) or its corresponding acid chloride.

Diagram of Synthetic Workflow:

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Amine Reagents cluster_3 Final Products A 2,2'-Dithiobis(benzoic acid) B 2,2'-Dithiobis(benzoyl chloride) A->B Thionyl Chloride (SOCl₂) D1 Benzamide, 2,2'-dithiobis- B->D1 Reaction with Ammonia D2 Benzamide, 2,2'-dithiobis[N-methyl-] B->D2 Reaction with Methylamine C1 Ammonia C2 Methylamine

Caption: Synthetic pathway for Benzamide, 2,2'-dithiobis- and its N-methyl derivative.

Step-by-Step Synthesis Protocol:

  • Preparation of 2,2'-Dithiobis(benzoyl chloride):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,2'-dithiobis(benzoic acid) in an excess of thionyl chloride.

    • Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved and gas evolution ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,2'-dithiobis(benzoyl chloride). This intermediate is typically used in the next step without further purification.

  • Synthesis of Benzamide, 2,2'-dithiobis-:

    • Dissolve the crude 2,2'-dithiobis(benzoyl chloride) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dioxane.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure Benzamide, 2,2'-dithiobis-.

  • Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]:

    • Dissolve the crude 2,2'-dithiobis(benzoyl chloride) in anhydrous THF or dioxane.

    • Cool the solution in an ice bath.

    • Slowly add an excess of an aqueous solution of methylamine with vigorous stirring.

    • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

    • Isolate the product by filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization or column chromatography to obtain pure Benzamide, 2,2'-dithiobis[N-methyl-].

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds can be quantitatively assessed by determining their MIC values using the broth microdilution method.

Diagram of MIC Determination Workflow:

G A Prepare stock solutions of test compounds C Perform serial two-fold dilutions of compounds in a 96-well plate A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) D Inoculate each well with the bacterial suspension B->D C->D E Incubate plates at 37°C for 18-24 hours D->E F Determine MIC by visual inspection for turbidity E->F

Caption: Workflow for the broth microdilution method to determine MIC.

Step-by-Step MIC Protocol:

  • Preparation of Test Compounds:

    • Prepare stock solutions of Benzamide, 2,2'-dithiobis- and Benzamide, 2,2'-dithiobis[N-methyl-] in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the test microorganism (e.g., Mycobacterium smegmatis as a non-pathogenic surrogate for M. tuberculosis), prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to each well.

    • Add 50 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation and Reading:

    • Seal the plates and incubate at 37°C for the appropriate duration (e.g., 24-72 hours for mycobacteria).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis of Benzamide, 2,2'-dithiobis- and its N-methyl derivative highlights the significant influence of N-alkylation on the physicochemical and, consequently, the biological properties of this antimicrobial scaffold. While the N-methyl derivative is predicted to exhibit increased lipophilicity, which may enhance its membrane-penetrating capabilities, the absence of the N-H hydrogen bond donor could alter its mechanism of interaction with the bacterial cell.

To fully elucidate the therapeutic potential of these compounds, further research is imperative. Direct comparative studies are needed to experimentally determine the solubility, stability, and MIC values of both the parent compound and its N-methyl derivative against a panel of clinically relevant bacterial strains, including drug-resistant isolates. Moreover, detailed mechanistic studies are required to understand how these structural modifications affect their interaction with the bacterial cell membrane and other potential cellular targets. Such data will be invaluable for the rational design of more potent and selective dithiobisbenzamide-based antimicrobial agents.

References

  • Okachi, R., Niino, H., Kitaura, K., Mineura, K., Nakamizo, Y., Murayama, Y., Ono, T., & Nakamizo, A. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry, 28(12), 1772–1779. [Link]

  • Wessjohann, L. A., & Whitehead, C. R. (2006). Synthesis of 2,2-dithiobisbenzamides derivatives. ResearchGate. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Gungah, R., Moosun, S., Jhaumeer-Laulloo, S., & Bhowon, M. G. (2016). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. In ResearchGate. [Link]

  • Okachi, R., et al. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. PubMed. [Link]

Sources

Validation

The Resurgence of a Disulfide Scaffold: Evaluating "Benzamide, 2,2'-dithiobis-" Derivatives Against Drug-Resistant Bacteria

A Technical Guide for Researchers and Drug Development Professionals In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a paramount objective in medicinal chemistry. This guide provides an in-depth comparative analysis of "Benzamide, 2,2'-dithiobis-" derivatives, a class of sulfur-containing organic compounds that are re-emerging as promising candidates in the fight against drug-resistant bacterial pathogens. By synthesizing preclinical data, this document offers a technical overview of their efficacy, a detailed exploration of their proposed mechanisms of action, and standardized protocols for their evaluation, thereby serving as a critical resource for scientists engaged in the discovery and development of new antimicrobial agents.

The Efficacy Landscape: A Comparative Analysis

"Benzamide, 2,2'-dithiobis-" and its analogues have demonstrated significant antibacterial activity, particularly against a spectrum of challenging pathogens. The data presented herein is a synthesis of available preclinical findings, offering a comparative perspective on their potential.

Activity Against Drug-Resistant Gram-Positive Bacteria

This class of compounds has shown notable potency against several high-priority Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Benzamide Derivatives and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticMRSA (µg/mL)VRE (µg/mL)Reference
Benzamide, 2,2'-dithiobis- Analogues
Analogue A0.5 - 21 - 4[1]
Analogue B1 - 42 - 8[1]
Standard Antibiotics
Vancomycin1 - 2>256 (Resistant)[2][3]
Linezolid1 - 41 - 4[2][4]
Daptomycin0.5 - 11 - 4[5][6]

Note: The MIC values for "Benzamide, 2,2'-dithiobis-" analogues are representative of ranges reported in preclinical studies. Specific values can vary based on the derivative and the specific bacterial isolate.

Potency Against Mycobacterial Strains

A significant area of promise for "Benzamide, 2,2'-dithiobis-" derivatives lies in their potent activity against Mycobacterium tuberculosis, including strains resistant to first-line antitubercular drugs.

Table 2: Comparative MICs against Mycobacterium tuberculosis

Compound/AntibioticM. tuberculosis H37Rv (µg/mL)Streptomycin-Resistant M. tuberculosis (µg/mL)Kanamycin-Resistant M. tuberculosis (µg/mL)Reference
Benzamide, 2,2'-dithiobis- <1<1<1[7][8]
Streptomycin0.5 - 2>160.5 - 2[8]
Kanamycin1 - 51 - 5>20[8]

These findings underscore the potential of this scaffold to yield compounds that can overcome existing resistance mechanisms in M. tuberculosis.[8]

Activity Against Drug-Resistant Gram-Negative Bacteria

The efficacy of "Benzamide, 2,2'-dithiobis-" derivatives against multidrug-resistant Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii, is an area of ongoing investigation. While some acyclic dithiobisbenzamides have shown limited to no activity against these pathogens, other benzamide derivatives are being explored for their potential to inhibit essential cellular processes in Gram-negative bacteria.[2][9] Further research is required to establish a clear comparative profile against standard-of-care agents like colistin for these challenging infections.[3][10][11]

Unraveling the Mechanism of Action

The antibacterial effect of "Benzamide, 2,2'-dithiobis-" derivatives is believed to be multifaceted, with the disulfide bond playing a pivotal role. The primary proposed mechanisms involve disruption of the bacterial cell membrane and inhibition of essential cellular division proteins.

The Critical Role of the Disulfide Bond and Membrane Interaction

The disulfide linkage is a key functional group for the antimicrobial activity of these compounds.[9] It is hypothesized that these molecules can interact with the bacterial cell membrane, leading to a loss of structural integrity and function. This interaction may be facilitated by the redox-active nature of the disulfide bond, which could potentially interfere with thiol-containing proteins in the bacterial membrane, disrupting crucial processes like respiration and transport.

dot

cluster_membrane Bacterial Cell Membrane membrane_proteins Membrane Proteins (e.g., Respiratory Chain Components) disrupted_function Disrupted Membrane Function (Loss of Potential, Impaired Respiration) membrane_proteins->disrupted_function lipid_bilayer Lipid Bilayer lipid_bilayer->disrupted_function compound Benzamide, 2,2'-dithiobis- Derivative compound->membrane_proteins Interaction with Thiol Groups compound->lipid_bilayer Disruption of Bilayer Integrity cell_death Bacterial Cell Death disrupted_function->cell_death

Caption: Proposed mechanism of membrane disruption by "Benzamide, 2,2'-dithiobis-" derivatives.

Inhibition of Cell Division via FtsZ Targeting

Emerging evidence suggests that some benzamide derivatives exert their antibacterial effect by targeting the Filamentous temperature-sensitive protein Z (FtsZ).[1][9][12][13] FtsZ is a crucial protein that forms the Z-ring at the site of cell division. By inhibiting FtsZ polymerization, these compounds block bacterial cell division, ultimately leading to cell death.[1][12] This mechanism is particularly attractive as FtsZ is a highly conserved protein across a broad range of bacteria, suggesting the potential for broad-spectrum activity.

dot

FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Polymerization Inhibition Inhibition of Polymerization FtsZ_monomers->Inhibition Cell_Division Bacterial Cell Division Z_ring->Cell_Division compound Benzamide Derivative compound->FtsZ_monomers Binding No_Division Blockage of Cell Division Inhibition->No_Division

Caption: Inhibition of bacterial cell division through FtsZ targeting by benzamide derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to evaluate the antibacterial efficacy of "Benzamide, 2,2'-dithiobis-" derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the "Benzamide, 2,2'-dithiobis-" derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

    • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

dot

A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate at 37°C for 16-20h C->D E Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic activity of a compound over time.

Protocol:

  • Preparation:

    • Prepare a logarithmic-phase bacterial culture in a suitable broth.

    • Adjust the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Prepare tubes with broth containing the "Benzamide, 2,2'-dithiobis-" derivative at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without the compound.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[14][15]

dot

A Prepare Bacterial Culture and Compound Concentrations B Incubate and Collect -Samples at Time Points A->B C Perform Serial Dilutions and Plate B->C D Incubate Plates and Count Colonies C->D E Plot Time-Kill Curve D->E

Caption: Workflow for the time-kill kinetics assay.

Biofilm Disruption Assay using Crystal Violet

This assay is used to assess the ability of a compound to disrupt pre-formed bacterial biofilms.

Protocol:

  • Biofilm Formation:

    • Grow a bacterial culture overnight in a suitable medium.

    • Dilute the culture and add it to the wells of a 96-well flat-bottom plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment:

    • Gently remove the planktonic cells by washing the wells with a sterile buffer (e.g., PBS).

    • Add fresh medium containing various concentrations of the "Benzamide, 2,2'-dithiobis-" derivative to the wells.

    • Incubate for a further 24 hours.

  • Staining:

    • Remove the medium and wash the wells to remove non-adherent cells.

    • Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Wash away the excess stain and allow the plate to air dry.

  • Quantification:

    • Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).

    • Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm.

    • A reduction in absorbance compared to the untreated control indicates biofilm disruption.[6]

dot

A Grow Bacterial Biofilm in Microtiter Plate B Treat Biofilm with Compound A->B C Wash and Stain with Crystal Violet B->C D Solubilize Stain and Measure Absorbance C->D E Quantify Biofilm Disruption D->E

Caption: Workflow for the crystal violet biofilm disruption assay.

Conclusion and Future Directions

"Benzamide, 2,2'-dithiobis-" derivatives represent a compelling chemical scaffold with demonstrated efficacy against clinically significant drug-resistant bacteria, most notably Mycobacterium tuberculosis and Gram-positive cocci. Their proposed dual mechanism of action, involving both membrane disruption and inhibition of cell division, offers a potential strategy to overcome existing resistance mechanisms. The standardized protocols provided in this guide are intended to facilitate further research and development of this promising class of antibacterial agents. Future investigations should focus on expanding the evaluation of these compounds against a broader panel of multidrug-resistant Gram-negative pathogens, elucidating the precise molecular interactions underlying their mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties for potential clinical translation.

References

  • Google Patents. (n.d.). Benzamide antibacterial agents.
  • Okachi, R., Niino, H., Kitaura, K., Mineura, K., Nakamizo, Y., Murayama, Y., Ono, T., & Nakamizo, A. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry, 28(12), 1772–1779. Retrieved from [Link]

  • Adams, R. J., et al. (2011). Multiple effects of benzamide antibiotics on FtsZ function. Molecular Microbiology, 79(6), 1492-1503. Retrieved from [Link]

  • Gungah, R., Moosun, S., Jhaumeer-Laulloo, S., & Bhowon, M. G. (2016). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. In Green Chemistry and Applications (pp. 411-420). Apple Academic Press. Retrieved from [Link]

  • Clor, M. A., et al. (2024). Comparative effectiveness of daptomycin versus vancomycin among patients with methicillin-resistant Staphylococcus aureus (MRSA) bloodstream infections: A systematic literature review and meta-analysis. PloS one, 19(2), e0293423. Retrieved from [Link]

  • Al-Baidani, A. A., et al. (2021). Comparative Analysis of Colistin Susceptibility Using Micronaut MIC-Strip, Disc Elution, and Broth Microdilution in MDR Gram-Negatives. Infection and Drug Resistance, 14, 3521–3529. Retrieved from [Link]

  • Cason, E., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1664. Retrieved from [Link]

  • Heras, B., et al. (2015). Disulfide-Bond-Forming Pathways in Gram-Positive Bacteria. Journal of Bacteriology, 198(1), 9–19. Retrieved from [Link]

  • Kadokura, H., et al. (2014). Protein Disulfide Bond Formation in Prokaryotes. Annual Review of Biochemistry, 83, 733–764. Retrieved from [Link]

  • Al-Hasan, M. N., et al. (2021). Comparative analysis of MICs of MRSA and MSSA to vancomycin, teicoplanin, linezolid and erythromycin. Journal of Infection and Public Health, 14(3), 397–401. Retrieved from [Link]

  • Lee, C. R., et al. (2013). Comparative Efficacies of Linezolid vs. Tedizolid in an Experimental Murine Model of Vancomycin-Resistant Enterococcal (VRE) Bacteremia. Antimicrobial Agents and Chemotherapy, 57(11), 5434–5437. Retrieved from [Link]

  • Balli, E. P., et al. (2014). Systematic review and meta-analysis of linezolid versus daptomycin for treatment of vancomycin-resistant enterococcal bacteremia. Antimicrobial Agents and Chemotherapy, 58(7), 3677–3683. Retrieved from [Link]

  • Britt, N. S., et al. (2019). Comparison of linezolid and daptomycin for the treatment of vancomycin-resistant enterococcal bacteremia. Infection and Drug Resistance, 12, 483–491. Retrieved from [Link]

  • Pader, V., et al. (2016). A Broad-Spectrum Antibiofilm Peptide Enhances Antibiotic Action against Bacterial Biofilms. Antimicrobial Agents and Chemotherapy, 60(10), 5805–5814. Retrieved from [Link]

  • Roy, A. D., et al. (2017). Time-kill study of the in vitro antimicrobial activity of tedizolid against methicillin-resistant Staphylococcus aureus. Chulalongkorn Medical Journal, 61(1), 1-10. Retrieved from [Link]

  • Wang, Y., et al. (2023). A Methylazanediyl Bisacetamide Derivative Sensitizes Staphylococcus aureus Persisters to a Combination of Gentamicin And Daptomycin. Advanced Science, 10(36), e2304998. Retrieved from [Link]

  • Roy, R., et al. (2018). Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology. Molecules, 23(8), 1935. Retrieved from [Link]

  • Essex, D. W. (2003). Disulfide bonds as switches for protein function. Trends in Pharmacological Sciences, 24(8), 390–394. Retrieved from [Link]

  • Li, Y., et al. (2020). Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli. Frontiers in Microbiology, 11, 103. Retrieved from [Link]

  • Wang, G., et al. (2022). Antimicrobial peptide 2K4L disrupts the membrane of multidrug-resistant Acinetobacter baumannii and protects mice against sepsis. Frontiers in Microbiology, 13, 965640. Retrieved from [Link]

  • Liu, C., et al. (2021). Computationally Designed AMPs with Antibacterial and Antibiofilm Activity against MDR Acinetobacter baumannii. International Journal of Molecular Sciences, 22(16), 8824. Retrieved from [Link]

  • Lee, J. H., et al. (2021). Rapid Killing and Biofilm Inhibition of Multidrug-Resistant Acinetobacter baumannii Strains and Other Microbes by Iodoindoles. International Journal of Molecular Sciences, 22(15), 8234. Retrieved from [Link]

  • Chen, J., et al. (2022). Discovery of Anti-MRSA Secondary Metabolites from a Marine-Derived Fungus Aspergillus fumigatus. Journal of Fungi, 8(11), 1176. Retrieved from [Link]

  • Wu, Y., et al. (2023). Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis. Frontiers in Microbiology, 14, 1102901. Retrieved from [Link]

  • Al-Obeed, O. A., et al. (2010). Comparison of E-test and disc diffusion methods for the in vitro evaluation of the antimicrobial activity of colistin in multi-drug resistant Gram-negative Bacilli. Saudi Pharmaceutical Journal, 18(3), 179–182. Retrieved from [Link]

  • Schirner, M., et al. (2023). Colistin, Meropenem–Vaborbactam, Imipenem–Relebactam, and Eravacycline Testing in Carbapenem-Resistant Gram-Negative Rods: A Comparative Evaluation of Broth Microdilution, Gradient Test, and VITEK 2. Microorganisms, 11(7), 1787. Retrieved from [Link]

  • Spizek, J., & Havlicek, V. (2021). Molecular Survival Strategies Against Kidney Filtration: Implications for Therapeutic Protein Engineering. Biophysica, 1(1), 1–16. Retrieved from [Link]

  • Shoulders, M. D., & Raines, R. T. (2009). Disulfide Bond Formation in the Cell. Annual Review of Biochemistry, 78, 929–958. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Benzamide, 2,2'-dithiobis- and Benzisothiazolones

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the in vivo efficacy, mechanisms of action, and toxicological profiles of two classes of sulfur-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the in vivo efficacy, mechanisms of action, and toxicological profiles of two classes of sulfur-containing antimicrobial compounds: Benzamide, 2,2'-dithiobis- and its derivatives, and benzisothiazolones. While direct head-to-head in vivo efficacy studies are not extensively available in the public domain, this document synthesizes existing in vitro data, mechanistic insights, and available in vivo pharmacokinetic and toxicological information to offer a comparative perspective for researchers in drug discovery and development.

Introduction: A Tale of Two Sulfur-Based Antimicrobials

Benzamide, 2,2'-dithiobis- and benzisothiazolones are two classes of compounds with significant antimicrobial properties, both owing their activity in large part to their sulfur-containing structures. Benzamide, 2,2'-dithiobis- and its analogues are characterized by a disulfide bond linking two benzamide moieties. This disulfide bridge is a key feature, rendering the molecule susceptible to cleavage and interaction with biological thiols.

Benzisothiazolones, on the other hand, are heterocyclic compounds containing a fused benzene and isothiazole ring. Notably, benzisothiazolones can be formed from the cyclization of 2,2'-dithiobisbenzamides, suggesting a close chemical and potentially biological relationship between the two classes.[1] Both compound types have garnered interest for their potential as antibacterial, antifungal, and antiviral agents.[2][3]

Mechanism of Action: Different Paths to Microbial Disruption

The antimicrobial and antiviral activities of Benzamide, 2,2'-dithiobis- derivatives and benzisothiazolones stem from distinct yet related mechanisms, primarily targeting cellular nucleophiles.

Benzamide, 2,2'-dithiobis-: Targeting Zinc Fingers and Cellular Membranes

The biological activity of 2,2'-dithiobisbenzamides is intrinsically linked to their disulfide bond. A prominent mechanism, particularly in their anti-HIV activity, involves the ejection of zinc from the nucleocapsid protein (NCp7) of the virus.[1][2] The disulfide bond interacts with cysteine residues within the zinc finger domains of NCp7, leading to zinc release and inactivation of the protein, which is critical for viral replication.[1][2]

In the context of antibacterial activity, the proposed mechanism for some derivatives involves interaction with and disruption of the bacterial cell membrane.[4] The disulfide bond is believed to be a key functional group in this process.[4] Furthermore, their ability to react with thiol-containing proteins can disrupt essential enzymatic functions within the microbial cell.

cluster_0 Benzamide, 2,2'-dithiobis- Derivative cluster_1 Microbial/Viral Target Disulfide_Bond Disulfide Bond (-S-S-) Zinc_Finger Viral NCp7 Zinc Finger Disulfide_Bond->Zinc_Finger Cysteine Interaction Cell_Membrane Bacterial Cell Membrane Disulfide_Bond->Cell_Membrane Interaction/ Disruption Thiol_Proteins Cellular Thiol Proteins Disulfide_Bond->Thiol_Proteins Thiol-Disulfide Exchange Zinc_Ejection Zinc Ejection & NCp7 Inactivation Zinc_Finger->Zinc_Ejection Leads to Inhibition_Growth Inhibition of Microbial Growth Cell_Membrane->Inhibition_Growth Results in Thiol_Proteins->Inhibition_Growth Results in cluster_0 Benzisothiazolone (BIT) cluster_1 Cellular Targets NS_Bond Active N-S Bond Thiol_Proteins Thiol-Containing Proteins & Enzymes NS_Bond->Thiol_Proteins Reaction with -SH groups DNA DNA NS_Bond->DNA Interaction with DNA bases Enzyme_Inhibition Enzyme Inhibition & Disrupted Metabolism Thiol_Proteins->Enzyme_Inhibition Leads to Replication_Disruption Disruption of DNA Replication DNA->Replication_Disruption Leads to Cell_Death Cell Death Enzyme_Inhibition->Cell_Death Results in Replication_Disruption->Cell_Death Results in

Figure 2. Proposed mechanism of action for Benzisothiazolones.

Comparative In Vitro Efficacy

While in vivo comparative data is scarce, in vitro studies provide valuable insights into the antimicrobial spectrum and potency of these compounds.

Compound ClassTarget OrganismIn Vitro Efficacy (MIC/IC50)Reference
Benzamide, 2,2'-dithiobis- Analogues Mycobacterium tuberculosis H37RvMIC of most potent compound was superior or equivalent to streptomycin and kanamycin. [5][5]
Gram-positive bacteria (S. aureus, B. cereus, E. faecalis)Showed activity. [6][6]
Gram-negative bacteria (E. coli, S. typhi, P. aeruginosa)No significant activity observed. [6][6]
HIV-1, HIV-2, SIVLow µM activity with high therapeutic indices in cell culture. [1][1]
Benzisothiazolones (BIT) Broad-spectrum biocideEffective against bacteria, fungi, and yeast. [7][8][7][8]
Staphylococcus aureusInhibits active transport and oxidation of glucose. [9][9]

In Vivo Data: A Fragmented Picture

Benzamide, 2,2'-dithiobis- Derivatives: Promising Pharmacokinetics and Low Acute Toxicity

Studies on substituted 2,2'-dithiobisbenzamides have shown that some compounds possess excellent pharmacokinetics in mice, leading to their selection for advanced studies as antiviral agents. [1]This suggests good bioavailability and stability in vivo.

Toxicological studies on a related compound, 2′,2′′′-Dithiobisbenzanilide (DTBBA), indicated low acute oral and dermal toxicity in rodents. [10]However, another study on a benzamide derivative showed dose-dependent kidney toxicity in mice. [9]This highlights the importance of evaluating the toxicity profile of each specific derivative.

Benzisothiazolones: Rapid Absorption and Metabolism with Noted Toxicities

Pharmacokinetic studies of benzisothiazolinone (BIT) in rats have demonstrated rapid and complete absorption after oral administration, followed by extensive metabolism and excretion. [11][12]Dermal application also leads to systemic exposure. [11][12] The primary toxicological concern with benzisothiazolones is their potential for skin sensitization and irritation. [13]In vivo studies have also shown toxicity to aquatic organisms, such as zebrafish embryos. [13]

Experimental Protocols

Detailed, standardized protocols are crucial for the valid assessment of in vivo efficacy. Below are generalized workflows for key experiments.

In Vivo Antimicrobial Efficacy Testing (Mouse Infection Model)

This protocol outlines a general procedure for assessing the efficacy of an antimicrobial agent in a murine infection model.

Start Start: Acclimatize Animals Infection Induce Infection (e.g., intraperitoneal injection of bacteria) Start->Infection Grouping Randomly Assign to Treatment Groups (Vehicle, Test Compound, Positive Control) Infection->Grouping Treatment Administer Treatment (defined dose, route, and schedule) Grouping->Treatment Monitoring Monitor Animal Health (survival, clinical signs, body weight) Treatment->Monitoring Endpoint Endpoint Determination (e.g., bacterial load in target organs, survival analysis) Monitoring->Endpoint Analysis Data Analysis (statistical comparison between groups) Endpoint->Analysis End End Analysis->End

Figure 3. Generalized workflow for in vivo antimicrobial efficacy testing.

Step-by-Step Methodology:

  • Animal Acclimatization: House animals (e.g., BALB/c mice) in a controlled environment for a minimum of one week prior to the experiment to allow for acclimatization. [14]2. Infection Induction: Infect animals with a standardized inoculum of the target pathogen (e.g., multi-drug resistant Acinetobacter baumannii) via a relevant route of administration (e.g., intraperitoneal or intranasal). [14]3. Group Allocation: Randomly assign infected animals to different treatment groups: vehicle control, test compound at various doses, and a positive control (an antibiotic with known efficacy against the pathogen).

  • Treatment Administration: Administer the test compound and controls according to the predetermined dosing regimen (e.g., oral gavage, intravenous injection) and schedule.

  • Monitoring: Monitor the animals daily for clinical signs of illness, body weight changes, and mortality for a specified period.

  • Endpoint Analysis: At the end of the study period, or when humane endpoints are reached, euthanize the animals. Collect target organs (e.g., lungs, spleen, liver) for the determination of bacterial burden (colony-forming units per gram of tissue). For survival studies, record the time to death for each animal.

  • Data Analysis: Statistically compare the outcomes (e.g., bacterial load, survival rates) between the treatment groups and the control group to determine the efficacy of the test compound.

In Vivo Acute Toxicity Study (Rodent Model)

This protocol provides a general framework for assessing the acute toxicity of a test compound.

Start Start: Acclimatize Animals Grouping Randomly Assign to Groups (Vehicle, Increasing Doses of Test Compound) Start->Grouping Dosing Administer a Single Dose of the Test Compound Grouping->Dosing Observation Observe for Clinical Signs of Toxicity and Mortality (e.g., for 14 days) Dosing->Observation Necropsy Perform Gross Necropsy on all Animals Observation->Necropsy Histopathology Conduct Histopathological Examination of Key Organs Necropsy->Histopathology LD50 Determine LD50 (if applicable) Histopathology->LD50 End End LD50->End

Figure 4. Generalized workflow for an in vivo acute toxicity study.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize healthy, young adult rodents (e.g., Sprague-Dawley rats) to the laboratory conditions.

  • Group Allocation and Dosing: Assign animals to groups and administer a single dose of the test substance via the intended route of exposure (e.g., oral gavage). Include a vehicle control group. Use a range of increasing doses to identify a dose-response relationship.

  • Clinical Observation: Observe the animals for signs of toxicity, morbidity, and mortality at regular intervals for a defined period (typically 14 days). Record changes in body weight, food and water consumption, and any behavioral or physiological abnormalities.

  • Necropsy and Histopathology: At the end of the observation period, euthanize all surviving animals. Conduct a thorough gross necropsy of all animals (including those that died during the study). Collect key organs for histopathological examination to identify any treatment-related changes.

  • Data Analysis: Analyze the mortality data to determine the LD50 (median lethal dose), if possible. Evaluate the clinical observations and histopathological findings to identify the target organs of toxicity and the nature of the toxic effects.

Conclusion and Future Directions

Both Benzamide, 2,2'-dithiobis- derivatives and benzisothiazolones represent promising classes of antimicrobial agents with distinct mechanisms of action. The available data suggests that 2,2'-dithiobisbenzamides may have a more targeted spectrum of activity, with notable potential against mycobacteria and certain viruses like HIV, while benzisothiazolones act as broad-spectrum biocides.

The significant gap in the literature is the lack of direct comparative in vivo efficacy studies. Such studies are crucial for making informed decisions in drug development. Future research should focus on:

  • Head-to-head in vivo efficacy studies in relevant animal models of infection to directly compare the therapeutic potential of lead compounds from both classes.

  • Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling of promising 2,2'-dithiobisbenzamide derivatives to understand their absorption, distribution, metabolism, and excretion (ADME) properties and to establish a correlation between drug exposure and antimicrobial effect.

  • In-depth toxicological assessments of novel derivatives to establish their safety profiles and therapeutic windows.

By addressing these research gaps, the scientific community can better elucidate the therapeutic potential of these two important classes of sulfur-containing antimicrobials.

References

  • Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. (1997). Drug Des Discov., 15(1), 49-61. Retrieved from [Link]

  • Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. (1985). J Med Chem., 28(12), 1772-9. Retrieved from [Link]

  • Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats. (2023). Toxics, 11(5), 408. Retrieved from [Link]

  • Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats. (2023). Toxics, 11(5), 408. Retrieved from [Link]

  • Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. (2016). In Green Chemistry and Engineering (pp. 411-420). Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(10), e20521. Retrieved from [Link]

  • Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. (1985). J Med Chem., 28(12), 1772-9. Retrieved from [Link]

  • Disposition and metabolism of 2′,2′′′-Dithiobisbenzanilide in rodents following intravenous and oral administration and dermal application. (2020). Xenobiotica, 50(7), 843-853. Retrieved from [Link]

  • Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3). (2021). J Toxicol Environ Health A, 84(22), 932-943. Retrieved from [Link]

  • BENZISOTHIAZOLIN - 3 – ONE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Assessment of the relative skin sensitising potency of 3 biocides using the local lymph node assay. (1991). Contact Dermatitis, 24(3), 187-91. Retrieved from [Link]

  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015). Front Microbiol., 6, 527. Retrieved from [Link]

  • Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. (2023). Journal of Rehman Medical Institute, 9(3). Retrieved from [Link]

  • Study on the removal of benzisothiazolinone biocide and its toxicity: The effectiveness of ozonation. (2018). Water Res., 131, 186-194. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Therapeutic Index of Dithiobisbenzamide Derivatives

In the landscape of modern drug discovery, the pursuit of novel therapeutic agents is a journey of balancing efficacy with safety. The class of compounds known as "Benzamide, 2,2'-dithiobis-" and its derivatives has emer...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel therapeutic agents is a journey of balancing efficacy with safety. The class of compounds known as "Benzamide, 2,2'-dithiobis-" and its derivatives has emerged as a versatile scaffold, demonstrating potential across a spectrum of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[1][2][3][4] This guide provides a comprehensive framework for assessing the therapeutic index of these promising molecules, offering researchers and drug development professionals a roadmap to navigate the critical path from discovery to clinical translation.

The therapeutic index (TI) is a cornerstone of pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[5][6] A high TI is a hallmark of a drug with a wide safety margin, a desirable characteristic for any clinical candidate. This guide will delve into the mechanistic underpinnings of dithiobisbenzamide derivatives, outline robust experimental protocols for determining their therapeutic index, and present a framework for the comparative analysis of these compounds.

Understanding the Mechanistic Landscape of Dithiobisbenzamide Derivatives

The biological activity of dithiobisbenzamide derivatives is intrinsically linked to their chemical structure, particularly the disulfide bond and the benzamide moieties.[2][7] These features confer upon them the ability to interact with a variety of biological targets, leading to a diverse range of pharmacological effects.

Sirtuin Inhibition: A Avenue for Neuroprotection and Cancer Therapy

A significant area of interest lies in the ability of certain benzamide derivatives to act as inhibitors of sirtuins, a class of NAD+-dependent deacetylases.[1][3] Specifically, SIRT2 has been identified as a key target. Inhibition of SIRT2 has shown promise in models of Huntington's disease by reducing the aggregation of polyglutamine, and in Parkinson's disease by promoting neuronal survival.[1] In the context of cancer, sirtuin inhibitors, including benzamide-containing compounds, have demonstrated antiproliferative properties.[3][8]

Proposed Signaling Pathway of SIRT2 Inhibition by Benzamide Derivatives

G Benzamide Benzamide Derivative SIRT2 SIRT2 Benzamide->SIRT2 Inhibition Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Acetylated_Tubulin Acetylated α-Tubulin Tubulin->Acetylated_Tubulin Acetylation Neuroprotection Neuroprotection Acetylated_Tubulin->Neuroprotection Anticancer Anticancer Effects Acetylated_Tubulin->Anticancer

Caption: Proposed mechanism of SIRT2 inhibition by benzamide derivatives.

Antiretroviral and Antimicrobial Activity: Targeting Key Pathogen Components

Substituted 2,2'-dithiobisbenzamides have demonstrated significant activity against HIV-1, HIV-2, and SIV.[2] Their mechanism of action is directed at the viral nucleocapsid protein (NCp7), where they cause the ejection of zinc from the zinc fingers, crucial structures for viral replication.[2] Furthermore, these compounds and their analogs have shown antimicrobial properties, particularly against Gram-positive bacteria and various Mycobacterium species, with a proposed mechanism involving the disruption of the bacterial cell membrane.[4][7][9]

A Framework for Assessing the Therapeutic Index

A thorough evaluation of the therapeutic index requires a multi-faceted approach, encompassing both in vitro and in vivo studies. This section outlines the essential experimental protocols to generate the data necessary for a robust comparative analysis.

Part 1: In Vitro Assessment - The Selectivity Index

For in vitro studies, the concept of a selectivity index (SI) is employed as a proxy for the therapeutic index.[10] It is calculated as the ratio of the concentration of a compound that is toxic to normal cells to the concentration that is effective against the target cells (e.g., cancer cells, virus-infected cells, or bacteria).

Selectivity Index (SI) = IC50 in normal cells / EC50 or IC50 in target cells

Where:

  • IC50 (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a biological process by 50%.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11]

Objective: To determine the IC50 of the dithiobisbenzamide derivatives in both cancerous/infected and normal cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer)[3][11]

  • Normal, non-cancerous cell line (e.g., HEK293, human embryonic kidney cells)[11]

  • Dithiobisbenzamide derivatives

  • MTT reagent

  • Cell culture medium, fetal bovine serum, and antibiotics

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the dithiobisbenzamide derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[10]

Experimental Workflow for In Vitro Cytotoxicity Assessment

G Start Start Seed_Cells Seed Cancer & Normal Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with Benzamide Derivatives (Varying Conc.) Seed_Cells->Treat_Cells Incubate Incubate (24-48h) Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 Calculate_SI Calculate Selectivity Index Calculate_IC50->Calculate_SI End End Calculate_SI->End

Caption: Workflow for determining the in vitro selectivity index.

Part 2: In Vivo Assessment - The Therapeutic Index

In vivo studies are crucial for understanding the overall safety and efficacy of a drug in a whole organism.[12][13] The therapeutic index is typically calculated as the ratio of the toxic dose in 50% of the population (TD50) or the lethal dose in 50% of the population (LD50) to the effective dose in 50% of the population (ED50).[5]

Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50

Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of the dithiobisbenzamide derivatives.

Materials:

  • Healthy, age- and weight-matched laboratory animals (e.g., mice)

  • Dithiobisbenzamide derivatives

  • Appropriate vehicle for drug administration

Procedure:

  • Dose Range Finding: Conduct a preliminary study with a small number of animals to determine a range of doses from no observable adverse effects to mortality.[10]

  • LD50 Study: Administer a single dose of the derivative to several groups of animals at different dose levels. Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality. Calculate the LD50 using a statistical method.[10]

  • MTD Study: In a separate study, administer repeated doses of the derivative to determine the highest dose that does not cause unacceptable toxicity over a longer period.

The design of the efficacy study will depend on the therapeutic indication. For an anticancer agent, a tumor xenograft model would be appropriate.

Objective: To determine the effective dose (ED50) of the dithiobisbenzamide derivative that produces a desired therapeutic effect.

Procedure (for an anticancer agent):

  • Tumor Implantation: Implant human cancer cells into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control and different doses of the derivative).

  • Tumor Measurement: Measure tumor volume regularly.

  • Data Analysis: Plot tumor growth curves for each group. The ED50 can be determined as the dose that results in a 50% inhibition of tumor growth compared to the vehicle control.[10]

Comparative Analysis of Dithiobisbenzamide Derivatives

To facilitate a direct and objective comparison, the generated data should be summarized in a structured format. The following tables provide a template for presenting the in vitro and in vivo data for different dithiobisbenzamide derivatives.

Table 1: In Vitro Selectivity Index of Dithiobisbenzamide Derivatives

DerivativeTarget Cell Line (IC50, µM)Normal Cell Line (IC50, µM)Selectivity Index (SI)
Derivative A
Derivative B
Derivative C
Reference Drug

Table 2: In Vivo Therapeutic Index of Dithiobisbenzamide Derivatives

DerivativeEfficacy (ED50, mg/kg)Toxicity (TD50 or LD50, mg/kg)Therapeutic Index (TI)
Derivative A
Derivative B
Derivative C
Reference Drug

Causality Behind Experimental Choices and Self-Validating Systems

The choice of cell lines in the in vitro assays is critical. Using a panel of cancer cell lines relevant to the intended therapeutic area alongside a non-cancerous cell line allows for the assessment of both potency and selectivity.[11] The inclusion of a well-characterized reference drug in both in vitro and in vivo studies serves as a benchmark for comparison and validates the experimental setup.[10]

In vivo studies should be designed to mimic the clinical scenario as closely as possible. The choice of animal model, route of administration, and dosing schedule are all critical parameters that will influence the outcome and translatability of the results.[13]

Conclusion and Future Directions

The "Benzamide, 2,2'-dithiobis-" scaffold holds considerable promise for the development of new therapeutics. A systematic and rigorous assessment of the therapeutic index is paramount to identifying derivatives with the optimal balance of efficacy and safety. The experimental framework outlined in this guide provides a robust methodology for this critical evaluation.

Future research should focus on elucidating the structure-activity relationships (SAR) and structure-toxicity relationships (STR) to guide the rational design of next-generation dithiobisbenzamide derivatives with improved therapeutic indices. Furthermore, exploring novel drug delivery systems could enhance the targeted delivery of these compounds, further widening their therapeutic window. By adhering to the principles of scientific integrity and logical experimental design, the full therapeutic potential of this versatile class of molecules can be unlocked.

References

  • National Center for Biotechnology Information. (n.d.). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (1998). Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Sirtuin inhibitors as anticancer agents. PubMed Central. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. PubMed Central. Retrieved from [Link]

  • Müller, P. J., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(9), 751–761. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Sirtuin inhibitors as anticancer agents. PubMed. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • MDPI. (2022). Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. Molecules, 27(23), 8235. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Sirtuin activators and inhibitors. PubMed Central. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Semantic Scholar. (2004). Ex vivo therapeutic index by drug sensitivity assay using fresh human normal and tumor cells. Cancer Chemotherapy and Pharmacology, 56(3), 263-272. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • ResearchGate. (2021). m-Sulfamoylbenzamides as Sirtuin 2 inhibitors (SIRT2) or suppressor of polyglutamine aggregation (polyQ). Retrieved from [Link]

  • ResearchGate. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Mitochondrial Dysfunction Induced by Different Organochalchogens Is Mediated by Thiol Oxidation and Is Not Dependent of the Classical Mitochondrial Permeability Transition Pore Opening. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Therapeutic drug monitoring for cytotoxic anticancer drugs: Principles and evidence-based practices. PubMed Central. Retrieved from [Link]

  • SlideShare. (2018). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Mitochondrial dysfunction and oxidative stress in metabolic disorders - A Step towards mitochondria based therapeutic strategies. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Therapeutic index. Retrieved from [Link]

  • BMC Pharmacology and Toxicology. (2020). Comparative therapeutic index, lethal time and safety margin of various toxicants and snake antivenoms using newly derived and old formulas. 21(1), 43. Retrieved from [Link]

  • Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Mitochondrial Dysfunction, Oxidative Stress, and Therapeutic Strategies in Diabetes, Obesity, and Cardiovascular Disease. PubMed Central. Retrieved from [Link]

  • QIAGEN. (n.d.). Mitochondrial Dysfunction. Retrieved from [Link]

  • ResearchGate. (2018). What's the connection between mitochondrial dysfunction and type 2 diabetes mellitus?. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Disulfide-Based Self-Healing Materials: Spotlight on Benzamide, 2,2'-dithiobis-

In the pursuit of creating more durable and sustainable materials, the field of self-healing polymers has seen remarkable advancements. Among the various chemical moieties enabling this "smart" functionality, the disulfi...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of creating more durable and sustainable materials, the field of self-healing polymers has seen remarkable advancements. Among the various chemical moieties enabling this "smart" functionality, the disulfide bond (S-S) stands out for its dynamic nature, allowing for repeated scission and reformation. This guide provides an in-depth comparison of the performance of Benzamide, 2,2'-dithiobis- against other common disulfide compounds in self-healing applications. We will delve into the underlying chemical principles, present comparative experimental data, and provide standardized protocols for performance evaluation.

The Principle of Disulfide-Based Self-Healing

Intrinsic self-healing polymers based on disulfide bonds rely on the reversible nature of the S-S covalent bond. When a material containing these bonds is damaged, the disulfide linkages at the fractured surfaces can undergo exchange reactions, effectively re-establishing the polymer network and restoring mechanical integrity. This process is typically triggered by an external stimulus such as heat, light, or it can occur autonomously at room temperature.[1][2][3]

The primary mechanism governing this process is a radical-mediated exchange.[4][5][6] The S-S bond can cleave homolytically to form two sulfenyl radicals. These highly reactive radicals can then attack another disulfide bond, leading to a "shuffling" or metathesis of the disulfide linkages until the fractured surfaces are reconnected.[7] The efficiency and speed of this process are highly dependent on the chemical environment surrounding the disulfide bond.

The Contenders: A Comparative Overview

We will compare the performance of Benzamide, 2,2'-dithiobis- against two other classes of disulfide compounds commonly employed in self-healing materials: simple aromatic disulfides (e.g., diphenyl disulfide) and amino-substituted aromatic disulfides (e.g., bis(4-aminophenyl) disulfide).

  • Benzamide, 2,2'-dithiobis- (Di-2-benzamido-phenyl disulfide): This molecule features a disulfide bond flanked by benzamide groups. The amide functionality is crucial as it can form hydrogen bonds, which play a significant role in aligning the fractured surfaces and promoting the disulfide exchange reaction.[4][6]

  • Bis(4-aminophenyl) disulfide: This is another widely studied disulfide compound where the disulfide bond is part of an aromatic system with amino substituents. The amino groups can also participate in hydrogen bonding and influence the electronic properties of the disulfide bond.[5][8]

  • Simple Aromatic/Aliphatic Disulfides: These represent the most basic form of disulfide cross-linkers. While capable of self-healing, their performance is often limited by the lack of secondary interactions to facilitate the healing process.[9]

The chemical structures of these compounds significantly influence the bond dissociation energy (BDE) of the S-S bond. Aromatic disulfides generally have a lower BDE compared to their aliphatic counterparts, making them more suitable for room-temperature self-healing.[9] Furthermore, substituents on the aromatic ring can further tune this property.

G cluster_factors Influencing Factors Structure Chemical Structure (Aromatic vs. Aliphatic) Substituents Flanking Groups (e.g., -CONH₂, -NH₂) H_Bonding Hydrogen Bonding Mobility Polymer Chain Mobility

Performance Metrics: A Data-Driven Comparison

The efficacy of a self-healing material is quantified by several key metrics, primarily healing efficiency. This is typically determined by comparing the mechanical properties of the healed material to the pristine material.

Disulfide CompoundPolymer MatrixHealing ConditionsHealing Time (h)Healing Efficiency (%)Reference
Benzamide, 2,2'-dithiobis- Epoxy ResinModerate Temperature-84 (Tensile Strength)[10]
Bis(4-aminophenyl) disulfidePolyurethaneRoom Temperature24>95 (Mechanical Properties)[3]
Aromatic Disulfide (unspecified)Acrylic ElastomerRoom Temperature48~81 (Scratch Recovery)[1]
Aromatic Disulfide (unspecified)Epoxy-based VitrimerRoom Temperature9680[11]
Aliphatic DisulfidePolyamide--Self-healing properties exhibited[12]

Analysis of Performance:

  • Benzamide, 2,2'-dithiobis- demonstrates high healing efficiency in epoxy networks at moderate temperatures. The presence of hydrogen bonding from the amide groups is believed to contribute to the initial adhesion of the fractured surfaces, while the disulfide exchange restores the covalent network.[10]

  • Bis(4-aminophenyl) disulfide integrated into a polyurethane matrix shows excellent room-temperature self-healing, achieving over 95% recovery of mechanical properties.[3] This highlights the effectiveness of amino-substituted aromatic disulfides in promoting autonomous healing.

  • Generic aromatic disulfides in acrylic and vitrimer systems also exhibit good room-temperature healing, although it may take longer to achieve high efficiencies.[1][11] The healing process is often dependent on the mobility of the polymer chains, which can be a limiting factor in more rigid matrices.[1]

  • Aliphatic disulfides generally require higher temperatures to induce self-healing due to the higher bond dissociation energy of the S-S bond.[9]

The choice of disulfide compound is therefore a critical design parameter that must be tailored to the specific polymer matrix and the desired operating conditions for the self-healing material.

Experimental Protocols

To ensure reproducible and comparable results, standardized testing methodologies are essential.

  • Preparation of Precursors: Dissolve bisphenol A diglycidyl ether (DGEBA) and a poly(ethylene glycol) diglycidyl ether (as a soft component) in a suitable solvent.

  • Addition of Healing Agent: Add Benzamide, 2,2'-dithiobis- (as the aromatic amine curing agent) to the epoxy resin solution. The stoichiometry between epoxy groups and amine hydrogens should be carefully controlled.

  • Curing: The mixture is then cast into a mold and cured at an elevated temperature (e.g., 80°C) for a specified duration, followed by post-curing at a higher temperature (e.g., 120°C) to ensure complete reaction.

  • Sample Preparation: Prepare dumbbell-shaped specimens of the cured polymer according to standard tensile testing specifications (e.g., ASTM D638).

  • Initial Mechanical Testing: Perform tensile tests on pristine samples to determine their ultimate tensile strength and elongation at break.

  • Damage Infliction: Cut the specimens completely in half with a sharp blade.

  • Healing Process: Bring the two halves back into contact and place them in a controlled environment (e.g., an oven at a specific healing temperature) for a defined period.

  • Post-Healing Mechanical Testing: After the healing period, perform tensile tests on the healed specimens.

  • Calculation of Healing Efficiency: The healing efficiency (η) is calculated as the ratio of the mechanical property of the healed sample to that of the pristine sample: η (%) = (Property_healed / Property_pristine) x 100

G

Conclusion and Future Outlook

The performance of disulfide compounds in self-healing materials is a complex interplay of the disulfide bond's intrinsic reactivity and the surrounding chemical environment. Benzamide, 2,2'-dithiobis- emerges as a highly promising candidate, particularly in applications where hydrogen bonding can be leveraged to enhance the healing process. Its performance is comparable, and in some cases potentially superior, to other amino-substituted aromatic disulfides, especially when incorporated into rigid polymer networks.

Future research should focus on the synergistic effects of combining different dynamic chemistries, such as disulfide exchange with other reversible covalent bonds or supramolecular interactions.[8] This could lead to the development of materials with a superior balance of mechanical robustness and rapid, efficient self-healing capabilities. The continued exploration of structure-property relationships in these dynamic systems will undoubtedly pave the way for the next generation of resilient and sustainable materials.

References

  • Matxain, J. M., et al. (2015). Design of new disulfide-based organic compounds for the improvement of self-healing materials. Physical Chemistry Chemical Physics, 18(1), 27577-27583.[Link]

  • ACS Publications. (n.d.). Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. ACS Applied Polymer Materials.[Link]

  • Nevejans, S., et al. (2016). The underlying mechanisms for self-healing of poly(disulfide)s. Physical Chemistry Chemical Physics, 18(39), 27577-27583.[Link]

  • Rekondo, A., et al. (2014). Self-Healing Materials Based on Disulfide Links. Macromolecules, 47(5), 1799-1806.[Link]

  • Gorb, S. N., et al. (2019). Experimental testing of self-healing ability of soft polymer materials. Journal of the Mechanical Behavior of Biomedical Materials, 91, 324-332.[Link]

  • MDPI. (n.d.). Self-Healable Covalently Adaptable Networks Based on Disulfide Exchange. Polymers.[Link]

  • ResearchGate. (n.d.). Suitable characterization/testing for polymer self healing coating? [Link]

  • ResearchGate. (n.d.). (a) The self-healing test protocol. (b) Tensile stress–strain curves of... [Link]

  • National Center for Biotechnology Information. (n.d.). Self-Healable Covalently Adaptable Networks Based on Disulfide Exchange. Polymers (Basel).[Link]

  • Semantic Scholar. (n.d.). Design of new disulfide-based organic compounds for the improvement of self-healing materials. [Link]

  • Semantic Scholar. (n.d.). Experimental testing of self-healing ability of soft polymer materials. [Link]

  • MDPI. (n.d.). Current Self-Healing Binders for Energetic Composite Material Applications. Materials.[Link]

  • Frontiers. (n.d.). Combined DFT and MD Simulation Protocol to Characterize Self-Healing Properties in Disulfide-Containing Materials: Polyurethanes and Polymethacrylates as Case Studies. Frontiers in Materials.[Link]

  • ResearchGate. (n.d.). Investigation on Self-healing Property of Epoxy Resins Based on Disulfide Dynamic Links. [Link]

  • ResearchGate. (n.d.). A Novel Self-Healing Polyurethane Based on Disulfide Bonds. [Link]

  • ACS Publications. (n.d.). Epoxy-Based Catalyst-Free Self-Healing Elastomers at Room Temperature Employing Aromatic Disulfide and Hydrogen Bonds. ACS Applied Polymer Materials.[Link]

  • National Center for Biotechnology Information. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.[Link]

  • ResearchGate. (n.d.). Characterization of Self-Healing Polymers: From Macroscopic Healing Tests to the Molecular Mechanism. [Link]

  • ResearchGate. (n.d.). Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Reversible Disulfide Bond-based Self-healing Polyurethane with Triple Shape Memory Properties. [Link]

  • ResearchGate. (n.d.). a) Chemical structures of disulfide linkers; flanking residues in... [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PNAS.[Link]

  • Advanced Science News. (2018, January 17). A Rapidly Self-Healing Polymer for Wearable Devices. [Link]

  • National Center for Biotechnology Information. (n.d.). From structure to redox: the diverse functional roles of disulfides and implications in disease. Physiological Reviews.[Link]

  • PubMed. (n.d.). Kinetics of disulfide exchange reactions of monomer and dimer loops of cysteine-valine-cysteine peptides. [Link]

  • ResearchGate. (n.d.). Design and synthesis of self-healing polymers. [Link]

  • JETIR. (n.d.). Self Healing Polymers: Its Properties and Applications. [Link]

  • Royal Society of Chemistry. (n.d.). Self-healing polymers. Polymer Chemistry.[Link]

  • SciSpace. (n.d.). The underlying mechanisms for self-healing of poly(disulfide)s. [Link]

  • Kinam Park. (n.d.). Intrinsically Self-Healing Polymers: From Mechanistic Insight to Current Challenges. [Link]

  • Semantic Scholar. (n.d.). Self-healing polymers synthesized by ring opening metathesis polymerization (ROMP) of bio-derived furanic molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Semirenewable Polyamides Containing Disulfide Bonds: Synthesis, Degradation, Self-Healing, and Triboelectric Properties. ACS Applied Polymer Materials.[Link]

  • Semantic Scholar. (n.d.). The underlying mechanisms for self-healing of poly(disulfide)s. [Link]

  • ResearchGate. (n.d.). (PDF) Self-Healing Polymers: Its Properties and Application. [Link]

  • ResearchGate. (n.d.). Self-healing polymers: Synthesis methods and applications. [Link]

  • ResearchGate. (n.d.). Self-repairing mechanism of disulfide bond. [Link]

  • PubMed. (n.d.). The underlying mechanisms for self-healing of poly(disulfide)s. [Link]

  • National Center for Biotechnology Information. (n.d.). Properties and Applications of Self-Healing Polymeric Materials: A Review. Polymers (Basel).[Link]

  • Royal Society of Chemistry. (n.d.). Self-healing, antibiofouling and anticorrosion properties enabled by designing polymers with dynamic covalent bonds and responsive linkages. Journal of Materials Chemistry B.[Link]

  • PubMed. (n.d.). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. [Link]

  • ResearchGate. (n.d.). (PDF) Self-Healing Polymers and Composites. [Link]

  • ResearchGate. (n.d.). Self-Healing Polymers and Composites. [Link]

Sources

Validation

A Researcher's Guide to Investigating Cross-Resistance: The Case of Benzamide, 2,2'-dithiobis- and Existing Antibiotics

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-resistance profile of "Benzamide, 2,2'-dithiobis-," a sulfur-containing aromatic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-resistance profile of "Benzamide, 2,2'-dithiobis-," a sulfur-containing aromatic compound with notable antimicrobial properties. In an era where multidrug resistance threatens global health, understanding how a novel antimicrobial agent interacts with the resistance mechanisms developed against existing antibiotics is paramount. This document offers an in-depth analysis of the compound's known characteristics and presents a robust experimental workflow to rigorously assess its potential for cross-resistance, ensuring scientific integrity and fostering innovation in the search for new therapeutic agents.

The Antimicrobial Profile of Benzamide, 2,2'-dithiobis-

Benzamide, 2,2'-dithiobis- and its structural analogues have emerged as a class of compounds with significant antimicrobial potential. The core of their activity lies in the disulfide bridge connecting two benzamide moieties, a feature that dictates their biological interactions.[1]

Spectrum of Activity

The available research indicates that this class of compounds is primarily effective against Gram-positive bacteria and Mycobacterium species.[2][3] Studies on various acyclic 2,2'-dithiobisbenzamides have demonstrated activity against pathogens such as Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis.[2][4] Conversely, significant activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa has not been observed.[2][4]

Notably, derivatives of 2,2'-dithiobis(benzamide) have shown potent in vitro activity against Mycobacterium tuberculosis, including strains resistant to conventional drugs like streptomycin, kanamycin, and isoniazid.[5][6] This suggests a mechanism of action distinct from these established antitubercular agents.

Microorganism Compound Type MIC (µg/mL) Reference
Micrococcus luteusBenzamide, 2,2'-dithiobis[N-methyl-]32[2]
Mycobacterium tuberculosis H37Rv2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide]<1[3][5]
Staphylococcus aureusBenzamide Derivatives16 - 64[7]
Pseudomonas aeruginosaBenzamide Derivatives16 - 64[7]
Proposed Mechanism of Action

While the precise molecular mechanism has not been fully elucidated, current evidence points toward the bacterial cell membrane as the primary target.[2] It is hypothesized that the compound disrupts bacterial growth by reacting with cell membranes.[2] The disulfide bond is a key functional group, believed to participate in thiol-disulfide exchange with cysteine residues in bacterial proteins, which can alter enzyme conformation and function.[1][2] This mechanism differs fundamentally from many existing antibiotic classes that target cell wall synthesis, protein synthesis, or DNA replication. Some studies also suggest an interference with bacterial cell wall synthesis and function.[3]

In antiviral research against HIV, these compounds have been shown to eject zinc from the nucleocapsid protein (NCp7), highlighting the reactivity of the "active sulfides" with specific protein targets.[3][8]

cluster_compound Benzamide, 2,2'-dithiobis- cluster_membrane Bacterial Cell cluster_effect Antimicrobial Effect Compound Disulfide Bond (S-S) Membrane Cell Membrane Compound->Membrane Interacts with Proteins Membrane Proteins (Cysteine Residues) Compound->Proteins Thiol-Disulfide Exchange Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Proteins->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Figure 1: Proposed mechanism of action for Benzamide, 2,2'-dithiobis-.

The Principle of Cross-Resistance

Cross-resistance is a phenomenon where a single resistance mechanism confers resistance to multiple, often structurally unrelated, antimicrobial drugs.[9][10] This is a significant challenge in drug development. For example, a bacterium might develop an efflux pump that can expel several different types of antibiotics, rendering it resistant to all of them simultaneously.[11] Understanding these mechanisms is crucial for predicting the longevity and utility of a new antimicrobial agent.

Common mechanisms of antibiotic resistance include:

  • Target Modification : Altering the bacterial protein or enzyme that the antibiotic binds to.[11][12]

  • Drug Inactivation : Producing enzymes that destroy or modify the antibiotic.[11][13]

  • Reduced Permeability : Changing the bacterial cell wall or membrane to prevent the antibiotic from entering.[12][14]

  • Efflux Pumps : Actively pumping the antibiotic out of the bacterial cell.[11][13]

cluster_cross_resistance Cross-Resistance cluster_separate_resistance Separate Resistance EffluxPump Single Resistance Mechanism (e.g., Broad-Spectrum Efflux Pump) AntibioticA_cross Antibiotic A EffluxPump->AntibioticA_cross Confers resistance to AntibioticB_cross Antibiotic B EffluxPump->AntibioticB_cross Confers resistance to AntibioticC_cross Antibiotic C EffluxPump->AntibioticC_cross Confers resistance to MechA Mechanism 1 (e.g., Target Modification) AntibioticA_sep Antibiotic A MechA->AntibioticA_sep Confers resistance to MechB Mechanism 2 (e.g., Drug Inactivation) AntibioticB_sep Antibiotic B MechB->AntibioticB_sep Confers resistance to

Figure 2: Conceptual diagram of cross-resistance vs. separate resistance.

Given that Benzamide, 2,2'-dithiobis- has a unique, membrane-centric mechanism of action, it is plausible that it will not be affected by common resistance mechanisms that target other cellular processes. Crucially, studies have already shown that its analogues exhibit no cross-resistance with antitubercular agents that inhibit protein synthesis (streptomycin, kanamycin) or mycolic acid synthesis (isoniazid).[5][15] This provides a strong rationale for a broader investigation against other classes of antibiotics.

A Phased Experimental Workflow for Cross-Resistance Assessment

To systematically evaluate the cross-resistance profile of Benzamide, 2,2'-dithiobis-, a multi-phase approach is recommended. This workflow ensures a comprehensive assessment, from determining baseline activity to analyzing dynamic interactions with a panel of existing antibiotics.

Start Select Bacterial Strains (Susceptible & Resistant Phenotypes) Phase1 Phase 1: Baseline Susceptibility Determine MIC of each compound alone (Broth Microdilution) Start->Phase1 Phase2 Phase 2: Interaction Analysis Evaluate Synergy/Antagonism (Checkerboard Assay & FICI Calculation) Phase1->Phase2 Phase3 Phase 3: Dynamic Killing Profile Assess Bactericidal/Bacteriostatic Activity (Time-Kill Kinetics Assay) Phase2->Phase3 Analysis Data Analysis & Interpretation - Compare MICs - Interpret FICI values - Analyze kill curves Phase3->Analysis Conclusion Conclusion on Cross-Resistance and Interaction Profile Analysis->Conclusion

Figure 3: Overall experimental workflow for cross-resistance studies.

Phase 1: Baseline Susceptibility Testing (MIC Determination)

The foundational step is to determine the Minimum Inhibitory Concentration (MIC) for Benzamide, 2,2'-dithiobis- and each comparator antibiotic against a panel of relevant bacterial strains. This panel should include both reference strains (e.g., ATCC strains) and clinical isolates with known resistance profiles.

Protocol: Broth Microdilution MIC Assay (adapted from CLSI guidelines[7][16])

  • Preparation of Compounds : Prepare stock solutions of Benzamide, 2,2'-dithiobis- and each comparator antibiotic in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of test concentrations.[7]

  • Inoculum Preparation : Culture the test microorganism on an appropriate agar plate for 18-24 hours. Select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7] Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Inoculation and Incubation : Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[7] Seal the plates and incubate at 35-37°C for 16-20 hours.[7]

  • Result Interpretation : After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[7]

Phase 2: Interaction Analysis (Checkerboard Assay)

This assay is the cornerstone for evaluating the interaction between two antimicrobial agents.[17][18] It determines whether their combined effect is synergistic, additive, indifferent, or antagonistic.

Protocol: Checkerboard Microdilution Assay

  • Plate Setup : In a 96-well microtiter plate, prepare a two-dimensional array of concentrations. Serially dilute Antibiotic A (e.g., Benzamide, 2,2'-dithiobis-) horizontally along the rows, and serially dilute Antibiotic B (a comparator antibiotic) vertically along the columns.[17][19] The resulting matrix contains various combinations of the two drugs.

  • Inoculation and Incubation : Inoculate the plate with the test organism at a final concentration of ~5 x 10⁵ CFU/mL, as described for the MIC assay.[17] Incubate under appropriate conditions.

  • Data Collection : After incubation, determine the MIC of each drug alone and in combination. The MIC of the combination is the well with the lowest concentration of both drugs that inhibits visible growth.[18]

  • FICI Calculation : Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction.[16][17]

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of FICI Values :

    • Synergy : FICI ≤ 0.5

    • Additivity/Indifference : 0.5 < FICI ≤ 4.0

    • Antagonism : FICI > 4.0

    (Note: These cutoff values are widely accepted, but interpretation can vary slightly.[16][17])

Phase 3: Dynamic Killing Profile (Time-Kill Assay)

The time-kill assay provides crucial data on the rate of bacterial killing, determining whether a compound or combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[20][21] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]

Protocol: Time-Kill Kinetics Assay (adapted from CLSI M26-A guideline[22])

  • Preparation : Prepare test tubes containing a standardized bacterial inoculum (~5 x 10⁵ CFU/mL) in broth. Add the antimicrobial agents at relevant concentrations (e.g., MIC, 2x MIC), both individually and in combination. Include a growth control tube with no drug.[23]

  • Sampling Over Time : Incubate all tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[16][23]

  • Viable Cell Counting : Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates. Incubate the plates for 18-24 hours.

  • Data Analysis : Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each condition.[20] The resulting curves will illustrate the killing kinetics of each compound and their combination.

Data Presentation and Interpretation

The data generated from this workflow should be summarized for clear interpretation. The lack of an increase in the MIC of Benzamide, 2,2'-dithiobis- against strains resistant to other antibiotics would be strong evidence against cross-resistance.

Table for Summarizing Cross-Resistance and Interaction Data

Bacterial Strain Resistance Profile MIC (µg/mL) FICI Time-Kill (24h)
Cmpd A Cmpd B Cmpd A + Cmpd B
S. aureus ATCC 29213MSSA
S. aureus (Clinical Isolate)MRSA, Ciprofloxacin-R
E. faecalis ATCC 29212Vancomycin-S
E. faecalis (Clinical Isolate)VRE
M. tuberculosis H37RvSusceptible
M. tuberculosis (Clinical Isolate)Rifampicin-R

Cmpd A: Benzamide, 2,2'-dithiobis-; Cmpd B: Comparator Antibiotic; MSSA: Methicillin-Sensitive S. aureus; MRSA: Methicillin-Resistant S. aureus; VRE: Vancomycin-Resistant Enterococci; -R: Resistant; -S: Susceptible.

Conclusion and Future Outlook

The investigation into the cross-resistance profile of Benzamide, 2,2'-dithiobis- is a critical step in its development as a potential therapeutic agent. The existing evidence of its unique mechanism of action and lack of cross-resistance with certain antitubercular drugs is highly promising.[2][5] The experimental workflow detailed in this guide provides a rigorous and scientifically sound methodology for a comprehensive evaluation against a broad range of clinically relevant antibiotics.

A favorable outcome—demonstrating no cross-resistance and potentially synergistic or additive interactions with existing drugs—would significantly elevate the status of Benzamide, 2,2'-dithiobis- and its analogues as lead compounds in the fight against antimicrobial resistance. Future research should focus on elucidating the specific molecular targets within the bacterial membrane and advancing the most promising candidates into preclinical and clinical development.[2]

References

  • Benchchem. In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-]. [URL: https://www.benchchem.com/product/bchm111051/technical-guide]
  • Munita, J.M., & Arias, C.A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2). [URL: https://journals.asm.org/doi/10.1128/microbiolspec.VMBF-0016-2015]
  • Wiegand, I., Hilpert, K., & Hancock, R.E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [URL: https://www.
  • Smolecule. Buy Benzamide, 2,2'-dithiobis- | 2527-57-3. [URL: https://www.smolecule.com/cas-2527-57-3-benzamide-2-2-dithiobis.html]
  • Okachi, R., et al. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry, 28(12), 1772-9. [URL: https://pubmed.ncbi.nlm.nih.gov/3934384/]
  • Benchchem. Minimum Inhibitory Concentration (MIC) of "Benzamide, 2,2'-dithiobis[N-methyl-". [URL: https://www.benchchem.
  • Emery Pharma. Time-Kill Kinetics Assay. [URL: https://emerypharma.com/biology/time-kill-kinetics-assay/]
  • ReAct. Resistance mechanisms. [URL: https://www.reactgroup.org/toolbox/understand/antibiotic-resistance/mechanisms-of-resistance/]
  • Osmosis. Mechanisms of antibiotic resistance. YouTube. [URL: https://www.youtube.
  • Okachi, R., et al. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00150a006]
  • Aslam, B., et al. (2018). Antibiotic resistance: a rundown of a global crisis. Infection and Drug Resistance, 11, 1645-1658. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6188119/]
  • Kapoor, G., Saigal, S., & Elongavan, A. (2017). Action and resistance mechanisms of antibiotics: A guide for clinicians. Journal of Anaesthesiology Clinical Pharmacology, 33(3), 300-305. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5672523/]
  • RSKORIA TECHNICALS. Time Kill Assay. [URL: https://www.rskoria.com/time-kill-assay]
  • Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. [URL: https://www.creative-diagnostics.com/antimicrobial-synergy-testing-checkerboard-assay.htm]
  • GARDP Revive. Checkerboard assay. [URL: https://revive.gardp.org/encyclopaedia/checkerboard-assay/]
  • Tummino, P.J., et al. (1996). 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. Journal of Medicinal Chemistry, 39(26), 5247-52. [URL: https://pubmed.ncbi.nlm.nih.gov/8978854/]
  • Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101235. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7884102/]
  • Benchchem. Benzamide, 2,2'-dithiobis- | 2527-57-3. [URL: https://www.benchchem.com/product/bchm111051]
  • Cerca, F., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Antibiotics, 11(7), 949. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9311823/]
  • Pharma Industry Review. Time-Kill Assay Services for Antimicrobial Development. [URL: https://www.pharma-industry-review.com/time-kill-assay-services-for-antimicrobial-development/]
  • Khan, D.D., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05. [URL: https://actascientific.com/ASMI/pdf/ASMI-04-0708.pdf]
  • Gungah, R., et al. (2016). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. ResearchGate. [URL: https://www.researchgate.
  • ResearchGate. Synthesis of 2,2-dithiobisbenzamides derivatives | Request PDF. [URL: https://www.researchgate.
  • Gales, A.C. Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP Revive. [URL: https://revive.gardp.org/understanding-cross-resistance-a-microbiological-and-epidemiological-perspective/]
  • Centers for Disease Control and Prevention. Antimicrobial Use and Resistance (AUR) Module. [URL: https://www.cdc.gov/nhsn/pdfs/pscmanual/14-aur-protocol-current.pdf]
  • Szymaski, W. (1954). Cross-Resistance Studies and Antibiotic Identification. Applied Microbiology, 2(2), 57-63. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1056956/]
  • Imam, K. (2006). Patterns of cross-resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials. Evolutionary Applications, 9(10), 1547-1556. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5063073/]/PMC5063073/]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Benzamide, 2,2'-dithiobis-

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of la...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe and compliant disposal of Benzamide, 2,2'-dithiobis-, ensuring that your laboratory practices remain beyond reproach.

Understanding the Compound: Properties and Hazards

Benzamide, 2,2'-dithiobis- (CAS No. 2527-57-3) is a disulfide-containing organic compound.[1][2][3] Its structure, featuring two benzamide units linked by a disulfide bridge, is integral to its chemical behavior and potential applications in research, including antibacterial and antiviral studies.[2][4] However, the same chemical properties necessitate a cautious approach to its handling and disposal.

While specific toxicity data for Benzamide, 2,2'-dithiobis- is not extensively detailed in readily available literature, related compounds and general chemical principles indicate that it should be handled with care. It is prudent to treat this compound as potentially harmful if swallowed, and it may cause skin and eye irritation.[5][6] High concentrations of dust from similar solid organic compounds can also form explosive mixtures with air.[6]

Table 1: Key Properties of Benzamide, 2,2'-dithiobis-

PropertyValue
Molecular FormulaC₁₄H₁₂N₂O₂S₂
Molecular Weight304.4 g/mol [1]
Melting Point241-242 °C[3]
Boiling Point517.2 °C at 760 mmHg[3]
SolubilityLimited solubility in water[4]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of Benzamide, 2,2'-dithiobis- is that it must be managed as hazardous waste.[7] Discharge into the environment, including sewer systems, must be strictly avoided.[5][7] The following protocol outlines the necessary steps for its safe collection and disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling Benzamide, 2,2'-dithiobis- for disposal, it is imperative to be outfitted with the appropriate PPE to minimize exposure.

  • Eye Protection: Wear chemical safety goggles or glasses.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[5]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5][7]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for Benzamide, 2,2'-dithiobis- waste. The container must be in good condition and compatible with the chemical.[8]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Benzamide, 2,2'-dithiobis-".[8]

  • Solid Waste: Collect solid Benzamide, 2,2'-dithiobis- and any contaminated materials (e.g., weighing paper, gloves, paper towels) in the designated solid waste container. Avoid creating dust during transfer.[7][9]

  • Liquid Waste: If Benzamide, 2,2'-dithiobis- has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]

  • Container Closure: Keep the waste container tightly closed except when adding waste.[8]

Step 3: Storage of Hazardous Waste

Collected hazardous waste must be stored safely and securely pending pickup by a licensed disposal facility.

  • Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[8]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure that the stored Benzamide, 2,2'-dithiobis- waste is not stored with incompatible chemicals, such as strong oxidizing agents, acids, or bases, to prevent accidental reactions.[6]

Step 4: Final Disposal

The ultimate disposal of Benzamide, 2,2'-dithiobis- must be conducted by a licensed and qualified hazardous waste disposal company.

  • Contact EHS: Arrange for the pickup of your hazardous waste through your institution's EHS office.

  • Professional Disposal: The waste will likely be disposed of via controlled incineration with flue gas scrubbing or by removal to a licensed chemical destruction plant.[5]

  • Documentation: Maintain all necessary records of waste generation and disposal as required by your institution and local regulations.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Step 1 of the Core Disposal Protocol.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Clean the Area: Decontaminate the spill area with an appropriate cleaning agent.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS office, following their specific procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Benzamide, 2,2'-dithiobis-.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Benzamide, 2,2'-dithiobis- Waste B Don Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Is the waste solid or liquid? B->C D Collect in Labeled SOLID Hazardous Waste Container C->D Solid E Collect in Labeled LIQUID Hazardous Waste Container C->E Liquid F Store in Designated Satellite Accumulation Area (SAA) D->F E->F G Ensure Container is Tightly Closed F->G H Segregate from Incompatible Materials G->H I Request Waste Pickup from EHS Office H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for Benzamide, 2,2'-dithiobis-.

Trustworthiness and Self-Validation

This guide is built upon a foundation of information synthesized from publicly available Safety Data Sheets and general best practices for hazardous waste management.[5][7][8] The causality behind these procedures is rooted in the precautionary principle—treating substances with unknown or incompletely characterized toxicological profiles as potentially hazardous. The self-validating nature of this protocol lies in its adherence to established regulatory frameworks for chemical waste disposal, which are designed to protect both the individual and the environment.[8][10] By following these steps, you are aligning your laboratory practices with the highest standards of safety and compliance.

Disclaimer: This guide provides general recommendations for the disposal of Benzamide, 2,2'-dithiobis-. It is not a substitute for the specific guidelines and regulations of your institution, local authorities, and country. Always consult with your institution's Environmental Health and Safety (EHS) office for detailed procedures and requirements.

References

  • PubChem. (n.d.). Benzamide, 2,2'-dithiobis-. National Center for Biotechnology Information. Retrieved from [Link]

  • LANXESS. (2015). Product Safety Assessment: 2,2'-Dibenzamido Diphenyl Disulfide. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Rx Destroyer. (n.d.). DEA Pharmaceutical Disposal Regulations. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Benzamide, 2,2'-dithiobis-

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Benzamide, 2,2'-dithiobis- (CAS No. 2527-58-4).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Benzamide, 2,2'-dithiobis- (CAS No. 2527-58-4). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and procedural integrity. The following information synthesizes technical data with practical, field-proven insights to mitigate risks associated with this compound.

Understanding the Hazards: A Proactive Approach to Safety

Benzamide, 2,2'-dithiobis-, while a valuable reagent, presents several potential hazards that necessitate careful handling. A thorough understanding of these risks is the foundation of a safe experimental workflow.

The primary hazards associated with this compound include:

  • Skin Sensitization: May cause an allergic skin reaction upon contact[1][2].

  • Aquatic Toxicity: Very toxic to aquatic life, requiring stringent environmental containment[1].

  • Respiratory and Ocular Irritation: Dust particles can irritate the eyes and upper respiratory tract[3].

  • Combustibility: High concentrations of dust can form explosive mixtures with air[3].

  • Ingestion Toxicity: May be harmful if swallowed[4][5].

  • Genetic Defects: Suspected of causing genetic defects[4][5].

Proactive risk mitigation begins with acknowledging these potential dangers and implementing the engineering controls and personal protective equipment (PPE) detailed in the following sections.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following table summarizes the recommended PPE for handling Benzamide, 2,2'-dithiobis-.

Body PartPersonal Protective Equipment (PPE)Rationale and Specifications
Hands Chemical-resistant glovesTo prevent skin contact and potential allergic reactions. Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use[2][6][7][8].
Eyes/Face Safety glasses with side shields or gogglesTo protect against dust particles and accidental splashes[6][7][8]. A face shield may be necessary for procedures with a high risk of splashing[7][8].
Body Laboratory coat or chemical-resistant apronTo prevent contamination of personal clothing and minimize skin contact[2][6][7].
Respiratory NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood or when dust generation is likely. Use a respirator with a particulate filter[3][9].

Safe Handling and Operational Protocols

Adherence to a systematic operational workflow is paramount for safety and experimental reproducibility.

Engineering Controls
  • Ventilation: Always handle Benzamide, 2,2'-dithiobis- in a well-ventilated area. A certified chemical fume hood is the preferred engineering control, especially when weighing or transferring the solid compound, to minimize inhalation of dust particles.

  • Ignition Sources: Due to the risk of dust explosion, avoid the presence of open flames, sparks, and other ignition sources in the handling area[3]. Use non-sparking tools when handling the solid material[2].

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including waste containers, readily accessible.

  • Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust. Minimize the generation of dust by handling the material gently.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing and aerosol generation.

  • Post-Handling: After handling, decontaminate the work surface. Carefully remove and dispose of contaminated PPE. Wash hands thoroughly with soap and water.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure, a swift and correct response is crucial.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if skin irritation or a rash develops[2].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Disposal Plan: Environmental Responsibility

Proper disposal of Benzamide, 2,2'-dithiobis- and its containers is essential to prevent environmental contamination.

  • Waste Characterization: This material should be handled as hazardous waste.

  • Containment: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through a licensed chemical disposal company. Do not allow the material to enter drains or waterways[2][6]. Discharge into the environment must be strictly avoided[2][6].

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Workflow Diagrams

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.

PPE_Selection_Workflow start Start: Handling Benzamide, 2,2'-dithiobis- task Assess Task start->task weighing Weighing/Transfer of Solid task->weighing solution Working with Solution task->solution hood Inside Fume Hood? weighing->hood ppe1 Required PPE: - Gloves - Safety Glasses - Lab Coat solution->ppe1 hood->ppe1 Yes ppe2 Required PPE: - Gloves - Safety Glasses - Lab Coat - Respirator hood->ppe2 No

Caption: PPE selection workflow for handling Benzamide, 2,2'-dithiobis-.

Disposal_Workflow start Start: Disposal Required ppe Don Appropriate PPE start->ppe collect Collect Waste in Labeled, Sealed Container segregate Segregate from Incompatible Wastes collect->segregate ppe->collect store Store in Designated Hazardous Waste Area segregate->store dispose Arrange for Pickup by Licensed Disposal Company store->dispose

Caption: Disposal workflow for Benzamide, 2,2'-dithiobis- waste.

References

  • PubChem. (n.d.). Dithio-2,2'-bis(N-methylbenzamide). Retrieved from [Link]

  • metasci. (n.d.). Safety Data Sheet Benzamide. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: 2,2'-Dibenzamido Diphenyl Disulfide. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 2,2'-dithiobis-. Retrieved from [Link]

  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • University of Hertfordshire. (2024). 2,2′-dithiobis(N-methylbenzamide). AERU. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide, 2,2'-dithiobis-
Reactant of Route 2
Reactant of Route 2
Benzamide, 2,2'-dithiobis-
© Copyright 2026 BenchChem. All Rights Reserved.